Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-9(6-8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOQMDUDKCMVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591325 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146307-51-9 | |
| Record name | Methyl 4-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl cis-4-(Boc-amino)cyclohexanecarboxylate: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate, a key building block for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, provide a detailed synthetic protocol with mechanistic insights, explore its applications, and discuss its analytical characterization.
Core Molecular Attributes and Physicochemical Properties
This compound is a cycloaliphatic amino acid derivative. The "cis" stereochemistry, where the amino and ester groups are on the same side of the cyclohexane ring, is a crucial feature influencing its conformational behavior and utility in synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amine is instrumental in its application in peptide synthesis and other organic transformations, preventing unwanted side reactions.[1]
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 257.33 g/mol | [2] |
| Molecular Formula | C13H23NO4 | [2] |
| CAS Number | 364385-64-8 | [2] |
| Physical Form | Solid | |
| Purity (typical) | ≥97% | [2] |
| IUPAC Name | methyl 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate | |
| Storage Temperature | 4°C |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a two-step process starting from a commercially available aromatic precursor. The following protocol is a robust and reliable method that leverages a stereoselective catalytic hydrogenation.
Experimental Protocol
Step 1: Boc Protection of Methyl 4-aminobenzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 4-aminobenzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting crude product, methyl 4-(Boc-amino)benzoate, can be purified by recrystallization or column chromatography.
Step 2: Catalytic Hydrogenation to this compound
-
Catalyst and Substrate Preparation: In a high-pressure hydrogenation vessel, add the methyl 4-(Boc-amino)benzoate from Step 1 and a catalytic amount of a ruthenium-based catalyst, such as 5% Ruthenium on Carbon (Ru/C). The solvent of choice is typically methanol or ethanol.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to approximately 15 bar with hydrogen.
-
Reaction Conditions: Heat the reaction mixture to around 100°C and stir vigorously. The hydrogenation of the aromatic ring is an exothermic process and should be monitored. The reaction is typically complete within 20-24 hours. The catalytic hydrogenation of the aromatic ring preferentially yields the cis isomer.[3][4]
-
Workup and Purification: After cooling and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality and Experimental Rationale
-
Boc Protection: The Boc group is employed to protect the amine functionality from participating in undesired reactions during the subsequent hydrogenation step. Its stability in neutral and basic conditions and its ease of removal under acidic conditions make it an ideal protecting group for this synthesis.
-
Catalytic Hydrogenation: The choice of a ruthenium catalyst is crucial for the efficient reduction of the benzene ring. The reaction conditions, including pressure and temperature, are optimized to ensure complete saturation of the aromatic ring while minimizing side reactions. The stereoselectivity towards the cis isomer is a known outcome of catalytic hydrogenation on a planar aromatic ring, where the substrate adsorbs onto the catalyst surface from one face, leading to the delivery of hydrogen atoms from that same face.[3]
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery and Peptide Synthesis
This compound is a valuable building block in medicinal chemistry and drug discovery. Its rigid cyclohexane scaffold can impart favorable conformational properties to a final drug molecule, potentially enhancing its binding affinity and selectivity for a biological target.
The primary application of this compound is in peptide synthesis . The Boc-protected amine allows for its use as a non-natural amino acid in the solid-phase peptide synthesis (SPPS) workflow. The carboxylic acid methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to the N-terminus of a growing peptide chain.
Illustrative Workflow: Incorporation into a Peptide Chain
The following diagram illustrates the logical steps for incorporating the deprotected and activated form of this compound into a peptide.
Caption: Workflow for peptide elongation using the title compound.
Analytical Characterization
To ensure the identity and purity of this compound, a combination of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protector (a singlet around 1.4 ppm), the methyl ester group (a singlet around 3.6 ppm), and the protons on the cyclohexane ring (a series of multiplets in the 1.2-2.2 ppm region). The protons attached to the carbons bearing the amino and ester groups will have distinct chemical shifts.
-
¹³C NMR: The carbon NMR will show signals for the carbonyls of the Boc group and the ester, the quaternary carbon of the tert-butyl group, the methoxy carbon of the ester, and the carbons of the cyclohexane ring.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 258.3.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carbamate and the ester, and the C-H stretches of the aliphatic ring.
Safety and Handling
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
References
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This compound, min 97%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 3, 2026, from [Link]
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THE UNIVERSITY OF CHICAGO C-N AND C-H BOND ACTIVATION VIA NEW REACTIVE INTERMEDIATES AND HYDROGEN ATOM TRANSFER PROCESSES A DISS. (n.d.). Knowledge UChicago. Retrieved January 3, 2026, from [Link]
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An In-depth Technical Guide to Methyl cis-4-(boc-amino)cyclohexanecarboxylate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Methyl cis-4-(tert-butoxycarbonyl-amino)cyclohexanecarboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical structure, stereoselective synthesis, purification, and characterization, while also exploring its significant role in the development of targeted therapeutics.
Introduction: The Strategic Importance of the cis-Cyclohexane Scaffold
Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring with amino and methyl ester groups in a cis-1,4-substitution pattern. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its application in multi-step organic synthesis, particularly in peptide chemistry and the construction of complex pharmaceutical intermediates.[1]
The rigid, three-dimensional nature of the cyclohexane core, combined with the specific cis stereochemistry, allows for precise spatial orientation of the functional groups. This conformational constraint is highly desirable in drug design, as it can lead to enhanced binding affinity and selectivity for biological targets. This molecule serves as a valuable scaffold for introducing a 1,4-diamino or amino-carboxy cyclohexane motif into larger structures, a feature found in several classes of pharmacologically active agents.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 364385-64-8 | [2][3] |
| Molecular Formula | C₁₃H₂₃NO₄ | [2][3] |
| Molecular Weight | 257.33 g/mol | [2][3] |
| IUPAC Name | methyl 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate | [2] |
| Physical Form | Solid | [2] |
| Purity (Typical) | ≥97% | [2][3] |
| Storage Temperature | 4°C | [2] |
| InChI Key | RKOQMDUDKCMVFW-AOOOYVTPSA-N | [2] |
The cis configuration dictates that both the amino and methyl ester substituents reside on the same face of the cyclohexane ring. In its most stable chair conformation, one substituent will typically occupy an axial position while the other is equatorial to minimize steric hindrance.
Stereoselective Synthesis: A Multi-Step Approach
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The most common and industrially scalable route begins with the esterification of p-aminobenzoic acid, followed by catalytic hydrogenation of the aromatic ring, and concludes with the protection of the primary amine.
Step 1: Esterification of p-Aminobenzoic Acid
The initial step involves a classic Fischer esterification to produce Methyl p-aminobenzoate.
Protocol:
-
To a solution of p-aminobenzoic acid (1.0 eq) in methanol (5-10 volumes), cautiously add concentrated sulfuric acid (0.1-0.2 eq) as a catalyst.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Methyl p-aminobenzoate as a solid, which can be used in the next step without further purification if of sufficient purity.
Causality: The use of excess methanol serves as both the reactant and solvent, driving the equilibrium towards the ester product. Sulfuric acid is a standard and cost-effective catalyst for this transformation.
Step 2: Catalytic Hydrogenation for Stereocontrol
This is the critical stereochemistry-determining step. The catalytic hydrogenation of the aromatic ring of Methyl p-aminobenzoate yields a mixture of cis and trans isomers of Methyl 4-aminocyclohexanecarboxylate. The ratio of these isomers is highly dependent on the catalyst and reaction conditions.[4] Ruthenium- or Rhodium-on-carbon catalysts under basic conditions are often employed to favor the formation of the cis isomer, although a mixture is almost always obtained.[4]
Protocol:
-
In a high-pressure autoclave, charge Methyl p-aminobenzoate (1.0 eq), 5% Ruthenium-on-carbon (Ru/C, 5-10 mol%), and a suitable solvent such as methanol or an aqueous basic solution (e.g., 10% NaOH).[4]
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 15-20 bar.
-
Heat the mixture to 80-100°C and stir vigorously for 12-24 hours.
-
After cooling to room temperature and safely venting the hydrogen, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate if necessary and concentrate under reduced pressure to obtain the crude mixture of cis and trans isomers of Methyl 4-aminocyclohexanecarboxylate.
Expertise & Experience: The choice of catalyst is paramount. While platinum or palladium catalysts can be used, ruthenium often provides a higher cis to trans ratio under these conditions. Running the reaction under basic conditions can further influence the stereochemical outcome. The resulting mixture of isomers often requires separation, which can be challenging. One patented strategy involves the selective esterification or derivatization of one isomer, allowing for the purification of the other.[4][5]
Step 3: Boc Protection of the Amine
The final step involves the protection of the primary amino group of the cis-isomer with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O).[1][6]
Protocol:
-
Dissolve the crude mixture of cis and trans Methyl 4-aminocyclohexanecarboxylate in a suitable solvent such as tetrahydrofuran (THF), or a mixture of water and acetone.[6][7]
-
Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (1.5 eq), to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while stirring at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Remove the organic solvent under reduced pressure. If an aqueous system was used, extract the product with ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The resulting crude product, a mixture of cis and trans Boc-protected esters, must be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired this compound.[8]
Analytical and Spectroscopic Characterization (Predicted)
1H NMR (400 MHz, CDCl₃):
-
δ ~4.5 ppm (br s, 1H): NH proton of the carbamate.
-
δ ~3.67 ppm (s, 3H): Methyl protons of the ester (-COOCH₃).
-
δ ~3.5 ppm (br m, 1H): Methine proton attached to the nitrogen (H-4).
-
δ ~2.3 ppm (m, 1H): Methine proton attached to the ester group (H-1).
-
δ 1.8-2.0 ppm (m, 4H): Axial and equatorial protons on C-2 and C-6.
-
δ 1.4-1.6 ppm (m, 4H): Axial and equatorial protons on C-3 and C-5.
-
δ 1.44 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector.
13C NMR (100 MHz, CDCl₃):
-
δ ~176 ppm: Carbonyl carbon of the methyl ester (C=O).
-
δ ~155 ppm: Carbonyl carbon of the Boc group (N-C=O).
-
δ ~79 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~51 ppm: Methyl carbon of the ester (-OCH₃).
-
δ ~49 ppm: Methine carbon attached to the nitrogen (C-4).
-
δ ~43 ppm: Methine carbon attached to the ester group (C-1).
-
δ ~30-32 ppm: Methylene carbons adjacent to the substituted carbons (C-2, C-6).
-
δ ~28.4 ppm: Methyl carbons of the tert-butyl group.
-
δ ~27-29 ppm: Methylene carbons beta to the substituted carbons (C-3, C-5).
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3350 cm⁻¹: N-H stretching of the carbamate.
-
~2950-2850 cm⁻¹: C-H stretching of the cyclohexane and methyl/tert-butyl groups.
-
~1730 cm⁻¹: C=O stretching of the methyl ester.
-
~1690 cm⁻¹: C=O stretching of the Boc carbamate.
-
~1170 cm⁻¹: C-O stretching.
Mass Spectrometry (ESI+):
-
m/z 258.17 [M+H]⁺
-
m/z 202.12 [M - C₄H₉ + H]⁺ (loss of tert-butyl)
-
m/z 158.11 [M - Boc + H]⁺ (loss of the Boc group)
Applications in Drug Discovery: A Scaffold for Janus Kinase (JAK) Inhibitors
The 4-aminocyclohexanecarboxylic acid scaffold is a privileged structure in medicinal chemistry. While the direct use of the cis-methyl ester is not always explicitly detailed, it serves as a crucial intermediate for synthesizing more complex derivatives. A prominent application is in the development of Janus Kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and certain cancers.[9][10]
A key example is Oclacitinib , a veterinary medicine used to treat allergic dermatitis in dogs.[11] The synthesis of Oclacitinib and other related JAK inhibitors often involves intermediates derived from 4-aminocyclohexanecarboxylic acid.[4][5] The cis or trans stereochemistry of this scaffold is critical for the final compound's ability to fit into the ATP-binding pocket of the JAK enzyme and exert its inhibitory effect.
The Boc-protected cis-ester is an ideal starting material as the ester can be hydrolyzed to the corresponding carboxylic acid, and the Boc group can be removed under acidic conditions to reveal the free amine. These two functional groups can then be selectively modified and coupled with other fragments to build the final drug molecule.
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategically designed building block that offers chemists precise control over the three-dimensional architecture of complex molecules. Its synthesis, while requiring careful stereocontrol, is based on well-established and scalable chemical transformations. The demand for conformationally constrained scaffolds in drug discovery, particularly for kinase inhibitors and other targeted therapies, ensures that this compound and its derivatives will remain highly valuable to the scientific community. Future research will likely focus on developing more efficient and stereoselective methods for its synthesis and exploring its utility in novel therapeutic modalities.
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A Comprehensive Technical Guide to the Physicochemical Properties of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
Introduction: Strategic Importance in Medicinal Chemistry
Methyl cis-4-(Boc-amino)cyclohexanecarboxylate is a key bifunctional building block in modern drug discovery and development. Its rigid cyclohexane core imparts a defined three-dimensional geometry, while the orthogonal protecting groups—a tert-butyloxycarbonyl (Boc) protected amine and a methyl ester—allow for sequential and site-selective chemical modifications. This structure is frequently incorporated into molecules designed as PROTACs (Proteolysis Targeting Chimeras) and other complex therapeutic agents. An in-depth understanding of its physical properties is not merely academic; it is a critical prerequisite for efficient synthesis, purification, formulation, and ultimately, the successful development of novel therapeutics. This guide provides a detailed examination of these properties, grounded in established analytical methodologies, to empower researchers in leveraging this versatile molecule.
Core Physicochemical Data
A precise understanding of the fundamental physical constants of a molecule is the bedrock of its application in research and development. These properties govern its behavior in various chemical and biological environments, influencing everything from reaction kinetics to bioavailability.
| Property | Value | Source(s) |
| CAS Number | 364385-64-8 | [1][2] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Physical Form | Solid | [3][4] |
| Melting Point | Not Available (N/A) | [3][4] |
| Boiling Point (Predicted) | 349.0 ± 31.0 °C | [5] |
| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [4][5] |
| Storage Temperature | 2-8 °C | [5] |
Expert Insight: The consistent reporting of the melting point as "Not Available" by commercial suppliers suggests that the compound may be a low-melting solid or exist as an oil at room temperature, making a precise melting range difficult to determine by standard capillary methods. The predicted high boiling point is characteristic of a molecule with multiple polar functional groups and a significant molecular weight, necessitating purification techniques such as high-vacuum distillation or column chromatography.
Structural and Spectroscopic Characterization
Spectroscopic analysis provides a definitive fingerprint of a molecule's structure. For this compound, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for structural verification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Spectral Features (in CDCl₃):
-
Boc Group: A sharp singlet integrating to 9 protons around δ 1.45 ppm.
-
Methyl Ester: A sharp singlet integrating to 3 protons around δ 3.67 ppm.
-
Cyclohexane Protons: A series of complex multiplets between δ 1.5 and 2.5 ppm. The protons on the carbons bearing the amino and ester groups (C1 and C4) would appear as distinct multiplets, with their chemical shifts and coupling patterns confirming the cis stereochemistry.
-
Amine Proton (N-H): A broad singlet, typically around δ 4.5-5.5 ppm, which may exchange with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Carbonyls: Two signals in the downfield region, one for the ester carbonyl (~175 ppm) and one for the carbamate carbonyl (~155 ppm).
-
Boc Group: A quaternary carbon signal around 80 ppm and a methyl signal around 28 ppm.
-
Methyl Ester: A signal around 51 ppm.
-
Cyclohexane Ring: Four distinct signals for the cyclohexane carbons, reflecting the symmetry of the molecule.
Experimental Protocol: NMR Analysis
The following protocol ensures the acquisition of high-resolution NMR spectra for structural confirmation.
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1][7] The use of a deuterated solvent is crucial for the NMR instrument's lock system and to avoid large solvent peaks in the ¹H spectrum.[1][6]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[6][7]
-
Data Acquisition:
-
Transfer the solution to a standard 5 mm NMR tube.[1]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
-
Data Processing:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Reference the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Causality Behind Experimental Choices: The choice of CDCl₃ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds and its relatively simple residual proton signal. A concentration of 5-25 mg provides a good signal-to-noise ratio for a small molecule of this molecular weight without causing issues with line broadening that can occur in overly concentrated samples.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands:
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.
-
C-H Stretch: Multiple peaks in the 2850-3000 cm⁻¹ region, corresponding to the sp³ C-H bonds of the cyclohexane and methyl groups.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1735 cm⁻¹.
-
C=O Stretch (Carbamate/Boc): A strong, sharp absorption band around 1700 cm⁻¹. The presence of two distinct carbonyl peaks is a key diagnostic feature.
-
C-O Stretch: Absorptions in the 1100-1300 cm⁻¹ region.
Experimental Protocol: FTIR Analysis
This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).[8]
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption frequencies and compare them to known functional group correlation tables to confirm the structure.
-
Causality Behind Experimental Choices: The ATR technique is chosen for its simplicity and minimal sample preparation requirements, making it a rapid and efficient method for analyzing solid samples.[9]
Solubility Profile: A Critical Parameter for Drug Development
The solubility of a compound is a critical physicochemical property that significantly influences its absorption and bioavailability.[10] A comprehensive understanding of a compound's solubility in various media is essential during the early stages of drug discovery.[11]
General Solubility Characteristics: The presence of the bulky, nonpolar Boc group generally increases the lipophilicity of a molecule.[12] Therefore, this compound is expected to exhibit good solubility in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), and moderate to low solubility in polar protic solvents like methanol and ethanol. Its aqueous solubility is expected to be very low.
Experimental Protocol: Equilibrium Solubility Assessment (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13]
-
Preparation:
-
Select a range of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, and common organic solvents like acetonitrile and methanol).
-
Prepare saturated solutions by adding an excess of this compound to a known volume of each solvent in a sealed vial. "Excess" is confirmed by the presence of undissolved solid material.[14]
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14]
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand, letting the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration can be used for clear separation.
-
Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Causality Behind Experimental Choices: The 24-48 hour equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium between the dissolved and solid states.[14] Using a validated, stability-indicating analytical method like HPLC is critical for accurate quantification, especially when assessing solubility in aqueous buffers where the compound might be susceptible to hydrolysis over the course of the experiment.[13]
Melting Point Analysis: A Key Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress the melting point and broaden the melting range. Therefore, melting point determination is a fundamental technique for assessing the purity of a compound.[15][16][17]
Experimental Protocol: Capillary Melting Point Determination
This is the most common method for determining the melting point of a solid organic compound.[16]
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and finely powdered.
-
Load a small amount of the powder into a capillary tube by tapping the open end into the sample, then tapping the sealed end on a hard surface to pack the material down. The packed sample height should be 2-4 mm.
-
-
Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.[17]
-
Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).
-
The recorded melting point should be reported as a range.
-
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial for an accurate determination. If heated too quickly, the temperature of the heating block will rise faster than the sample can melt, leading to an erroneously high and broad melting range.
Visualization of Key Concepts
Molecular Structure and Functional Groups
Caption: Key functional groups of the molecule.
Workflow for Physicochemical Characterization
Caption: Logical workflow for characterization.
Conclusion
The physicochemical properties of this compound—its molecular structure, spectroscopic signature, solubility, and melting characteristics—are foundational to its successful application in synthetic and medicinal chemistry. The protocols and data presented in this guide provide a comprehensive framework for researchers to verify the identity, purity, and handling characteristics of this important building block. By adhering to rigorous analytical procedures, scientists can ensure the reliability of their experimental outcomes and accelerate the development of next-generation therapeutics.
References
-
CP Lab Safety. This compound, min 97%, 1 gram. [Link]
-
NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]
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NMR Spectroscopy. NMR Sample Preparation. [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Pharma.Tips. Solubility Testing of Drug Candidates. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
Analytical Testing Labs. Melting Point Determination. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Mueller Group, Colorado School of Mines. Fourier Transform Infrared Spectroscopy. [Link]
-
RTI Laboratories. FTIR Analysis. [Link]
-
Tsinman, K. et al. Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system. [Link]
-
CP Lab Safety. This compound, min 97%, 1 gram. [Link]
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An In-depth Technical Guide to the Solubility Profile of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
Foreword: Navigating the Critical Path of Pre-formulation
In the landscape of contemporary drug discovery and development, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. Among the most critical yet often underestimated hurdles are the fundamental physicochemical properties of a molecule, with solubility chief among them. Poor solubility can precipitate a cascade of downstream failures, from inconsistent biological assay results to insurmountable formulation obstacles. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate, a key building block and intermediate in the synthesis of novel therapeutics. While quantitative solubility data for this specific molecule is not extensively published, this document will equip you with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile with precision in your own laboratory setting. As your Senior Application Scientist, my objective is to not only present established methods but to illuminate the causal reasoning behind our experimental choices, ensuring a robust and reproducible approach to this critical pre-formulation parameter.
Physicochemical Landscape: Understanding the Molecule
This compound is a derivative of cyclohexanecarboxylic acid, featuring two key functional groups that dictate its solubility behavior: the tert-butoxycarbonyl (Boc) protecting group and the methyl ester.
-
The Cyclohexane Scaffold: The non-polar, saturated cyclohexane ring forms the hydrophobic core of the molecule. This aliphatic structure inherently limits aqueous solubility and promotes solubility in non-polar organic solvents.
-
The Boc Protecting Group: The bulky and lipophilic tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis.[1][2] Its presence significantly increases the molecule's overall lipophilicity, further steering its solubility away from aqueous media and towards organic solvents.[3] Generally, Boc-protection enhances solubility in a wide array of common organic solvents.[3]
-
The Methyl Ester: The methyl ester moiety introduces a degree of polarity through its carbonyl and ether oxygens. While not sufficient to confer significant aqueous solubility, it can participate in dipole-dipole interactions with polar organic solvents.
-
The cis-Configuration: The cis stereochemistry, where the Boc-amino and methyl ester groups reside on the same face of the cyclohexane ring, can influence crystal packing and, consequently, the energy required to break the crystal lattice during dissolution.
The interplay of these structural features suggests that this compound will exhibit good solubility in a range of common organic solvents and poor solubility in water. The following sections will provide a framework for quantifying this expected behavior.
Qualitative Solubility Profile
Based on the structural analysis and general principles of "like dissolves like," a qualitative assessment of solubility can be predicted. This serves as a valuable starting point for selecting appropriate solvent systems for synthesis, purification, and formulation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar carbamate and ester groups while also accommodating the non-polar cyclohexane ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The moderate polarity and ability to interact with the entire molecular structure make these excellent solvents for Boc-protected compounds. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | THF is generally a good solvent for this class of compounds. Solubility in less polar ethers like diethyl ether may be slightly lower but still significant. |
| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Ethyl acetate is a versatile solvent that should readily dissolve the compound due to its similar ester functionality and moderate polarity. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Moderate | The ability of alcohols to hydrogen bond may be less effective for this protected amine. However, their polarity should allow for moderate dissolution. |
| Non-polar | Hexanes, Heptane, Toluene | Low to Moderate | Solubility will be driven by the non-polar cyclohexane and Boc groups. Toluene may be more effective than aliphatic hydrocarbons due to its greater polarizability. |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The dominant hydrophobic character of the molecule, conferred by the cyclohexane ring and Boc group, will severely limit its solubility in aqueous media.[4][5] |
Quantitative Solubility Determination: A Validated Experimental Protocol
To move beyond qualitative prediction, a rigorous experimental determination of solubility is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[6][7]
Principle of the Shake-Flask Method
This method relies on achieving a saturated solution in thermodynamic equilibrium with an excess of the solid compound. By agitating the mixture for a sufficient duration at a constant temperature, the solvent becomes saturated with the solute. The concentration of the solute in the supernatant is then measured, which, by definition, is its solubility under those conditions.
Experimental Workflow Diagram
The following diagram outlines the critical steps of the shake-flask protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Calibrated analytical balance
-
Calibrated pipettes
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable quantitative analytical instrument
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solutions:
-
To a series of vials, add an excess amount of solid this compound. A quantity that is visibly in excess after dissolution is required to ensure saturation.
-
Carefully record the weight of the compound added to each vial.
-
To each vial, add a precise, recorded volume of the desired solvent (e.g., 2.0 mL).
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation, which would alter the concentration.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended to ensure the dissolution process is complete.[8]
-
-
Sample Separation:
-
After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.
-
-
Analysis and Quantification:
-
Prepare a standard calibration curve for the compound using the same analytical method (e.g., HPLC-UV) and solvent system.
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the HPLC mobile phase) to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
The resulting concentration is the thermodynamic solubility of this compound in the tested solvent at the specified temperature. This is typically expressed in units of mg/mL or mol/L.
-
Alternative and High-Throughput Solubility Methods
While the shake-flask method is definitive, it can be time and material-intensive. For earlier stages of drug discovery, kinetic solubility methods offer a higher throughput alternative.
-
Kinetic Solubility by Turbidimetry: This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer.[9][10] The concentration at which precipitation is first observed (measured by light scattering or nephelometry) is defined as the kinetic solubility.[1] This provides a rapid assessment of solubility but may not reflect true thermodynamic equilibrium.
The logical relationship between these methods is illustrated below.
Caption: Comparison of Solubility Determination Methods.
Conclusion and Implications for Drug Development
A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a pragmatic necessity for its successful application in drug development. The Boc-protected nature of this intermediate makes it highly soluble in many organic solvents, facilitating its use in synthetic reaction media. However, its inherently low aqueous solubility is a critical factor to consider for any downstream applications that involve aqueous environments or for the final active pharmaceutical ingredient (API) if this core scaffold is retained.
By employing the rigorous experimental protocols detailed in this guide, researchers can generate the precise, reliable solubility data needed to make informed decisions. This data will guide the selection of appropriate solvents for purification, inform the design of crystallization processes, and provide an early warning of potential bioavailability challenges for resulting APIs, ultimately de-risking the development pathway and accelerating the delivery of new medicines.
References
- Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- Larsson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]
-
Solubility of Things. (n.d.). Methyl cyclohexanecarboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. echemi.com [echemi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
A Predictive Spectroscopic and Structural Analysis of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a key bifunctional building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex molecular architectures. Its specific stereochemistry and protected functional groups necessitate unambiguous structural confirmation, for which spectroscopic methods are paramount. This technical guide provides a comprehensive, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to offer a robust, theoretical framework for the characterization of this molecule. Each section details the underlying causality for the predicted spectral features, outlines standardized experimental protocols, and presents the data in a clear, accessible format to aid researchers in the identification and quality control of this important synthetic intermediate.
Introduction and Molecular Structure
Methyl cis-4-(Boc-amino)cyclohexanecarboxylate (CAS No. 364385-64-8) possesses a molecular formula of C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol .[1][2] The structure features a cyclohexane ring with a methyl ester and a Boc-protected amine substituent in a cis-1,4-relationship. This stereochemical arrangement dictates the spatial orientation of the functional groups and significantly influences the compound's spectroscopic signature.
The cyclohexane ring predominantly exists in a chair conformation to minimize steric strain. In the cis isomer, one substituent will occupy an axial position while the other occupies an equatorial position. Due to the larger A-value (steric bulk) of the Boc-amino group compared to the methyl ester group, the conformation where the Boc-amino group is equatorial and the methyl ester is axial is expected to be the more stable, and therefore more populated, conformer. However, ring flipping to the alternative chair conformation (equatorial methyl ester, axial Boc-amino) will occur in solution, leading to a time-averaged spectrum under standard NMR conditions.
Below is the chemical structure and a depiction of its conformational equilibrium.
Caption: 2D Structure of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of this molecule. The cis-relationship of the substituents and the conformational dynamics of the cyclohexane ring will be evident in both the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will show distinct signals for the protons of the Boc group, the methyl ester, the cyclohexane ring, and the N-H proton of the carbamate. Due to the chair-chair interconversion, the signals for the axial and equatorial protons on the cyclohexane ring may be averaged at room temperature, leading to broadened multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| tert-Butyl (-C(CH₃)₃) | ~1.44 | Singlet (s) | 9H | Characteristic sharp singlet for the nine equivalent protons of the Boc group. |
| Cyclohexane (CH₂) | 1.50 - 2.10 | Multiplet (m) | 8H | Complex, overlapping signals from the four sets of methylene protons on the cyclohexane ring. Axial and equatorial protons will have different chemical shifts, leading to a broad multiplet. |
| Methine (-CH-COOCH₃) | ~2.35 | Multiplet (m) | 1H | The proton at C1, deshielded by the adjacent ester group. |
| Methine (-CH-NHBoc) | ~3.60 | Multiplet (m) | 1H | The proton at C4, deshielded by the adjacent nitrogen atom. |
| Methyl Ester (-OCH₃) | ~3.67 | Singlet (s) | 3H | Characteristic singlet for the three equivalent protons of the methyl ester. |
| Amide (-NH-) | ~4.50 | Broad Singlet (br s) | 1H | The amide proton signal is often broad due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding. Its chemical shift can be variable. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of the cis-1,4-disubstituted ring, fewer than 13 signals might be expected if conformational averaging is fast on the NMR timescale.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| tert-Butyl (-C(C H₃)₃) | ~28.4 | Characteristic signal for the methyl carbons of the Boc group. |
| Cyclohexane (C2, C3, C5, C6) | ~30-35 | Signals for the methylene carbons of the cyclohexane ring. Due to the cis-substitution, C2/C6 and C3/C5 may be chemically equivalent, but this depends on the conformational dynamics. |
| Methine (-C H-COOCH₃) | ~43.0 | The carbon atom (C1) bearing the methyl ester group. |
| Methine (-C H-NHBoc) | ~48.0 | The carbon atom (C4) bearing the Boc-amino group. |
| Methyl Ester (-OC H₃) | ~51.5 | The carbon of the methyl ester group. |
| tert-Butyl (-C (CH₃)₃) | ~79.2 | The quaternary carbon of the Boc group. |
| Carbamate Carbonyl (-NHC O-O-) | ~155.0 | The carbonyl carbon of the Boc protecting group. |
| Ester Carbonyl (-C OOCH₃) | ~175.0 | The carbonyl carbon of the methyl ester group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be necessary to achieve adequate signal intensity.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Caption: A standardized workflow for NMR analysis.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is an excellent technique for identifying the key functional groups present in the molecule. The spectrum will be dominated by absorptions from the carbamate and ester groups.
Table 3: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3350 | Medium, Sharp | N-H Stretch | N-Boc Carbamate |
| 2950-2850 | Strong | C-H Stretch | Cyclohexane & Methyl/tert-Butyl |
| ~1735 | Strong | C=O Stretch | Methyl Ester |
| ~1690 | Strong | C=O Stretch | N-Boc Carbamate |
| ~1520 | Medium | N-H Bend | N-Boc Carbamate |
| ~1250 & ~1170 | Strong | C-O Stretch | Ester & Carbamate |
The presence of two distinct carbonyl stretching bands is a key diagnostic feature, differentiating the ester (~1735 cm⁻¹) from the carbamate (~1690 cm⁻¹). The N-H stretch around 3350 cm⁻¹ confirms the presence of the Boc-protected amine.
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion Formation | Rationale |
| 258.16 | [M+H]⁺ | Protonated molecular ion. (Calculated for C₁₃H₂₄NO₄⁺: 258.1699) |
| 280.15 | [M+Na]⁺ | Sodiated molecular ion. (Calculated for C₁₃H₂₃NO₄Na⁺: 280.1519) |
| 202.11 | [M+H-C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group, a very common fragmentation pathway.[3] |
| 158.10 | [M+H-C₅H₉O₂]⁺ | Loss of the entire Boc group (100 Da). |
The fragmentation pattern is highly characteristic of Boc-protected amines. The neutral loss of 56 Da (isobutylene) is often the base peak in the MS/MS spectrum.
Caption: Predicted ESI-MS fragmentation pathway.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS system, which could be a standalone instrument or coupled with liquid chromatography (LC-MS).
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, select the protonated molecular ion ([M+H]⁺, m/z 258.16) as the precursor ion and acquire a product ion scan.
Conclusion
This guide provides a detailed predictive analysis of the key spectroscopic data for this compound. The predicted ¹H and ¹³C NMR, IR, and MS data collectively form a unique spectroscopic fingerprint that is essential for the unambiguous structural confirmation and purity assessment of this versatile synthetic building block. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and reliability in a research or drug development setting. While based on well-established principles, experimental verification of these predictions is recommended for definitive characterization.
References
-
Reddit. (2023). MS fragmentation pattern with Boc protected amines. Retrieved from [Link]
-
CP Lab Safety. This compound, min 97%, 1 gram. Retrieved from [Link]
Sources
Methyl cis-4-(boc-amino)cyclohexanecarboxylate: A Technical Guide to Safe Handling and Application
This guide provides a comprehensive overview of the safe handling, storage, and application of Methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key building block for researchers, scientists, and professionals in drug development and synthetic chemistry. By elucidating the chemical properties and inherent reactivity of this compound, this document establishes a framework for its safe and effective use in the laboratory.
Chemical Identity and Physicochemical Properties
This compound is a carbamate-protected amino acid ester. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylate are pivotal to its utility in multi-step organic syntheses.
| Property | Value | Source |
| Chemical Name | Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate | [1] |
| CAS Number | 364385-64-8 | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | Typically a white to off-white solid (powder or crystalline) | Inferred from similar compounds |
| Purity | ≥97% | [1] |
Core Chemistry: The Role of the Boc Protecting Group
The synthetic utility of this compound is intrinsically linked to the chemical behavior of the Boc protecting group. Understanding its stability and cleavage is fundamental to its application.
The Boc group is renowned for its stability under a wide array of reaction conditions, particularly basic and nucleophilic environments.[2][3] This robustness allows for selective manipulation of other functional groups within a molecule without disturbing the protected amine.
However, the Boc group is designed for facile removal under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation.[4]
Caption: Personal Protective Equipment (PPE) workflow for handling powdered chemicals.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
-
Storage Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place. [5]* Incompatible Materials: Segregate from strong acids and oxidizing agents.
Emergency Procedures
6.1. First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
6.2. Spill Response
For minor spills of this solid compound:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear appropriate personal protective equipment as outlined in Section 4.2.
-
Containment: Prevent the powder from becoming airborne. Avoid dry sweeping.
-
Clean-up: Gently scoop the spilled solid into a labeled, sealable container for waste disposal.
-
Decontamination: Clean the spill area with a damp cloth or paper towel.
-
Waste Disposal: Dispose of the container and cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations.
-
Chemical Waste: The compound should be disposed of as chemical waste. Do not dispose of it down the drain or in regular trash.
-
Deprotection and Neutralization: For larger quantities, a potential disposal method involves the chemical removal of the Boc group under acidic conditions, followed by neutralization. [2]This should only be performed by trained personnel and in accordance with institutional EHS guidelines.
Experimental Protocols
8.1. Boc Deprotection Protocol (General)
This protocol describes a general procedure for the removal of the Boc protecting group.
-
Dissolution: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (DCM).
-
Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane). [4]3. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting amine salt can often be used directly or neutralized with a base and extracted.
Caption: General workflow for Boc deprotection.
References
-
CP Lab Safety. This compound, min 97%, 1 gram. Available at: [Link]
-
Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection. Available at: [Link]
-
Shanghai Kehua Bio-engineering Co., Ltd. cis-Methyl4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate. Available at: [Link]
-
LookChem. This compound CAS#: 364385-64-8. Available at: [Link]
-
Chem-Space. tert-Butyl (4-formylcyclohexyl)carbamate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Available at: [Link]
Sources
Navigating the Synthesis and Safety of Methyl cis-4-(boc-amino)cyclohexanecarboxylate: A Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic use of bifunctional building blocks is paramount to the efficient construction of complex molecular architectures. Among these, amino acid derivatives bearing protective groups play a crucial role. This guide provides an in-depth technical overview of Methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key intermediate in the synthesis of novel therapeutics. We will delve into its chemical and physical properties, comprehensive safety protocols based on available data and structural analogy, and its applications in synthetic workflows, particularly focusing on the critical Boc-deprotection step. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound beyond a standard Material Safety Data Sheet (MSDS).
Compound Identification and Physicochemical Properties
This compound is a non-natural, cyclic amino acid ester derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid makes it a versatile intermediate for peptide synthesis and the creation of small molecule therapeutics.[1][2] The cis stereochemistry of the substituents on the cyclohexane ring imparts a specific three-dimensional conformation that can be critical for biological activity.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 364385-64-8 | [1] |
| Molecular Formula | C13H23NO4 | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | 2-8°C | |
| IUPAC Name | methyl cis-4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate |
Hazard Identification and GHS Classification
Based on available safety data, this compound is classified as harmful. The Globally Harmonized System (GHS) classification and associated hazard statements are crucial for ensuring safe handling.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements can be found on supplier websites and in the full Safety Data Sheet. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following guidelines are based on general principles for handling irritant and harmful chemicals and should be implemented in any laboratory setting.
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against eye irritation from dust particles or splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact. For larger quantities or in the event of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: If there is a risk of generating significant dust or aerosols and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be required.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill and Leak Procedures
-
Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it into a suitable container for disposal.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for safe storage and handling during synthetic procedures.
-
Stability: The compound is generally stable under recommended storage conditions (cool and dry).
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
-
Hazardous Polymerization: Hazardous polymerization is not expected to occur.
Synthetic Applications and Experimental Protocols
This compound is a valuable building block in organic synthesis, primarily due to the orthogonal nature of the Boc and methyl ester protecting groups. The Boc group can be selectively removed under acidic conditions, leaving the methyl ester intact for further transformations.
Role in Drug Discovery
This compound and its analogs are utilized in the synthesis of a variety of biologically active molecules. The cyclohexane scaffold provides a rigid framework that can be used to orient functional groups in a precise manner for interaction with biological targets. Its applications include the synthesis of peptide mimetics, enzyme inhibitors, and receptor ligands.[2]
Experimental Protocol: Boc Deprotection
The removal of the Boc protecting group is a common and critical step in the utilization of this building block. A general protocol using trifluoroacetic acid (TFA) is provided below.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess TFA. Be cautious as CO2 evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product, Methyl cis-4-aminocyclohexanecarboxylate, as the free base or TFA salt.
Causality Behind Experimental Choices:
-
DCM: A common, relatively inert solvent for this type of reaction.
-
TFA: A strong acid that effectively cleaves the acid-labile Boc group.
-
0°C Initial Temperature: Helps to control any potential exotherm from the addition of the strong acid.
-
Aqueous Workup with Bicarbonate: Neutralizes the excess strong acid, allowing for the isolation of the free amine.
Below is a Graphviz diagram illustrating the general workflow for Boc deprotection.
Caption: A typical workflow for the acid-catalyzed deprotection of a Boc-protected amine.
Toxicological and Ecological Information
Detailed toxicological studies specifically for this compound are not widely available. The provided hazard statements indicate acute oral toxicity and irritation to the skin, eyes, and respiratory system. For a more complete toxicological profile, data from structurally similar compounds, such as other substituted cyclohexanes and Boc-protected amino acids, should be considered as a preliminary guide.
Similarly, specific ecotoxicological data is lacking. However, it is good practice to prevent the release of any chemical intermediate into the environment. All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. Its safe and effective use hinges on a thorough understanding of its properties, hazards, and handling requirements. This guide provides a more comprehensive overview than a standard MSDS by integrating available data with established principles of chemical safety and synthetic organic chemistry. By adhering to the protocols and safety measures outlined herein, researchers can confidently and responsibly incorporate this important intermediate into their synthetic strategies, paving the way for the development of novel and impactful therapeutics.
References
-
Safe Handling and Storage Guidelines for Cyclohexane - Aure Chemical. [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O–NaI System in Acetonitrile - J. Org. Chem. 2001, 66, 4430–4432. [Link]
-
Amine Protection / Deprotection - Fisher Scientific. [Link]
-
Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile - ResearchGate. [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Cyclohexane - Chemius. [Link]
-
This compound, min 97%, 1 gram - CP Lab Safety. [Link]
-
Cyclohexane :: Internal Plant Instructions - Chemius. [Link]
-
This compound [CAS: 364385-64-8] - Ivy Fine Chemicals. [Link]
-
Safety Data Sheet: Cyclohexane - Chemos GmbH&Co.KG. [Link]
-
Standard Operating Procedure for Cyclohexane - Washington State University. [Link]
-
This compound (1 x 1 g) | Alchimica. [Link]
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An In-depth Technical Guide to the Stability and Storage of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Abstract: This guide provides a comprehensive technical overview of the chemical stability, optimal storage conditions, and handling protocols for Methyl cis-4-(boc-amino)cyclohexanecarboxylate (CAS No: 364385-64-8). Intended for researchers, chemists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable synthetic building block. We will explore the molecule's inherent vulnerabilities, outline degradation pathways, and provide validated protocols for storage and stability assessment.
Introduction: A Profile of a Versatile Building Block
This compound is a bifunctional organic molecule widely utilized in medicinal chemistry and organic synthesis. Its structure features a cyclohexane scaffold with two key functional groups in a cis stereochemical relationship: a methyl ester and a tert-butoxycarbonyl (Boc) protected amine. This arrangement makes it a crucial intermediate for introducing a 4-aminocyclohexanecarboxylic acid moiety, a common structural motif in pharmaceuticals designed to impart favorable pharmacokinetic properties.
The utility of this compound is intrinsically linked to its stability. The two primary functional groups—the acid-labile Boc group and the hydrolysis-prone methyl ester—define its chemical behavior and dictate the necessary conditions for its storage and handling. Understanding these characteristics is not merely a matter of logistics but is fundamental to ensuring the validity and reproducibility of experimental outcomes.
The Chemical Stability Profile: A Tale of Two Functional Groups
The stability of this compound is not absolute; it is a function of its environment. The molecule's integrity is primarily challenged by pH, temperature, and moisture, which can selectively target its two key functional groups.
Critical Vulnerability: Acid-Catalyzed Boc Deprotection
The tert-butoxycarbonyl (Boc) group is the most sensitive feature of the molecule. It is a cornerstone protecting group in organic synthesis precisely because of its robust stability in basic and nucleophilic environments, coupled with its facile removal under mild acidic conditions.[1][2]
The cleavage mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by a unimolecular decomposition that yields a stable tert-butyl cation, carbon dioxide, and the free amine.[3] This reaction is rapid and efficient, making any exposure to acidic conditions a significant risk to the compound's integrity.
-
Causality: The stability of the tertiary carbocation intermediate is the thermodynamic driving force for this rapid cleavage.[4]
-
Practical Implications: Contamination with even trace amounts of acid (e.g., from acidic glassware or solvents) can lead to significant degradation. Common laboratory reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will quantitatively remove the Boc group.[1][5]
Hydrolytic Instability: The Methyl Ester's Susceptibility
The methyl ester moiety represents the second major site of potential degradation. Esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol (methanol, in this case).[6][7]
-
Base-Catalyzed Hydrolysis (Saponification): This is the more significant risk under typical laboratory conditions. The reaction with hydroxide ions is rapid, irreversible, and proceeds to completion, yielding the sodium salt of the carboxylic acid.[7] While the Boc group itself is stable to base, the ester is not, leading to the formation of cis-4-(boc-amino)cyclohexanecarboxylic acid.[2][4]
-
Acid-Catalyzed Hydrolysis: This reaction is also possible but is mechanistically a reversible equilibrium process.[7] However, given the extreme lability of the Boc group in acid, deprotection is the far more dominant and rapid degradation pathway under acidic conditions.
-
Neutral Hydrolysis: The reaction with pure water is very slow but not negligible over long-term storage.[7] The presence of atmospheric moisture can lead to gradual hydrolysis, underscoring the need for anhydrous storage conditions.
Thermal Stability: The Carbamate Backbone
Carbamates are known to undergo thermal decomposition at elevated temperatures, typically yielding an isocyanate and an alcohol.[8][9] Studies on various carbamates show that this decomposition generally occurs at temperatures well above 200°C.[10][11] For this compound, thermal degradation is not a concern under standard storage or laboratory handling temperatures. However, it is a potential pathway for decomposition if the compound is subjected to high-heat processes like distillation or gas chromatography at very high temperatures.
Summary of Degradation Pathways
The primary routes of degradation are chemical, not thermal, under normal conditions. The diagram below illustrates the two main vulnerabilities of the molecule.
Caption: Experimental workflow for a forced degradation study.
Protocol: Purity Assessment by Reverse-Phase HPLC
This protocol provides a starting point for assessing the purity of this compound and detecting its primary degradation products.
1. Materials & Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (for mobile phase modification)
-
HPLC system with UV detector (e.g., 210 nm) and C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
For analysis, dilute the stock solution to ~50 µg/mL with a 50:50 mixture of acetonitrile and water.
3. Chromatographic Conditions:
-
Column: C18 Reverse-Phase, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Expected Results & Interpretation:
-
Intact Compound: The main peak corresponding to the parent compound.
-
Acid Degradation: A new, more polar peak will appear earlier in the chromatogram, corresponding to the deprotected amine (Methyl cis-4-aminocyclohexanecarboxylate).
-
Base Degradation: A new peak will appear corresponding to the more polar hydrolyzed product (cis-4-(boc-amino)cyclohexanecarboxylic acid).
-
Trustworthiness: By running a control sample stored under ideal conditions alongside stressed samples, this method provides a self-validating system to confirm compound identity and purity before use in any synthetic application.
References
- The thermal decompositions of carbamates. I.
- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. (2025). Benchchem.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Methyl cis-4-(Boc-amino)
- Thermal Degradation of Aminosilicone Carbamates. (n.d.).
- Hydrolysis of methyl esters. (n.d.).
- Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam
- Methyl Esters and Deriv
- Polyurethane Waste Recycling: Thermolysis of the Carbam
- The thermal decompositions of carbamates. II.
- Boc Protecting Group for Amines. (n.d.). Chemistry Steps.
- Hydrolysis of esters. (n.d.). Chemguide.
- Why is boc stable to hydrolysis under basic conditions? (2024). Reddit.
- Methyl 1-(Boc-amino)
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- SAFETY D
- SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
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- 9. connectsci.au [connectsci.au]
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- 11. Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Sourcing and Application of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS No. 364385-64-8) has emerged as a key intermediate, particularly valued for its utility in constructing complex molecular architectures. This guide provides an in-depth analysis of this compound, from its commercial availability and quality assessment to its critical role in the synthesis of next-generation pharmaceuticals, with a focus on targeted protein degraders.
Navigating the Commercial Landscape: A Comparative Analysis of Suppliers
The reliable procurement of starting materials is the foundation of any successful research and development campaign. Methyl cis-4-(boc-amino)cyclohexanecarboxylate is readily available from a range of chemical suppliers, each offering varying grades, quantities, and levels of documentation. For the discerning researcher, a careful evaluation of these suppliers is essential to ensure the integrity and reproducibility of their work.
Key considerations when sourcing this reagent include purity, the availability of comprehensive analytical data (e.g., Certificate of Analysis with NMR and HPLC data), and the supplier's adherence to quality management systems. Below is a comparative table of prominent commercial suppliers.
| Supplier | Purity Specification | Available Quantities | Noteworthy Features |
| Sigma-Aldrich | ≥97% | 1g, 5g, 25g | Extensive documentation and global distribution network.[1] |
| BOC Sciences | Custom synthesis available | Bulk and research quantities | Specializes in building blocks for drug discovery, including for PROTACs.[2] |
| Ivy Fine Chemicals | In stock | 1g, 5g | Provides clear pricing and availability information.[3] |
| CP Lab Safety | min 97% | 1g | Explicitly listed as a "Protein Degrader Building Block".[4] |
| Parchem | Specialty chemical supplier | Inquire for details | Global supplier of specialty chemicals. |
| ChemScene | 97% | Inquire for details | Often available through distributors like Sigma-Aldrich.[1] |
The Molecular Blueprint: Synthesis, Structure, and Quality Control
A thorough understanding of the synthetic route to this compound is crucial for anticipating potential impurities and designing robust quality control protocols. While specific, detailed industrial synthesis protocols are often proprietary, the general approach involves the protection and esterification of 4-aminocyclohexanecarboxylic acid. The cis stereochemistry is a critical attribute that is established during the synthesis, often through stereoselective reduction or separation of isomers.
A Self-Validating System for Quality Assessment
To ensure the identity, purity, and integrity of incoming material, a multi-pronged analytical approach is recommended. This constitutes a self-validating system where orthogonal methods provide a comprehensive quality profile.
Experimental Protocol: Incoming Material Quality Control
-
Visual Inspection: The material should be a white to off-white solid.
-
Solubility: Test solubility in common laboratory solvents (e.g., DCM, MeOH, DMSO) to ensure consistency with expected properties.
-
¹H NMR Spectroscopy:
-
Objective: Confirm the chemical structure and cis-stereochemistry.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of CDCl₃.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. .
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: Determine the purity of the compound.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Expected Result: A major peak corresponding to the product with a purity of ≥97%.
-
-
Mass Spectrometry (MS):
-
Objective: Confirm the molecular weight.
-
Method: Electrospray ionization (ESI) in positive mode.
-
Expected Result: A peak corresponding to [M+H]⁺ at m/z 258.2 or [M+Na]⁺ at m/z 280.2.
-
The following diagram illustrates the workflow for a comprehensive quality control assessment:
Caption: Quality Control Workflow for Incoming Material.
Applications in Drug Discovery: A Scaffold for Innovation
The true value of this compound lies in its application as a versatile building block in the synthesis of complex drug molecules. The Boc-protected amine and the methyl ester provide orthogonal handles for sequential chemical modifications, while the cyclohexane core serves as a rigid, non-planar scaffold to orient functional groups in three-dimensional space. This is particularly advantageous in the design of molecules intended to interact with the intricate surfaces of protein targets.
A Key Component in PROTAC® Development
A prominent application of this building block is in the burgeoning field of targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The cyclohexane scaffold derived from this compound is often incorporated into the "linker" region of the PROTAC molecule. The cis-stereochemistry can be critical for establishing the correct vector and distance between the target-binding moiety and the E3 ligase-binding moiety, which is a key determinant of the efficacy of the resulting PROTAC.
The synthetic utility can be visualized in the following conceptual pathway:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CIS-4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID(53292-90-3) 1H NMR spectrum [chemicalbook.com]
- 4. cis-4-(Boc-amino)cyclohexanecarboxylic acid 97% | CAS: 53292-90-3 | AChemBlock [achemblock.com]
Methodological & Application
Strategic Synthesis of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate from p-Aminobenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, three-step synthetic route to obtain Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate, a valuable building block in pharmaceutical research. The synthesis commences with the readily available starting material, p-aminobenzoic acid (PABA). The described pathway involves an initial Fischer esterification, followed by a stereoselective catalytic hydrogenation of the aromatic ring, and concludes with the chemoselective N-Boc protection of the resulting cis-amino ester. This guide emphasizes the rationale behind methodological choices, particularly concerning the control of stereochemistry during the hydrogenation step, and offers detailed, reproducible protocols for each transformation.
Introduction and Synthetic Strategy
The cis-4-aminocyclohexanecarboxylate scaffold is a conformationally constrained motif of significant interest in medicinal chemistry, often used as a bioisostere for aromatic rings or as a component in designing novel therapeutic agents, including Janus Kinase (JAK) inhibitors. The tert-butoxycarbonyl (Boc) protected derivative, Methyl cis-4-(Boc-amino)cyclohexanecarboxylate, serves as a versatile intermediate, enabling further synthetic elaborations via its ester and protected amine functionalities.
The synthetic strategy outlined herein is designed for efficiency and scalability, proceeding through three distinct stages:
-
Esterification: Protection of the carboxylic acid functionality of PABA as a methyl ester prevents its reduction in the subsequent hydrogenation step.
-
Catalytic Hydrogenation: Reduction of the benzene ring to a cyclohexane ring. This is the critical stereochemistry-determining step. Catalytic hydrogenation of para-substituted aminobenzoic esters over palladium or ruthenium catalysts is known to preferentially yield the cis-isomer.[1]
-
N-Boc Protection: Introduction of the acid-labile Boc group onto the primary amine provides a stable, protected intermediate ready for subsequent synthetic manipulations.[2][3][4]
The overall synthetic transformation is depicted below.
Caption: Overall synthetic workflow.
Experimental Protocols and Mechanistic Discussion
Step 1: Synthesis of Methyl 4-aminobenzoate
Reaction: p-Aminobenzoic acid + Methanol ⇌ Methyl 4-aminobenzoate + Water
Causality and Experimental Choices: The first step is a classic Fischer esterification.[5] The carboxylic acid is protonated by the sulfuric acid catalyst, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is an equilibrium process. To drive the reaction towards the product, a large excess of methanol is employed as both the reactant and the solvent. The workup involves neutralization with a weak base like sodium bicarbonate to quench the acid catalyst and precipitate the less water-soluble ester product.[5]
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add p-aminobenzoic acid (13.7 g, 100 mmol).
-
Add methanol (120 mL) to the flask. The PABA will not fully dissolve at this stage.
-
Carefully and slowly add concentrated sulfuric acid (5.0 mL) to the stirring suspension. The mixture will warm, and the solid will dissolve.
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches ~8. Vigorous gas evolution (CO₂) will occur.
-
The white precipitate of Methyl 4-aminobenzoate is collected by vacuum filtration.
-
Wash the solid with cold water (2 x 50 mL) and dry under vacuum. The product is typically obtained in high purity and yield (>90%).
Step 2: Catalytic Hydrogenation of Methyl 4-aminobenzoate
Reaction: Methyl 4-aminobenzoate + 3 H₂ → Methyl 4-aminocyclohexanecarboxylate (cis and trans isomers)
Causality and Stereoselectivity: The catalytic hydrogenation of the aromatic ring is the most critical step for establishing the desired cis stereochemistry. The reduction of benzene derivatives often proceeds via adsorption of the planar ring onto the flat surface of the heterogeneous catalyst (e.g., Palladium or Ruthenium on Carbon). Hydrogen is then delivered from the catalyst surface to one face of the ring, typically resulting in a syn-addition and favoring the formation of the cis isomer.[1] While the formation of the thermodynamically more stable trans isomer can occur, particularly under harsh conditions (high temperature or pressure) that allow for isomerization, milder conditions generally favor the kinetically controlled cis product.[6][7] Several patents describe hydrogenation of PABA or its derivatives yielding a majority of the cis isomer.[1][7]
Caption: Stereochemical outcome of hydrogenation. (Note: Images are placeholders)
Protocol:
-
In a high-pressure hydrogenation vessel (autoclave), charge Methyl 4-aminobenzoate (15.1 g, 100 mmol) and methanol (100 mL).
-
Carefully add 5% Ruthenium on Carbon (Ru/C) catalyst (1.5 g, ~10 wt%).
-
Seal the vessel, purge with nitrogen gas three times, and then purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 15 bar and heat to 100°C with vigorous stirring.[6][7]
-
Maintain these conditions for 12-20 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the vessel to room temperature and carefully vent the excess hydrogen pressure.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield a viscous oil or solid, which is a mixture of cis and trans isomers of Methyl 4-aminocyclohexanecarboxylate. This mixture is typically used directly in the next step without further purification.
Step 3: N-Boc Protection of Methyl cis-4-aminocyclohexanecarboxylate
Reaction: Methyl cis-4-aminocyclohexanecarboxylate + Boc₂O → this compound
Causality and Experimental Choices: The Boc group is a standard protecting group for amines due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[3][4] The reaction is performed using di-tert-butyl dicarbonate (Boc₂O) as the Boc source. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. A base, such as sodium hydroxide or triethylamine, is required to deprotonate the ammonium intermediate and neutralize the acidic byproducts.[2][8] The desired cis-Boc protected product often exhibits different solubility and chromatographic properties from the trans isomer, allowing for purification by recrystallization or column chromatography.
Protocol:
-
Dissolve the crude mixture of cis/trans-Methyl 4-aminocyclohexanecarboxylate (approx. 100 mmol) from the previous step in a mixture of tetrahydrofuran (THF, 200 mL) and water (100 mL) in a 500 mL flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium hydroxide (6.0 g, 150 mmol) and stir until it dissolves.
-
In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 24.0 g, 110 mmol) in THF (50 mL).
-
Add the Boc₂O solution dropwise to the cooled reaction mixture over 30 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Remove the majority of the THF via rotary evaporation.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: The desired this compound can be isolated from the trans isomer by silica gel column chromatography or, more conveniently, by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). The cis isomer is typically the major product and can be purified to >97% isomeric purity.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | p-Aminobenzoic Acid | H₂SO₄ (cat.) | Methanol | Reflux (~65°C) | 4-6 h | >90% |
| 2 | Methyl 4-aminobenzoate | H₂, 5% Ru/C | Methanol | 100°C | 12-20 h | >95% (crude mixture) |
| 3 | cis/trans-Amino ester mix | Boc₂O, NaOH | THF/Water | 0°C to RT | 12 h | 60-70% (isolated cis) |
Conclusion
This application note details a reliable and well-documented three-step synthesis for this compound from p-aminobenzoic acid. The key to this process is the stereocontrolled catalytic hydrogenation, which preferentially forms the desired cis isomer. The protocols provided are robust and suitable for implementation in a standard organic chemistry laboratory setting, providing researchers with a clear pathway to access this important synthetic intermediate for drug discovery and development programs.
References
-
Idrees, M., et al. (2009). 4-Methylbenzyl 4-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3103. Available at: [Link]
- Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (WO2017134212A1). Google Patents.
- Takeda Chemical Industries, Ltd. (2003). Process for preparation of trans-4-aminocyclohexane-carboxylic acids. (WO2003078381A1). Google Patents.
-
Various Authors. (2025). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. Request PDF on ResearchGate. Available at: [Link]
- Siegfried AG. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (CN108602758B). Google Patents.
-
Hegedüs, K., et al. (2021). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 4(1), 1-9. Available at: [Link]
- Xi'an Leader Biochemical Engineering Co., Ltd. (2015). Method for preparing 4-aminobenzoic acid by catalytic hydrogenation. (CN104326928A). Google Patents.
-
Siegfried AG. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office. (EP 3411355 B1). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available at: [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%. Retrieved from [Link]
-
PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
-
Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Available at: [Link]
Sources
- 1. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 7. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Detailed Protocol for the Stereoselective Synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Introduction
Methyl cis-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a valuable saturated carbocyclic β-amino acid derivative. Its conformationally restricted cyclohexane scaffold makes it a crucial building block in medicinal chemistry and drug development.[1] The cis stereochemistry, where the amino and ester groups are on the same face of the ring, is pivotal for its application in synthesizing molecules with specific three-dimensional orientations that can lead to enhanced biological activity and target selectivity. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.
Synthetic Strategy Overview
The synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate is achieved through a robust three-step process commencing with a commercially available starting material, p-aminobenzoic acid. The key to achieving the desired cis stereochemistry lies in the initial catalytic hydrogenation of the aromatic ring.
The overall synthetic workflow is as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Stereoselective Synthesis of cis-4-Aminocyclohexanecarboxylic Acid
The foundational step in this synthesis is the catalytic hydrogenation of p-aminobenzoic acid. The hydrogenation of benzene derivatives often results in the formation of the cis isomer as the major product. This stereoselectivity is attributed to the substrate adsorbing onto the catalyst surface, with subsequent delivery of hydrogen from the catalyst face to the same side of the ring.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the hydrogenation of aminobenzoic acids.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| p-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 10.0 g |
| 5% Ruthenium on Carbon (Ru/C) | Ru/C | - | 2.5 g |
| 10% Sodium Hydroxide (aq) | NaOH | 40.00 | 100 mL |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed |
| Deionized Water | H₂O | 18.02 | As needed |
Procedure:
-
To a high-pressure autoclave, add p-aminobenzoic acid (10.0 g), 5% Ru/C (2.5 g), and 10% aqueous sodium hydroxide (100 mL).
-
Seal the autoclave and purge with nitrogen gas three times, followed by purging with hydrogen gas twice.
-
Pressurize the autoclave with hydrogen to 15 bar.
-
Heat the mixture to 100°C with vigorous stirring.
-
Maintain these conditions for approximately 20 hours, monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 7. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield cis-4-aminocyclohexanecarboxylic acid.
Part 2: Boc Protection of cis-4-Aminocyclohexanecarboxylic Acid
The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard procedure in peptide synthesis and organic chemistry to prevent unwanted side reactions of the nucleophilic amine.[2]
Experimental Protocol: Boc Protection
This protocol utilizes di-tert-butyl dicarbonate (Boc anhydride) for the protection of the amino group.[2]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| cis-4-Aminocyclohexanecarboxylic Acid | C₇H₁₃NO₂ | 143.18 | 5.0 g |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 8.3 g |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 5.9 g |
| Dioxane | C₄H₈O₂ | 88.11 | 50 mL |
| Deionized Water | H₂O | 18.02 | 50 mL |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed |
| 1M Hydrochloric Acid (aq) | HCl | 36.46 | As needed |
Procedure:
-
Dissolve cis-4-aminocyclohexanecarboxylic acid (5.0 g) and sodium bicarbonate (5.9 g) in a mixture of dioxane (50 mL) and water (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (8.3 g) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted Boc anhydride.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis-4-(Boc-amino)cyclohexanecarboxylic acid as a white solid.
Part 3: Esterification of cis-4-(Boc-amino)cyclohexanecarboxylic Acid
The final step is the esterification of the carboxylic acid to its methyl ester. The Steglich esterification is a mild and efficient method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3] This method is particularly suitable for substrates with sensitive functional groups like the Boc-protecting group.
Reaction Mechanism: Steglich Esterification
Caption: Mechanism of the Steglich esterification.
Experimental Protocol: Steglich Esterification
This protocol is based on the method developed by Neises and Steglich.[3]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| cis-4-(Boc-amino)cyclohexanecarboxylic Acid | C₁₂H₂₁NO₄ | 243.30 | 2.43 g |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | 2.27 g |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 0.12 g |
| Methanol | CH₄O | 32.04 | 0.40 mL |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL |
Procedure:
-
In a round-bottom flask, dissolve cis-4-(Boc-amino)cyclohexanecarboxylic acid (2.43 g) and DMAP (0.12 g) in anhydrous dichloromethane (50 mL).
-
Add methanol (0.40 mL) to the solution.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Add a solution of DCC (2.27 g) in anhydrous dichloromethane (10 mL) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU by vacuum filtration.
-
Wash the filtrate sequentially with 1M HCl (2 x 25 mL), saturated aqueous sodium bicarbonate solution (2 x 25 mL), and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization of Final Product
The final product should be characterized to confirm its identity and purity.
Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₂₃NO₄ |
| Molecular Weight | 257.33 g/mol |
| Appearance | Solid |
| Purity | >97% |
Spectroscopic Data:
| ¹H NMR (CDCl₃) | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Protons | ~4.5 | br s | NH |
| 3.67 | s | OCH₃ | |
| ~3.5 | m | CH-N | |
| ~2.3 | m | CH-CO | |
| 1.8-2.0 | m | Cyclohexyl CH₂ | |
| 1.4-1.6 | m | Cyclohexyl CH₂ | |
| 1.44 | s | C(CH₃)₃ |
| ¹³C NMR (CDCl₃) | Expected Chemical Shift (ppm) |
| Carbonyls | ~176 (Ester), ~155 (Boc) |
| Quaternary | ~79 (Boc C) |
| Methoxy | ~51 |
| Cyclohexyl CH | ~48 (C-N), ~43 (C-CO) |
| Cyclohexyl CH₂ | ~30, ~28 |
| Methyl (Boc) | ~28 |
Conclusion
This application note details a reliable and stereoselective three-step synthesis for this compound. The protocol leverages a stereoselective catalytic hydrogenation to establish the crucial cis configuration, followed by standard protection and esterification procedures. This method provides a clear pathway for researchers and drug development professionals to access this important building block for advanced chemical synthesis.
References
-
Ivy Fine Chemicals. This compound. [Link]
- Google Patents.
-
Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
-
CP Lab Safety. This compound, min 97%, 1 gram. [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- 3. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
Application Notes and Protocols for the Use of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate in Peptide Synthesis
Introduction: The Strategic Value of Conformational Constraint in Peptide Therapeutics
The design of modern peptide-based therapeutics is increasingly focused on overcoming the inherent limitations of natural peptides, such as poor metabolic stability and lack of receptor selectivity.[1] A powerful strategy to address these challenges is the incorporation of non-natural amino acids that introduce conformational rigidity into the peptide backbone.[2][3] Cyclic amino acids, such as derivatives of 4-aminocyclohexanecarboxylic acid, are particularly effective in this role.[4] By restricting the rotational freedom of the peptide chain, these building blocks can lock the molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.[5] This pre-organization of the peptide structure can lead to a significant improvement in pharmacological properties.[1]
This guide provides a comprehensive overview of the application of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate , a versatile building block for introducing the cis-4-aminocyclohexanecarboxylic acid (cis-Ac6c) moiety into peptide sequences. We will delve into the physicochemical properties of this reagent, provide detailed protocols for its preparation and incorporation into peptides, and discuss its impact on the resulting peptidomimetics.
Physicochemical Properties of the Building Block
A thorough understanding of the starting material is fundamental to its successful application. The key properties of this compound and its activated carboxylic acid form are summarized below.
| Property | This compound | cis-4-(Boc-amino)cyclohexanecarboxylic Acid |
| CAS Number | 364385-64-8 | 53292-90-3 |
| Molecular Formula | C13H23NO4 | C12H21NO4 |
| Molecular Weight | 257.33 g/mol | 243.30 g/mol |
| Appearance | Solid | White to off-white powder |
| Solubility | - | Soluble in methanol and tetrahydrofuran (THF).[3][6] |
| Mass Spectrum | - | m/z 242 [M-H]-[6] |
Experimental Workflows and Protocols
The incorporation of this compound into a growing peptide chain requires a two-step process: first, the hydrolysis of the methyl ester to the free carboxylic acid, and second, the coupling of this acid to the N-terminus of the peptide.
Protocol 1: Saponification of this compound
Rationale: The methyl ester of the title compound must be hydrolyzed to the corresponding carboxylic acid to enable its participation in a peptide coupling reaction. This is a standard saponification reaction using a base like lithium hydroxide or sodium hydroxide.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., 3:1 v/v).
-
Add 1 M LiOH or NaOH solution (1.5 - 2.0 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 3-4 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield cis-4-(Boc-amino)cyclohexanecarboxylic acid as a white solid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
Rationale: The coupling of the sterically hindered cis-4-(Boc-amino)cyclohexanecarboxylic acid requires efficient activation to ensure a high yield of the desired peptide. Aminium/uronium-based coupling reagents such as HBTU or HATU are highly effective for such challenging couplings.[7] The protocol below outlines a standard manual Boc-SPPS coupling cycle.
Materials:
-
Boc-protected peptide-resin with a free N-terminal amine
-
cis-4-(Boc-amino)cyclohexanecarboxylic acid
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Pre-activation: In a separate vial, dissolve cis-4-(Boc-amino)cyclohexanecarboxylic acid (3.0 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of DMF. Allow the solution to pre-activate for 5-10 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the steric hindrance of the cyclic amino acid.
-
Monitoring: Perform a Kaiser test or other appropriate ninhydrin-based test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 3: Boc Deprotection
Rationale: The Boc protecting group is acid-labile and is typically removed using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). This step exposes the N-terminal amine for the next coupling cycle.[2][8]
Materials:
-
Peptide-resin with an N-terminal Boc-protected cis-Ac6c residue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) for neutralization
-
Solid-phase synthesis vessel
Procedure:
-
Pre-wash: Wash the resin with DCM (3x) to prepare for the deprotection step.
-
Deprotection: Add a solution of 50% TFA in DCM to the resin. Agitate for 5 minutes, then drain. Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[2]
-
Washing: Drain the TFA solution and wash the resin with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual acid.
-
Neutralization: To deprotonate the resulting trifluoroacetate salt of the amine, wash the resin with a solution of 10% DIPEA in DCM (2x for 5 minutes each).
-
Final Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to prepare for the subsequent coupling step.
Applications and Impact on Peptide Structure
The incorporation of cis-4-aminocyclohexanecarboxylic acid has been shown to be a valuable tool in the development of peptidomimetics with improved biological activity and selectivity. For example, analogues of certain inhibitors containing this conformationally constrained amino acid have been reported to retain high affinity and selectivity for their targets. The rigid cyclohexane ring restricts the possible conformations of the peptide backbone, which can lead to a more favorable interaction with the target receptor. This structural constraint is a key principle in modern drug design, enabling the transformation of flexible peptides into more drug-like molecules.[5]
Troubleshooting and Key Considerations
-
Incomplete Coupling: Due to the steric bulk of the cyclohexane ring, coupling reactions may be slower than with standard alpha-amino acids. It is crucial to monitor the reaction closely and, if necessary, perform a double coupling or use a more potent coupling reagent like HATU.
-
Ester Hydrolysis: Ensure the saponification reaction goes to completion to avoid coupling of the unreacted methyl ester. The resulting carboxylic acid should be thoroughly dried before use in the coupling step, as water can interfere with the activation process.
-
Boc Deprotection: While standard TFA/DCM conditions are generally effective, monitor for any side reactions, especially with sensitive residues in the peptide sequence.
Conclusion
This compound is a valuable reagent for introducing conformational constraints into peptides. Through a straightforward activation and coupling procedure, this building block can be efficiently incorporated into peptide sequences using standard Boc-SPPS protocols. The resulting peptidomimetics, with their restricted backbone flexibility, offer significant potential for enhanced biological activity and improved pharmacokinetic properties, making this a key tool for researchers in drug discovery and development.
References
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (2022). Peptidomimetics : A New Era in Drug Discovery. Retrieved from [Link]
-
Ovid. (n.d.). Synthesis, biological evaluation, and docking studies of PAR2 .... Retrieved from [Link]
-
The Journal of Organic Chemistry. (1975). The Journal of Organic Chemistry 1975 Volume 40 No. 3. Retrieved from [Link]
-
PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Retrieved from [Link]
-
PubMed. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptidomimetic. Retrieved from [Link]
Sources
- 1. Synthesis of 4,4-disubstituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into 12-helical beta-peptides. | Semantic Scholar [semanticscholar.org]
- 2. chempep.com [chempep.com]
- 3. 4-(Boc-amino)cyclohexanecarboxylic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 53292-90-3: cis-4-(tert-Butoxycarbonylamino)cyclohexan… [cymitquimica.com]
- 6. 4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID | 130309-46-5 [chemicalbook.com]
- 7. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: Methyl cis-4-(boc-amino)cyclohexanecarboxylate as a Rigid Building Block for Protein Degrader Synthesis
Introduction: The Critical Role of Linkers in Protein Degraders
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][] These heterobifunctional molecules are comprised of three key components: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[3]
While significant effort is often focused on the warhead and E3 ligand, the linker is far from a passive spacer. Its length, composition, and conformational properties are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 Ligase) and the subsequent ubiquitination and degradation of the target.[4] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are commonly used, there is a growing appreciation for the role of rigid and semi-rigid linkers in optimizing PROTAC performance.[3][5] Rigid linkers can reduce the entropic penalty of forming the ternary complex and pre-organize the molecule into a bioactive conformation.
This guide focuses on Methyl cis-4-(boc-amino)cyclohexanecarboxylate , a versatile building block that introduces a rigid, non-planar cyclohexane scaffold into the linker, offering distinct stereochemical advantages for the rational design of potent and selective protein degraders.
Caption: Conformational Impact of Cyclohexane Stereochemistry.
Synthetic Strategy and Orthogonal Handles
The building block is designed for a modular, step-wise synthesis. The Boc-protected amine and the methyl ester are chemically distinct, allowing for selective reactions at either end. A typical synthetic workflow involves:
-
Modification at the Ester: Hydrolysis of the methyl ester to a carboxylic acid, followed by amide coupling.
-
Deprotection: Removal of the Boc group to reveal the primary amine.
-
Modification at the Amine: Amide coupling to the newly exposed amine.
This orthogonality prevents self-polymerization and allows for the precise and directional construction of the linker.
Caption: Synthetic Workflow using Orthogonal Handles.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Saponification of Methyl Ester to Carboxylic Acid
This protocol converts the methyl ester of the building block into a carboxylic acid, creating a handle for standard amide coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH·H₂O (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% EtOAc in hexanes) or LC-MS. Look for the consumption of the starting material (ester) and the appearance of a more polar spot (carboxylic acid).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Acidify the solution to pH ~3 by the slow addition of 1 M HCl. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cis-4-(Boc-amino)cyclohexanecarboxylic acid as a white solid. The product is often used in the next step without further purification.
Protocol 2: Amide Coupling with an Amine-Containing Moiety
This protocol couples the carboxylic acid generated in Protocol 1 with a primary or secondary amine (e.g., an amine-functionalized warhead or linker extension) using HATU, a highly efficient coupling reagent. [6][7] Materials:
-
cis-4-(Boc-amino)cyclohexanecarboxylic acid (from Protocol 1) (1.0 eq)
-
Amine-containing moiety (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add cis-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing moiety (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction by LC-MS. Look for the consumption of the carboxylic acid starting material and the appearance of the desired product mass.
-
Upon completion, quench the reaction with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash sequentially with 5% aq. LiCl (to remove DMF), saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 3: Boc-Group Deprotection
This protocol removes the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine, which can then be further functionalized.
Materials:
-
Boc-protected intermediate (from Protocol 2) (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA dropwise (typically 20-30% v/v, e.g., 2.5 mL of TFA for every 10 mL of DCM).
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours.
-
Reaction Monitoring (Self-Validation): Monitor by LC-MS. Look for the complete disappearance of the starting material and the appearance of the product, which will have a mass corresponding to the loss of the Boc group (100.12 Da).
-
Once complete, concentrate the reaction mixture under reduced pressure to remove TFA and DCM. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the crude residue in DCM and carefully neutralize by washing with saturated aq. NaHCO₃ until bubbling ceases.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected amine, which is often used immediately in the next step.
Data Summary and Troubleshooting
Effective protocol execution relies on careful monitoring and adjustment. The following table provides expected outcomes and troubleshooting for common issues.
| Protocol Step | Parameter | Typical Range / Observation | Troubleshooting Action |
| 1. Saponification | Reaction Time | 4-6 hours | If incomplete, add an additional 0.2 eq of LiOH and stir for 2 more hours. |
| Workup | White precipitate upon acidification | If no precipitate forms, ensure pH is < 4. Extract thoroughly as the product may have some water solubility. | |
| 2. Amide Coupling | Yield | 60-90% | Low Yield: Ensure all reagents and solvents are anhydrous. Pre-activation time can be extended to 30 mins. Use a different coupling agent like EDC/HOBt. [6][8] |
| Purity | Side products may include unreacted acid | Optimize chromatography gradient for better separation. Ensure accurate stoichiometry of reagents. | |
| 3. Deprotection | Reaction Time | 1-2 hours | Incomplete Reaction: Increase TFA concentration or reaction time. Ensure starting material is fully dissolved. |
| Workup | Product may be volatile as a free base | For sensitive substrates, consider generating the HCl or TFA salt by concentrating from a solution containing HCl in dioxane or the crude TFA mixture. |
Conclusion
This compound is a powerful and strategic building block for the synthesis of advanced protein degraders. Its rigid cyclohexane core and specific cis stereochemistry provide a unique tool for medicinal chemists to control linker conformation, potentially pre-organizing the PROTAC into a bioactive "folded" state to enhance ternary complex stability and degradation efficiency. [9]The orthogonal protecting group strategy enables a modular and controlled synthesis, making it an invaluable component in the toolkit for developing next-generation targeted protein degradation therapeutics.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther. Retrieved from [Link]
-
Li, G., et al. (2017). An Improved and Practical Synthesis of Vonoprazan. ResearchGate. Retrieved from [Link]
-
Oda, T., et al. (2018). Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... Retrieved from [Link]
-
Testa, A., et al. (2024). Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity. PubMed. Retrieved from [Link]
-
Jin, Y. H., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. Retrieved from [Link]
-
Li, G., et al. (2017). Novel and practical synthesis of vonoprazan fumarate. Taylor & Francis Group - Figshare. Retrieved from [Link]
- Google Patents. (n.d.). CN107915720B - Novel preparation method of Vonoprazan.
-
Vankawala, P. J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of vonoprazan fumarate (80).[7] The structure of.... Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 364385-64-8]. Retrieved from [Link]
-
Alchimica. (n.d.). This compound (1 x 1 g). Retrieved from [Link]
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
-
ResearchGate. (n.d.). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF. Retrieved from [Link]
-
Testa, A., et al. (2020). Structure‐Based Design of a Macrocyclic PROTAC. Angewandte Chemie International Edition. Retrieved from [Link]
-
George, R. A., & Heringa, J. (2002). An analysis of protein domain linkers: their classification and role in protein folding. Protein Engineering. Retrieved from [Link]
-
Asinex. (n.d.). Linkers - Protein Degraders. Retrieved from [Link]
Sources
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- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation and binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "Methyl cis-4-(boc-amino)cyclohexanecarboxylate" in medicinal chemistry
An In-Depth Guide to the Application of Methyl cis-4-(boc-amino)cyclohexanecarboxylate in Medicinal Chemistry
Introduction: The Strategic Value of Saturated Scaffolds in Modern Drug Design
In the landscape of medicinal chemistry, the pursuit of novel chemical entities with superior pharmacological profiles is relentless. A significant trend in recent years has been the strategic move away from planar, aromatic systems towards molecules with greater three-dimensionality. This shift is driven by the understanding that increased sp³ character often correlates with improved physicochemical properties and a higher probability of clinical success.[1] Saturated carbocycles, particularly the cyclohexane ring, have emerged as privileged scaffolds in this endeavor. Unlike their flat phenyl counterparts, cyclohexyl groups offer a defined three-dimensional geometry, enabling more specific and potentially stronger interactions within the complex topography of protein binding sites.
Methyl cis-4-(tert-butoxycarbonyl-amino)cyclohexanecarboxylate is a quintessential building block that embodies this design philosophy. It provides a rigid cis-1,4-disubstituted cyclohexane core, which serves as a versatile scaffold to orient functional groups in a precise spatial arrangement. The molecule is strategically equipped with two key functional handles: a Boc-protected amine and a methyl ester. The tert-butoxycarbonyl (Boc) group is a robust and widely used protecting group for the amine, stable to a variety of reaction conditions yet readily removable under specific acidic protocols.[2][3] The methyl ester provides a convenient site for modification, most commonly for the formation of amide bonds, a cornerstone of pharmaceutical synthesis.[4][5] This guide serves as a comprehensive resource for researchers, detailing the properties, core synthetic transformations, and strategic applications of this valuable intermediate in the drug discovery process.
Physicochemical and Structural Properties
A thorough understanding of the compound's fundamental properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 364385-64-8 | [6][7] |
| Molecular Formula | C₁₃H₂₃NO₄ | [7] |
| Molecular Weight | 257.33 g/mol | [7] |
| Physical Form | Solid | |
| IUPAC Name | methyl 4-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylate | |
| Storage Temperature | 4 °C |
The synthesis of this compound typically involves the catalytic hydrogenation of a p-aminobenzoic acid methyl ester derivative, where the cis-isomer is often obtained preferentially, followed by protection of the amino group.[4]
Core Synthetic Transformations and Protocols
The utility of this compound stems from the orthogonal reactivity of its two functional groups. The following protocols detail the most critical transformations, providing step-by-step guidance and the rationale behind the chosen methodologies.
Protocol 1: Boc-Deprotection of the Amine
The removal of the Boc protecting group is the gateway to functionalizing the amine. This is an acid-catalyzed process that proceeds through the formation of a stable tert-butyl cation.[2] The choice of acid dictates the harshness of the conditions.
Method A: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a common and highly effective method for complete Boc removal.
-
Rationale: TFA is a strong acid that rapidly cleaves the Boc group at room temperature. DCM is an excellent solvent for the starting material and is inert to the acidic conditions.
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
-
The resulting product, methyl cis-4-aminocyclohexanecarboxylate, is typically obtained as a TFA salt and can often be used in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a suitable base (e.g., saturated NaHCO₃ solution) and extraction.
-
Method B: Using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides the product as a hydrochloride salt, which is often a stable, crystalline solid that is easy to handle.
-
Rationale: A solution of 4M HCl in dioxane is a convenient reagent that provides anhydrous acidic conditions, preventing potential side reactions involving water. It is considered a standard and reliable method for Boc deprotection.[2][8]
-
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5.0 eq).[2]
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Often, the hydrochloride salt will precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[2]
-
Caption: General workflow for Boc-deprotection.
Protocol 2: Amide Bond Formation
Amide coupling is arguably the most frequent reaction employed in medicinal chemistry.[9] This building block can participate in amide formation via its amine (after deprotection) or its ester function.
Method A: Coupling the Amine with a Carboxylic Acid
This is the most common strategy. It involves activating a carboxylic acid, which then reacts with the free amine of the deprotected building block.
-
Rationale: Carbodiimide reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) or NHS (N-Hydroxysuccinimide) are widely used to form an activated ester intermediate, which efficiently reacts with the amine to form the amide bond, minimizing side reactions.[10][11] Uronium-based reagents like HATU offer rapid and high-yielding couplings, especially for sterically hindered substrates.[10]
-
Step-by-Step Protocol (using HATU):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq) in an anhydrous aprotic solvent like Dimethylformamide (DMF).[10]
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the methyl cis-4-aminocyclohexanecarboxylate salt (1.1 eq, from Protocol 1). Note: If using the salt, an additional equivalent of base (DIPEA) may be required to neutralize it.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.[10]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sources
- 1. Stacking with No Planarity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
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- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Introduction
Methyl cis-4-(boc-amino)cyclohexanecarboxylate (CAS No. 364385-64-8) is a key bifunctional building block in medicinal chemistry and drug discovery.[1][2] Its rigid cyclohexane core, coupled with the orthogonally protected amino and ester functionalities, makes it a valuable scaffold for the synthesis of a wide range of complex molecules and active pharmaceutical ingredients. The cis stereochemistry of the substituents at the 1- and 4-positions is often crucial for biological activity, dictating the spatial orientation of pharmacophoric groups.
Given its role as a critical intermediate, rigorous analytical characterization is imperative to confirm its structural integrity, stereochemical purity, and overall quality. This application note provides a comprehensive guide to the essential analytical techniques for the full characterization of this molecule, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy. The protocols and insights provided herein are designed to be a self-validating system for researchers, ensuring confidence in the quality of this important synthetic intermediate.
Overall Analytical Workflow
A multi-faceted analytical approach is necessary to unambiguously determine the structure, identity, purity, and stereochemistry of this compound. The following workflow ensures a comprehensive evaluation of the material.
Caption: Figure 1: Comprehensive Analytical Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for the unambiguous structural and stereochemical elucidation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecular framework.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The integration of the signals provides the ratio of protons. The characteristic signals for the Boc group, the methyl ester, and the cyclohexane ring protons are key diagnostic markers.
-
¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbonyl carbons (ester and carbamate) and the carbons of the Boc group are highly informative.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve the compound and its relatively simple solvent signal.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCl₃.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer (e.g., 400 MHz or higher).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to both spectra.
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign all signals.
-
Predicted NMR Data and Interpretation
Due to the lack of a publicly available experimental spectrum, the following table presents predicted chemical shifts based on the analysis of structurally related compounds, such as methyl cyclohexanecarboxylate and methyl cis-4-aminocyclohexanecarboxylate hydrochloride.[3][4]
| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | Integration | ¹³C NMR (Predicted δ, ppm) |
| Boc -C(CH₃)₃ | ~1.44 | s | 9H | ~28.4 (3C) |
| Boc -C(CH₃)₃ | - | - | - | ~79.2 |
| Boc -C=O | - | - | - | ~155.2 |
| Ester -OCH₃ | ~3.67 | s | 3H | ~51.5 |
| Ester -C=O | - | - | - | ~175.8 |
| Cyclohexane C1-H | ~2.3 - 2.5 | m | 1H | ~42.5 |
| Cyclohexane C4-H | ~3.5 - 3.7 | br m | 1H | ~49.8 |
| Cyclohexane C2,C6-H (axial) | ~1.4 - 1.6 | m | 2H | ~29.0 (2C) |
| Cyclohexane C2,C6-H (equatorial) | ~1.9 - 2.1 | m | 2H | ~29.0 (2C) |
| Cyclohexane C3,C5-H (axial) | ~1.3 - 1.5 | m | 2H | ~31.0 (2C) |
| Cyclohexane C3,C5-H (equatorial) | ~1.8 - 2.0 | m | 2H | ~31.0 (2C) |
| Amine N-H | ~4.5 - 4.7 | br s | 1H | - |
Note: The multiplicity of the cyclohexane protons will be complex due to cis/trans coupling and the chair conformation. 2D NMR techniques like COSY and HSQC would be required for definitive assignment.
Mass Spectrometry (MS): Molecular Weight and Identity Confirmation
Mass spectrometry is essential for confirming the molecular weight of the compound and providing evidence of its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.
Causality Behind Experimental Choices:
-
ESI-MS: This technique typically generates protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺), allowing for the direct determination of the molecular weight.
-
Fragmentation Analysis: While ESI is a soft technique, some in-source fragmentation can occur. For Boc-protected amines, a characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) is a key diagnostic fragmentation pathway.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI-MS system in positive ion mode.
-
Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis: Identify the molecular ion peaks and any characteristic fragment ions.
Expected Mass Spectrometry Data
| Ion Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₃H₂₄NO₄⁺ | 258.17 | Protonated Molecule |
| [M+Na]⁺ | C₁₃H₂₃NNaO₄⁺ | 280.15 | Sodium Adduct |
| [M-C₄H₈+H]⁺ | C₉H₁₆NO₄⁺ | 202.10 | Loss of isobutylene |
| [M-Boc+H]⁺ | C₈H₁₆NO₂⁺ | 158.12 | Loss of Boc group (de-protected amine) |
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Impurity Profiling
HPLC is the primary method for determining the purity of this compound and for detecting and quantifying any related impurities. A reversed-phase HPLC method with UV detection is generally suitable.
Causality Behind Experimental Choices:
-
Reversed-Phase HPLC: The compound has moderate polarity, making it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The ester and carbamate carbonyl groups have weak UV absorbance at low wavelengths. Therefore, detection at a low wavelength (e.g., 205-215 nm) is necessary for adequate sensitivity.[5]
-
Potential Impurities: The most likely impurities are the corresponding trans-isomer, the starting materials, and the de-protected amine (methyl cis-4-aminocyclohexanecarboxylate). The HPLC method should be capable of resolving these species from the main peak.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation
FT-IR spectroscopy is a rapid and straightforward technique to confirm the presence of the key functional groups in the molecule.
Causality Behind Experimental Choices:
-
The infrared spectrum provides characteristic absorption bands for the N-H bond of the carbamate, the C=O stretches of both the carbamate and the ester, and the C-O bonds. These serve as a quick identity check.
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR anvil to ensure good contact with the sample.
-
Acquire the sample spectrum (e.g., 16 scans, 4 cm⁻¹ resolution).
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the functional groups.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) (Predicted) | Vibration Mode | Functional Group |
| ~3350 | N-H stretch | Carbamate |
| 2950-2850 | C-H stretch | Cyclohexane & Methyl |
| ~1735 | C=O stretch | Ester |
| ~1690 | C=O stretch (Amide I) | Carbamate |
| ~1520 | N-H bend (Amide II) | Carbamate |
| 1250-1160 | C-O stretch | Ester & Carbamate |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The orthogonal application of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and FT-IR for functional group identification constitutes a self-validating system. Adherence to these protocols will ensure the high quality and reliability of this critical building block for researchers, scientists, and drug development professionals, thereby supporting the integrity of their downstream synthetic endeavors.
References
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 364385-64-8]. Retrieved from [Link]
-
BOJNSCI. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. Retrieved from [Link]
Sources
Application Note: HPLC Purity Analysis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Introduction
Methyl cis-4-(boc-amino)cyclohexanecarboxylate is a critical bifunctional building block in modern pharmaceutical synthesis. Its unique structure, featuring a cis-configured cyclohexane ring functionalized with a Boc-protected amine and a methyl ester, makes it a valuable intermediate for constructing complex molecular architectures in active pharmaceutical ingredients (APIs). The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its stability and ease of removal under acidic conditions.[1][2] The purity of this intermediate is paramount, as any impurities can introduce unwanted side products, reduce overall yield, and potentially compromise the safety and efficacy of the final drug product.
This application note provides a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound. The protocol is designed for researchers, quality control analysts, and drug development professionals to ensure the integrity of this key starting material.
Principle of the Method
The method is based on reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[3] The stationary phase is a non-polar, octadecyl-silane (C18) bonded silica, while the mobile phase is a more polar mixture of water and an organic solvent (acetonitrile).
The target analyte, this compound, possesses significant non-polar character due to the cyclohexane ring and the tert-butyl group of the Boc moiety.[4] Consequently, it will be retained on the C18 column through hydrophobic interactions.[3] By using a gradient elution—gradually increasing the concentration of the organic solvent—the analyte and any related impurities can be effectively separated and eluted from the column based on their relative polarities.
Detection is achieved using a UV-Vis spectrophotometer. The carbonyl group within the Boc protecting group provides a chromophore that absorbs UV radiation, typically in the low UV range (200-220 nm).[5] This allows for sensitive and quantitative detection of the analyte and its impurities.
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Water, HPLC grade (e.g., Milli-Q® or equivalent).
-
Phosphoric acid (H₃PO₄), analytical grade.
-
This compound reference standard (purity ≥ 99.5%).
-
-
Materials:
-
Analytical column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Autosampler vials with caps.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
| Run Time | 30 minutes |
Method Development Rationale
The selection of each parameter was based on the physicochemical properties of the analyte to achieve a robust and reliable separation.
-
Stationary Phase: A C18 column was chosen as it is the standard for reversed-phase HPLC and provides excellent hydrophobic retention for non-polar to moderately polar compounds like the target analyte.[6] Its versatility makes it suitable for separating the main component from both more polar (e.g., de-Boc'd impurity) and less polar (e.g., synthesis side-products) impurities.
-
Mobile Phase: A simple acetonitrile/water system was selected for its low UV cutoff and good elution strength.[7] Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower backpressure. The gradient elution, starting from 40% ACN, allows for the retention of the main peak while ensuring that more polar impurities elute early. The ramp to 90% ACN ensures that any highly non-polar impurities are eluted from the column, preventing carryover.
-
Detection Wavelength: The Boc group's carbonyl functionality exhibits UV absorbance. While the λmax is typically below 200 nm, a wavelength of 210 nm was chosen as a practical compromise. It offers sufficient sensitivity for the analyte and potential impurities while minimizing baseline noise from the mobile phase solvents.
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and the kinetics of mass transfer.
Step-by-Step Protocol
Preparation of Solutions
-
Diluent (50:50 ACN/Water): Mix 500 mL of HPLC grade acetonitrile with 500 mL of HPLC grade water.
-
Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Workflow
The overall process from sample preparation to data analysis is illustrated in the following diagram.
Caption: High-level workflow for HPLC purity analysis.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. Inject the Working Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
If the system fails SST, investigate the cause (e.g., leaks, column degradation, mobile phase issues) and rectify before proceeding.
Analysis Sequence
-
Inject the diluent (blank) once to ensure no carryover.
-
Inject the Working Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
Inject the Working Standard Solution again at the end to check for drift.
Method Validation
This method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[8][9][10] The validation process provides a self-validating system, ensuring the trustworthiness of the results.
Caption: Interrelationship of HPLC method validation parameters.
The following table summarizes the validation parameters and their typical acceptance criteria.
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of impurities and degradants. | Peak purity index > 0.995 (PDA). No interference at the analyte retention time. |
| Linearity | Proportionality of the analytical response to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of analyte that have been demonstrated to be precise, accurate, and linear. | 80% to 120% of the nominal test concentration (0.08 to 0.12 mg/mL). |
| Accuracy (Recovery) | Closeness of the test results to the true value. Assessed by spiking placebo with known amounts of analyte. | 98.0% to 102.0% recovery at three levels (e.g., 80%, 100%, 120%). |
| Precision | - Repeatability: Analysis of 6 samples by one analyst on one day. - Intermediate Precision: Analysis by a different analyst on a different day/instrument. | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOQ/LOD | - Limit of Quantitation (LOQ): Lowest amount that can be quantitatively determined. - Limit of Detection (LOD): Lowest amount that can be detected. | S/N ratio ≥ 10 for LOQ. S/N ratio ≥ 3 for LOD. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±2°C). | System suitability parameters must be met. Peak areas should not significantly change. |
Data Analysis and Reporting
The purity of the sample is determined by the area percent method. This method assumes that all impurities have the same response factor as the main component.
Calculation:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Reporting:
-
Report the % Purity to two decimal places.
-
Report any individual impurity exceeding 0.10% by its retention time and area percentage.
-
Sum all impurities and report as "Total Impurities".
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ECA Academy, ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Overview of RP-HPLC method development for drug estimation. [Link]
-
PubChem, 4-(tert-Butoxycarbonyl-methyl-amino)-cyclohexanecarboxylic acid. [Link]
-
Chromatography Online, A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. [Link]
-
Asian Journal of Pharmaceutical Research, Steps involved in HPLC Method Development. [Link]
-
Phenomenex, Reversed Phase HPLC Method Development. [Link]
-
Master Organic Chemistry, UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
-
Wikipedia, tert-Butyloxycarbonyl protecting group. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Overview of RP-HPLC method development for drug estimation. [wisdomlib.org]
- 4. trans-4-[N-Methyl-N-(tert-butoxycarbonyl)-amino]cyclohexanecarboxylic acid | C13H23NO4 | CID 22567840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharmtech.com [pharmtech.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
GC-MS protocol for "Methyl cis-4-(boc-amino)cyclohexanecarboxylate"
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Abstract
This document provides a comprehensive guide and a detailed protocol for the analysis of Methyl cis-4-(tert-butoxycarbonyl-amino)cyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis and drug development. The analysis of Boc-protected amines by Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant challenge due to the thermal lability of the tert-butoxycarbonyl (Boc) protecting group. This guide addresses this challenge by establishing a method optimized to prevent in-source thermal degradation, ensuring accurate quantification and identification. We will detail the causality behind instrumental parameter selection, provide a step-by-step protocol from sample preparation to data analysis, and discuss expected fragmentation patterns to ensure methodological integrity and trustworthiness.
Scientific Principle: Navigating the Thermal Lability of the Boc Group
This compound is a semi-volatile compound, making GC-MS an ideal technique for its separation and identification. However, the successful analysis is critically dependent on managing the thermal stability of the Boc protecting group. The Boc group is notoriously susceptible to cleavage under acidic conditions or at elevated temperatures, which are often encountered in a standard GC injection port.[1][2]
Thermal degradation during analysis can lead to the erroneous detection of the unprotected amine, Methyl cis-4-aminocyclohexanecarboxylate, compromising the accuracy of the results. Studies on similar t-Boc protected compounds have demonstrated that pyrolysis can occur at injector temperatures of 250 °C or higher, while temperatures around 200-220 °C prevent this degradation.[1] Therefore, the core principle of this protocol is the careful control of the injector temperature to maintain the integrity of the parent molecule.
Under Electron Ionization (EI), the molecule is expected to undergo characteristic fragmentation. The Boc group typically fragments via two primary pathways: the loss of a tert-butyl radical or the loss of isobutylene, producing signature ions.[3][4] The most prominent ion is often the tert-butyl cation at m/z 57. Understanding these fragmentation patterns is essential for confident mass spectral interpretation and confirmation of the compound's identity.
Experimental Workflow
The overall workflow for the analysis is a systematic process designed to ensure reproducibility and accuracy. It begins with precise sample preparation, followed by optimized chromatographic separation and mass spectrometric detection, and concludes with data interpretation based on predicted fragmentation.
Caption: Experimental workflow from sample preparation to data analysis.
Detailed Protocol
Materials and Reagents
-
Analyte: this compound standard
-
Solvent: HPLC-grade or GC-grade Ethyl Acetate
-
Equipment:
-
Gas Chromatograph with a split/splitless injector coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)
-
Capillary Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent low-polarity column.[5]
-
Autosampler vials with inserts
-
Microsyringe
-
0.45 µm syringe filters
-
Sample Preparation
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound.
-
Dissolution: Dissolve the standard in 10 mL of ethyl acetate to achieve a concentration of 1 mg/mL.
-
Filtration: For optimal results and to prevent injector contamination, filter the solution through a 0.45 µm syringe filter into an autosampler vial.[5]
GC-MS Instrument Parameters
The following table summarizes the recommended starting parameters for the GC-MS system. These have been selected to ensure thermal stability and achieve good chromatographic resolution.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Port | Split/Splitless | |
| Inlet Temperature | 220 °C | Critical Parameter: Prevents thermal degradation of the Boc group.[1] |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading and ensures sharp peaks for initial method development. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert carrier gas suitable for MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency.[6] |
| Oven Program | ||
| - Initial Temperature | 100 °C, hold for 1 min | Allows for solvent focusing. |
| - Ramp Rate | 15 °C/min to 280 °C | Provides good separation of the analyte from potential impurities. |
| - Final Hold | Hold at 280 °C for 5 min | Ensures elution of all components and cleans the column. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range | m/z 40 - 400 | Covers the expected molecular ion and all significant fragments. |
| Source Temperature | 230 °C | Standard operating temperature. |
| Quadrupole Temperature | 150 °C | Standard operating temperature. |
| Solvent Delay | 3 minutes | Prevents the mass spectrometer filament from being saturated by the solvent peak. |
Expected Results and Data Interpretation
Chromatographic Analysis
Under the conditions specified, this compound is expected to elute as a sharp, symmetrical peak. The exact retention time should be confirmed by injecting a pure standard. A critical system suitability check involves monitoring for a secondary peak corresponding to the de-protected amine; its absence or presence at a negligible level confirms the integrity of the analysis.
Mass Spectrum and Fragmentation
The molecular weight of the analyte (C₁₃H₂₃NO₄) is 257.37 g/mol . The EI mass spectrum is not expected to show a strong molecular ion peak (M⁺) due to the lability of the Boc group.[4] Instead, the spectrum will be characterized by specific fragment ions.
Caption: Predicted major fragmentation pathways under Electron Ionization.
The key ions to monitor for identification are summarized below:
| m/z Value | Identity | Significance |
| 57 | [C(CH₃)₃]⁺ | Base Peak. Characteristic fragment of the tert-butyl group.[4] |
| 200 | [M - 57]⁺ | Loss of the tert-butyl radical from the molecular ion. |
| 156 | [M - 101]⁺ | Loss of the entire Boc group, leaving the protonated amine fragment. |
| 142 | [M - 101 - CH₂]⁺ or similar | Further fragmentation of the cyclohexyl ring structure. |
| 242 | [M - 15]⁺ | Loss of a methyl group, may be present in low abundance. |
Method Validation and Trustworthiness
To ensure the protocol is self-validating, the following steps are recommended:
-
Linearity: Prepare a calibration curve using standards of known concentrations to establish the linear range of detection.
-
Precision: Perform multiple injections (n=5) of the same standard to assess the repeatability of the retention time and peak area. The relative standard deviation (RSD) should be below 2%.
-
Injector Temperature Study: To confirm the absence of thermal degradation, inject the standard at progressively higher inlet temperatures (e.g., 220°C, 240°C, 260°C). The appearance and growth of a peak corresponding to the de-protected amine at higher temperatures will validate the choice of 220°C as the optimal setting.
By following this detailed protocol and understanding the chemical principles behind it, researchers, scientists, and drug development professionals can confidently and accurately analyze this compound, ensuring data integrity in their synthetic and analytical workflows.
References
- Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003). Handbook of Spectroscopy. Wiley-VCH.
-
Ghareb, N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(8), 931-942. Retrieved from [Link]
-
Tanaka, S., et al. (2019). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 37(2), 430-437. Retrieved from [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines. Retrieved from [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. Retrieved from [Link]
-
Kuhalskaya, A., et al. (2020). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Analytical Science and Technology, 11(1), 35. Retrieved from [Link]
-
Tsikas, D. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. International Journal of Molecular Sciences, 22(16), 8886. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
I. Synthesis Overview: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired cis stereochemistry and high purity. The most common synthetic route starts from a commercially available precursor, which is then subjected to Boc protection and esterification.
A critical aspect of this synthesis is the management of the cis and trans isomers of the 4-aminocyclohexanecarboxylic acid backbone. The hydrogenation of aromatic precursors often yields a mixture of isomers, and subsequent steps must be optimized to favor the formation and isolation of the desired cis product.[1][2]
Below is a generalized workflow for the synthesis:
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation and actionable steps to resolve the problem.
A. Challenges in Boc Protection
Q1: My Boc protection reaction is showing low yield with unreacted starting material. What are the likely causes and how can I fix this?
A1: Low yield in Boc protection is a common issue and can often be traced back to several factors.[3]
-
Insufficient Boc Anhydride ((Boc)₂O): Ensure you are using a slight excess (1.1-1.2 equivalents) of (Boc)₂O to drive the reaction to completion.
-
Inadequate Base: The choice and amount of base are critical. A weak or insufficient amount of base will not effectively deprotonate the amino group, hindering its nucleophilic attack on (Boc)₂O.[3] Consider using a stronger base or increasing the stoichiometry.
-
Reaction Conditions: While the reaction often proceeds at room temperature, gentle heating (e.g., 40 °C) can increase the reaction rate. Ensure the reaction is stirred efficiently to ensure proper mixing.
-
Hydrolysis of (Boc)₂O: (Boc)₂O is sensitive to water.[3] Ensure your glassware is dry and use an anhydrous solvent to prevent hydrolysis of the reagent.
Troubleshooting Steps:
-
Verify the stoichiometry of your reagents, particularly (Boc)₂O and the base.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
If the reaction is sluggish, consider switching to a different solvent or gently heating the reaction mixture.
Q2: I'm observing the formation of a di-Boc side product. How can I prevent this?
A2: The formation of the N,N-di-Boc derivative occurs when a second Boc group is added to the amine.[3] This is more likely to happen under harsh reaction conditions or with a large excess of (Boc)₂O.
Preventative Measures:
-
Avoid using a large excess of (Boc)₂O. A slight excess (1.1 equivalents) is usually sufficient.
-
Perform the reaction at room temperature or with gentle heating. Avoid high temperatures.
-
Carefully control the amount of base used.
B. Esterification Hurdles
Q3: My esterification reaction using DCC/EDC is giving a low yield and a significant amount of an insoluble white precipitate. What is happening?
A3: The insoluble white precipitate is likely dicyclohexylurea (DCU) or the corresponding urea derivative from EDC, which is a byproduct of the coupling reaction.[4][5][6] Low yields in these reactions can be due to the formation of an N-acylurea side product, where the O-acylisourea intermediate undergoes a rearrangement.[5]
To improve your yield:
-
Use a Catalyst: The addition of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial for efficient esterification.[5][7] DMAP acts as an acyl transfer agent, accelerating the desired reaction with the alcohol and suppressing the formation of the N-acylurea side product.[5]
-
Control the Temperature: Add the DCC or EDC to the reaction mixture at 0 °C to control the initial activation of the carboxylic acid.
-
Purification: The urea byproduct can be removed by filtration. Subsequent purification of the ester can be achieved through column chromatography or crystallization.
Q4: I'm concerned about the acidic conditions of my esterification reaction deprotecting the Boc group. Is this a valid concern and what are the alternatives?
A4: Yes, this is a valid concern. The Boc group is labile under strong acidic conditions.[8][9] Using strongly acidic catalysts like concentrated sulfuric acid for esterification can lead to partial or complete removal of the Boc protecting group.[10]
Alternative Esterification Methods:
-
Mild Acid Catalysis: Trimethylchlorosilane (TMSCl) in methanol is a milder alternative for generating HCl in situ and can effect esterification with minimal Boc deprotection.
-
Alkyl Halides: Reaction with methyl iodide (MeI) or dimethyl sulfate in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent (e.g., acetone, acetonitrile) is another effective method.[10]
-
Coupling Agents: As mentioned, DCC or EDC with a catalytic amount of DMAP is a very mild and effective method for esterification that avoids strongly acidic conditions.[7][10]
C. The Cis/Trans Isomer Challenge
Q5: My final product is a mixture of cis and trans isomers. How can I improve the cis selectivity and separate the isomers?
A5: Achieving high cis selectivity is a primary challenge in this synthesis. The hydrogenation of an aromatic precursor like p-aminobenzoic acid often produces a mixture of cis and trans isomers.[1] The trans isomer is often the thermodynamically more stable product.
Improving Cis Selectivity:
-
Catalyst Choice: The choice of hydrogenation catalyst can significantly influence the cis/trans ratio. Rhodium-based catalysts have been shown to favor the formation of cis isomers in aromatic ring hydrogenations.[2][11]
-
Reaction Conditions: Lower temperatures and pressures during hydrogenation can also favor the kinetic cis product.
Separation of Isomers:
-
Fractional Crystallization: This is a common method for separating cis and trans isomers. The two isomers often have different solubilities in various solvent systems, allowing for their separation through careful crystallization.[12] Boc-protected derivatives can sometimes have better crystallization properties.[13][14][15]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) or column chromatography can be used to separate the cis and trans isomers.[16][17] The choice of stationary and mobile phases is critical for achieving good separation.
Caption: A decision tree for troubleshooting low yield and isomer issues.
III. Experimental Protocols
The following are generalized protocols. You may need to optimize these based on your specific starting materials and equipment.
Protocol 1: Boc Protection of cis-4-Aminocyclohexanecarboxylic Acid
-
Dissolve cis-4-aminocyclohexanecarboxylic acid (1.0 eq.) in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base (e.g., sodium hydroxide, 1.1 eq.) and stir until the starting material is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected acid.
Protocol 2: Steglich Esterification to this compound
-
Dissolve the Boc-protected acid (1.0 eq.), methanol (1.5 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in an anhydrous solvent (e.g., dichloromethane).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) dissolved in a minimal amount of the reaction solvent dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-6 hours, monitoring by TLC.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final product.
IV. Data Summary
| Parameter | Boc Protection | Steglich Esterification |
| Key Reagents | (Boc)₂O, Base | DCC/EDC, DMAP, Methanol |
| Typical Yield | >90% | 70-90% |
| Common Byproducts | Di-Boc derivative | N-acylurea, DCU/EDU |
| Purification | Acid-base extraction | Filtration, Chromatography |
V. References
-
Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Shirai, M., Hiyoshi, N., & Rode, C. V. (2019). Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent. Chemical Record, 19(9), 1926-1934. [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Western Michigan University ScholarWorks. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]
-
Wiley Online Library. (2020). Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Reduction/Hydrogenation of Aromatic Rings. [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
-
ResearchGate. (2017). How do you esterify a N-Boc protected amino acid?. [Link]
-
SCIRP. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]
-
Science Japan. (2022). Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. [Link]
-
ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids?. [Link]
-
ResearchGate. (2025). Twenty Years of Separation of Cis‐Trans (Z)‐(E) Isomers. [Link]
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. [Link]
-
Organic Syntheses. (n.d.). esterification of carboxylic acids with. [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Link]
-
Wikipedia. (n.d.). Steglich esterification. [Link]
-
Unacademy. (n.d.). Heterogeneous catalytic hydrogenation of - aromatic rings. [Link]
-
Programmed Learning of Organic Chemistry. (n.d.). 4.4 Substituted cyclohexanes. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. [Link]
-
Scribd. (n.d.). A. Cis-Trans Isomerism in Disubstituted Cyclohexanes. [Link]
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. [Link]
-
ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]
-
PubMed. (n.d.). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. [Link]
-
MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
PubMed. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]
-
ResearchGate. (2025). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]
-
MSU Chemistry. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. [Link]
-
NIH. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
Sources
- 1. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Aromatic Ring Hydrogenation over Supported Rhodium Catalysts in Supercritical Carbon Dioxide Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Welcome to the technical support center for the synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during this multi-step synthesis. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure a successful and efficient synthesis.
I. Overview of the Synthesis and Key Challenges
The synthesis of this compound typically involves two key transformations: the protection of the amino group of cis-4-aminocyclohexanecarboxylic acid with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid to its methyl ester. While seemingly straightforward, this synthesis is prone to several side reactions that can significantly impact yield and purity. The primary challenges include controlling stereochemistry, preventing over-reaction, and ensuring complete conversions.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Presence of the trans-Isomer in the Final Product
Question: My final product, this compound, is contaminated with the corresponding trans-isomer. What is the cause of this stereochemical impurity, and how can I prevent it?
Root Cause Analysis:
The most likely cause of trans-isomer formation is the epimerization of the cis-starting material or product under basic conditions. The proton alpha to the carboxylate group is susceptible to deprotonation by a base, leading to the formation of an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, leading to a mixture of cis and trans isomers. The trans isomer is often the thermodynamically more stable product.[1][2]
Several patents describe the deliberate epimerization of cis to trans isomers using a base in an organic solvent, highlighting the propensity for this reaction to occur.[1][3]
Preventative Measures & Optimization:
-
Careful Control of Basicity during Boc-Protection: The Boc-protection step often employs a base to neutralize the acid formed.[4] Using a non-nucleophilic, sterically hindered base can minimize epimerization.
-
Avoid Strong Bases in Subsequent Steps: If the Boc-protected acid is carried forward, subsequent esterification should be performed under acidic or neutral conditions to avoid epimerization.
-
Temperature Control: Higher temperatures can accelerate the rate of epimerization.[3] Maintaining a lower reaction temperature throughout the synthesis can help preserve the cis-stereochemistry.
Corrective Protocol: Selective Esterification to Remove the trans-Isomer
If a mixture of cis and trans Boc-protected acids is obtained, it is possible to selectively esterify the cis-isomer and separate it from the unreacted trans-acid.[3]
| Step | Procedure |
| 1. | Dissolve the cis/trans mixture of Boc-4-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., acetone). |
| 2. | Add a mild base, such as potassium carbonate (K2CO3), in a quantity calculated to react only with the cis-isomer.[3] |
| 3. | Add an alkylating agent like bromomethane or methyl iodide to form the methyl ester of the cis-isomer.[3] |
| 4. | The unreacted trans-acid can then be separated by filtration or extraction. |
Issue 2: Incomplete Boc-Protection
Question: I am observing a significant amount of unreacted starting material (cis-4-aminocyclohexanecarboxylic acid) after the Boc-protection step. How can I drive the reaction to completion?
Root Cause Analysis:
Incomplete Boc-protection can stem from several factors:
-
Insufficient Reagent: The amount of Boc-anhydride ((Boc)₂O) may not be sufficient to react with all the starting material.
-
Inadequate Base: The base used may not be strong enough or used in a sufficient quantity to effectively deprotonate the amine and drive the reaction forward.[4]
-
Poor Solubility: The starting amino acid may have limited solubility in the chosen reaction solvent, hindering its reaction with (Boc)₂O.[5]
Troubleshooting & Optimization:
-
Increase Stoichiometry of (Boc)₂O: A slight excess of (Boc)₂O (e.g., 1.1 to 1.5 equivalents) can help ensure the complete consumption of the starting amine.[5]
-
Optimize Base and Solvent System: The use of a suitable base like triethylamine or sodium hydroxide is common.[4] A mixed solvent system, such as water/methanol/triethylamine, can improve the solubility of the amino acid.[5]
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress until the starting material is no longer detectable.
Issue 3: Formation of N,N-di-Boc Protected Byproduct
Question: My product is contaminated with a byproduct that appears to be the di-Boc protected amine. How can this be avoided?
Root Cause Analysis:
While less common for primary amines, over-reactivity can lead to the formation of the N,N-di-Boc protected species, especially with a large excess of (Boc)₂O and prolonged reaction times.
Preventative Measures:
-
Stoichiometric Control: Carefully control the stoichiometry of (Boc)₂O to be close to one equivalent relative to the amine.
-
Reaction Conditions: A catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to chemoselectively produce N-Boc derivatives without side products like N,N-di-Boc.[6]
Issue 4: N-Alkylation during Esterification
Question: During the esterification of the Boc-protected amino acid, I am observing N-alkylation in addition to the desired O-alkylation. What causes this and how can it be prevented?
Root Cause Analysis:
The nitrogen atom of the Boc-protected amine, while less nucleophilic than the free amine, can still undergo alkylation, particularly under basic conditions with a reactive alkylating agent.[7][8]
Preventative Measures:
-
Use of Acid-Catalyzed Esterification: Performing the esterification under acidic conditions (e.g., methanol with a catalytic amount of sulfuric acid or thionyl chloride) protonates the carboxylate and avoids the generation of a highly nucleophilic carboxylate anion, thereby favoring O-alkylation.[9]
-
Choice of Alkylating Agent: Use less reactive methylating agents if performing the reaction under basic conditions.
III. Frequently Asked Questions (FAQs)
Q1: What is the best method for esterifying the Boc-protected amino acid to minimize side reactions?
A1: Acid-catalyzed esterification is generally preferred. A common and effective method is to dissolve the Boc-protected amino acid in methanol and add a catalytic amount of a strong acid like sulfuric acid or use thionyl chloride. This method avoids the use of strong bases that can cause epimerization.[9]
Q2: Can I perform the Boc-protection and esterification in a one-pot procedure?
A2: A one-pot procedure is feasible and can be more efficient. One approach involves the hydrogenation of p-aminobenzoic acid, followed by in-situ Boc-protection with (Boc)₂O, and subsequent esterification.[3] However, careful control of reaction conditions is crucial to minimize side reactions at each step.
Q3: How can I effectively remove unreacted (Boc)₂O from my reaction mixture?
A3: Unreacted (Boc)₂O can be removed by sublimation under high vacuum.[5] Alternatively, it can be quenched by the addition of a small amount of a primary amine, like n-butylamine, at the end of the reaction.
Q4: My final product is an oil instead of the expected solid. What could be the reason?
A4: While this compound is typically a solid, the presence of impurities, such as residual solvent or the trans-isomer, can lower the melting point and result in an oil.[10] Purification by column chromatography or recrystallization may be necessary to obtain a solid product.
IV. Experimental Workflow & Logic
The following diagram illustrates the synthetic pathway and highlights the critical points where side reactions can occur.
Sources
- 1. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 2. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 3. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 9. Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate;hydrochloride () for sale [vulcanchem.com]
- 10. This compound | 364385-64-8 [sigmaaldrich.com]
Technical Support Center: Column Chromatography Purification of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Welcome to the technical support guide for the purification of Methyl cis-4-(boc-amino)cyclohexanecarboxylate. This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity material. The guidance herein is based on established chromatographic principles and practical laboratory experience.
Introduction to the Challenge
This compound is a common building block in medicinal chemistry. Its purification via column chromatography can be challenging due to the presence of the trans-isomer, unreacted starting materials, and other byproducts. The key to successful separation lies in optimizing the stationary and mobile phases to exploit the subtle polarity differences between the target molecule and its impurities. This guide will walk you through common issues and their solutions.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Question 1: What is the best stationary phase for purifying this compound?
Answer: For this moderately polar compound, normal-phase chromatography using silica gel (SiO₂) is the most common and effective choice. Silica gel with a particle size of 40-63 µm and a pore size of 60 Å is a standard recommendation that balances resolution and flow rate. The Boc-protected amine and the methyl ester groups provide sufficient polarity to interact with the silanol groups on the silica surface, allowing for good separation from less polar impurities.
Question 2: How do I choose the right mobile phase (eluent)?
Answer: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.2-0.4 for the target cis-isomer on a TLC plate. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A typical starting ratio would be in the range of 70:30 to 80:20 (Hexanes:Ethyl Acetate). The optimal ratio must be determined empirically using Thin Layer Chromatography (TLC) prior to running the column.
Question 3: How can I visualize the compound on a TLC plate?
Answer: Since the Boc-protected amine and the ester group do not possess a strong UV chromophore, visualization under a standard 254 nm UV lamp is often ineffective. Therefore, chemical staining is required. The most effective stains for this compound are:
-
Potassium Permanganate (KMnO₄) stain: This is an excellent general-purpose stain for organic compounds. It will react with the oxidizable parts of the molecule, appearing as yellow-brown spots on a purple background.
-
Ninhydrin stain: While typically used for primary and secondary amines, ninhydrin can sometimes visualize Boc-protected amines, often requiring heating to develop the spot. It is particularly useful for identifying any deprotected amine impurity.
Question 4: My compound is not moving off the baseline on the TLC plate, even with 50% Ethyl Acetate in Hexanes. What should I do?
Answer: If your compound remains at the baseline (Rf ≈ 0), the mobile phase is not polar enough to elute it from the silica gel. You should increase the polarity of the eluent. Instead of just increasing the ethyl acetate concentration, consider adding a small amount of a more polar solvent like methanol (MeOH) or dichloromethane (DCM). For example, a system of DCM with 1-5% MeOH can be very effective. Always re-evaluate with TLC before committing to the column.
Part 2: Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography process.
Problem 1: Poor Separation Between cis and trans Isomers
The cis and trans isomers of Methyl 4-(boc-amino)cyclohexanecarboxylate often have very similar Rf values, making their separation difficult.
Root Cause Analysis: The primary difference between the isomers is their three-dimensional shape, which slightly alters their interaction with the silica surface. The trans-isomer is generally less polar and will typically elute slightly before the cis-isomer in a normal-phase system.
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Polarity: A less polar mobile phase will increase the retention time of both isomers on the column, which can enhance the separation between them. Test solvent systems with a lower percentage of ethyl acetate (e.g., 90:10 Hexanes:EtOAc).
-
Utilize Different Solvents: Sometimes, changing the solvent system entirely can improve selectivity. For example, a mixture of dichloromethane and ethyl acetate, or toluene and ethyl acetate, may provide a different interaction profile with the isomers and the stationary phase.
-
-
Improve Column Packing and Loading:
-
Dry Loading: If the compound has limited solubility in the mobile phase, it may precipitate at the top of the column when loaded, leading to band broadening. Adsorbing the crude material onto a small amount of silica gel (dry loading) and then carefully adding it to the top of the column can result in a much sharper starting band and improved separation.
-
-
Adjust Column Dimensions:
-
A longer and narrower column will increase the number of theoretical plates and provide better resolution for closely eluting compounds.
-
Experimental Protocol: Optimizing Isomer Separation with TLC
-
Prepare several TLC chambers with different solvent systems. For example:
-
Chamber 1: 85:15 Hexanes:Ethyl Acetate
-
Chamber 2: 80:20 Hexanes:Ethyl Acetate
-
Chamber 3: 95:5 Dichloromethane:Ethyl Acetate
-
-
Spot your crude material on three separate TLC plates.
-
Run one plate in each chamber.
-
Visualize the plates using a potassium permanganate dip.
-
Select the solvent system that shows the greatest separation (ΔRf) between the two isomer spots, even if the Rf values are low. This is the system that will give the best separation on a column.
Problem 2: The Compound Elutes Too Quickly (High Rf) or Not At All (Low Rf)
This is a common issue that stems from an improperly chosen mobile phase.
Root Cause Analysis:
-
High Rf (> 0.5): The mobile phase is too polar, causing the compound to spend more time in the mobile phase and less time interacting with the stationary phase.
-
Low Rf (< 0.1): The mobile phase is not polar enough to compete with the stationary phase for the compound.
Solutions:
| Rf Value on TLC | Observation | Action Required | Example Solvent Adjustment |
| > 0.5 | Elutes too fast | Decrease mobile phase polarity | Change from 70:30 to 80:20 Hexanes:EtOAc |
| < 0.1 | Elutes too slow / stuck | Increase mobile phase polarity | Change from 80:20 to 70:30 Hexanes:EtOAc |
| 0.2 - 0.4 | Optimal | Proceed with column chromatography | Use the current solvent system |
Problem 3: Tailing or Streaking of Spots on TLC and Column Fractions
Tailing occurs when the eluted band is not symmetrical but has a "tail." This leads to broader peaks and poorer separation.
Root Cause Analysis:
-
Overloading the Column: Too much crude material has been loaded onto the column for its size.
-
Compound Insolubility: The compound is not fully soluble in the mobile phase, causing it to streak.
-
Acidic Impurities: The presence of acidic impurities (like residual trifluoroacetic acid if used for Boc deprotection in a previous step) can interact strongly with the silica gel, causing tailing.
Solutions:
-
Reduce the Load: A general rule is to load no more than 1-2% of the mass of the silica gel with the crude material.
-
Add a Modifier: If acidic impurities are suspected, adding a very small amount (e.g., 0.1-0.5%) of triethylamine (Et₃N) to the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape. Caution: Perform a small-scale test first, as this can significantly alter the elution profile.
-
Ensure Proper Dissolution: Make sure the compound is fully dissolved before loading it onto the column.
Part 3: Visualization of the Workflow
A logical workflow is critical for successful column chromatography. The following diagram outlines the key decision points from initial analysis to final purification.
Caption: Workflow for Column Chromatography Purification.
References
Technical Support Center: Navigating the Scale-Up of Methyl cis-4-(boc-amino)cyclohexanecarboxylate Production
Welcome to the technical support center for the production of Methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key building block in contemporary drug development, particularly for PROTACs and other targeted therapeutics.[1][2][3][4][5] This guide is designed for researchers, chemists, and process development professionals to address the common and often complex challenges encountered when scaling this synthesis from the laboratory bench to pilot and manufacturing scales. Our focus is on providing practical, field-tested insights rooted in fundamental chemical principles to ensure robust, reproducible, and efficient production.
I. Understanding the Core Synthetic Pathway
The industrial synthesis of this compound typically proceeds via a two-step sequence:
-
Catalytic Hydrogenation: The aromatic ring of a suitable precursor, such as Methyl 4-(Boc-amino)benzoate, is reduced to the corresponding cyclohexane. This step is pivotal for establishing the critical cis stereochemistry.
-
Purification and Isolation: The resulting mixture of cis and trans isomers is then purified to isolate the desired this compound.
This seemingly straightforward process is fraught with challenges, especially concerning stereochemical control, reaction efficiency, and product purity at scale. This guide will dissect these challenges in a practical question-and-answer format.
II. Troubleshooting Guide & FAQs
A. Stereochemical Control: The Cis/Trans Isomer Challenge
Controlling the formation of the desired cis isomer is arguably the most critical aspect of this synthesis. The relative orientation of the amino and carboxylate groups on the cyclohexane ring is paramount for the molecule's utility in subsequent synthetic steps.[6][7]
Question 1: My catalytic hydrogenation of Methyl 4-(Boc-amino)benzoate yields a mixture of cis and trans isomers. How can I improve the selectivity for the cis product?
Answer: Achieving high cis selectivity during the catalytic hydrogenation of the aromatic precursor is a common hurdle. The choice of catalyst, solvent, and reaction conditions all play a significant role.
-
Catalyst Selection:
-
Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃): These are often preferred for the hydrogenation of substituted anilines and can favor the formation of the cis isomer under specific conditions.[8]
-
Ruthenium-based catalysts (e.g., Ru/C): While effective for aromatic ring hydrogenation, ruthenium catalysts can sometimes lead to a higher proportion of the thermodynamically more stable trans isomer, especially under basic conditions.[9][10] However, specific ligand-modified ruthenium catalysts have shown high enantioselectivity in related hydrogenations.
-
-
Solvent Effects: The polarity and protic nature of the solvent can influence the adsorption of the substrate onto the catalyst surface, thereby affecting the stereochemical outcome.
-
Protic solvents (e.g., Methanol, Ethanol): Often used and can facilitate the reaction.
-
Aprotic solvents (e.g., THF, Ethyl Acetate): Can also be effective and may alter the isomer ratio.
-
-
Reaction Conditions:
-
Pressure and Temperature: Milder conditions (lower temperature and pressure) often favor the kinetic product, which can be the cis isomer. High temperatures can promote equilibration to the more stable trans isomer.
-
pH: The acidity or basicity of the reaction medium can significantly impact the isomer ratio. For instance, basic conditions have been reported to favor the trans isomer in the hydrogenation of p-aminobenzoic acid.[10]
-
Experimental Protocol: Optimizing for cis-Selectivity
-
Catalyst Screening: In a parallel reactor system, screen a panel of catalysts (e.g., 5% Rh/C, 5% Ru/C, 5% Pd/C) under identical conditions (e.g., methanol solvent, 50 psi H₂, 25 °C).
-
Solvent Screening: Using the most promising catalyst from step 1, evaluate a range of solvents (e.g., methanol, ethanol, THF, ethyl acetate).
-
Condition Optimization: With the best catalyst and solvent combination, perform a design of experiments (DoE) to optimize temperature (e.g., 20-60 °C) and pressure (e.g., 50-200 psi).
-
Analysis: Analyze the cis:trans ratio of the crude product by ¹H NMR or GC-MS.
Question 2: I have a mixture of cis and trans isomers. What are the most effective methods for their separation on a large scale?
Answer: Separating diastereomers on a large scale can be challenging and costly. Several strategies can be employed:
-
Fractional Crystallization: This is often the most economically viable method at scale. The cis and trans isomers may have different solubilities in various solvent systems, allowing for selective crystallization of one isomer. This can be an iterative process to achieve high isomeric purity. Amino-protected derivatives of cyclohexanecarboxylic acids, like the Boc-protected target molecule, often exhibit better crystallinity than their unprotected counterparts, aiding in this separation method.[11]
-
Solvent Screening for Crystallization: A systematic screen of single and mixed solvent systems (e.g., heptane/ethyl acetate, isopropanol/water, toluene/acetone) is crucial to identify conditions that provide good discrimination in solubility between the isomers.
-
-
Chromatography: While highly effective at the lab scale, preparative chromatography can be expensive and solvent-intensive for large-scale production. It is typically reserved for high-value products or when crystallization methods fail.
-
Isomerization: In some cases, it is possible to convert the undesired trans isomer back to the cis isomer (or a mixture that can be re-subjected to separation). This can be achieved under basic conditions, for example, by treating a mixture of cis/trans 4-aminocyclohexanecarboxylic acid with a base like sodium hydroxide or potassium alkoxides.[11] This approach can significantly improve the overall process yield.
Workflow for Isomer Separation and Enrichment
Caption: Analytical workflow for quality control.
III. Conclusion
The successful scale-up of this compound production hinges on a meticulous approach to stereochemical control, reaction optimization, and purification. By anticipating and systematically addressing the challenges outlined in this guide, researchers and production chemists can develop a robust and efficient process to deliver this critical building block for the advancement of novel therapeutics.
IV. References
-
Beilstein Journal of Organic Chemistry. (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. [Link]
-
KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. [Link]
-
Nature. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. [Link]
-
PubMed Central (PMC). (2024). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. [Link]
-
ResearchGate. (2025). Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives. [Link]
Sources
- 1. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. enamine.net [enamine.net]
- 4. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 5. calpaclab.com [calpaclab.com]
- 6. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. EP0630882A1 - Hydrogenation of aromatic amines to produce their ring hydrogenated counterparts - Google Patents [patents.google.com]
- 9. Ruthenium-Catalyzed Hydrogenation of Carbocyclic Aromatic Amines: Access to Chiral Exocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 11. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering challenges with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from "Methyl cis-4-(boc-amino)cyclohexanecarboxylate". Incomplete deprotection is a frequent obstacle that can impact reaction yields, purity, and downstream applications. This document provides a structured, in-depth approach to diagnosing and resolving these issues, grounded in established chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TFA-mediated Boc deprotection?
The cleavage of the Boc group by trifluoroacetic acid (TFA) is an acid-catalyzed elimination process.[1] The mechanism unfolds in three primary steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group.[1][2][3]
-
Carbocation Formation: This protonation destabilizes the group, leading to its cleavage. This generates a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1][2] The newly liberated amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.[1][2]
Caption: Acid-catalyzed Boc deprotection mechanism.
Q2: Why is my Boc deprotection of this compound incomplete?
Several factors can contribute to an incomplete reaction:
-
Insufficient Acid: The concentration or molar ratio of TFA may be too low to drive the reaction to completion. The rate of Boc cleavage can show a second-order dependence on the acid's concentration.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures (e.g., 0 °C) might not provide sufficient energy and time for the reaction to complete, especially with stable substrates.[1] Most deprotections are effectively carried out at room temperature.[1]
-
Solvent Issues: The substrate must be fully dissolved for the reaction to proceed efficiently. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotections.[4]
-
Steric Hindrance: While "this compound" does not present extreme steric bulk, highly hindered substrates can slow the reaction rate by impeding the acid's approach.[1]
Q3: I see unexpected peaks in my LC-MS analysis. What are potential side products?
The primary culprit for side product formation is the highly reactive tert-butyl cation generated during the reaction.[1][5] This electrophile can cause:
-
tert-Butylation: It can alkylate any nucleophilic sites on your molecule. While the target molecule itself has limited nucleophilic sites beyond the newly formed amine, this is a major concern in peptide synthesis with residues like Tryptophan, Methionine, Cysteine, and Tyrosine.[1][6]
-
Trifluoroacetylation: Although less common, the use of TFA can sometimes lead to the formation of trifluoroacetyl amides with the newly deprotected amine, especially if the workup is delayed.[4]
Q4: How can I effectively monitor the reaction's progress?
Regular monitoring is crucial to determine the optimal reaction time and avoid unnecessary exposure to strong acid.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and straightforward method to visualize the disappearance of the starting material.[1][7] The deprotected amine product is more polar and will have a lower Rf value (it will travel less far up the plate) than the Boc-protected starting material.[1][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more precise technique that allows for the accurate quantification of the starting material, the desired product, and any side products that may have formed.[1][8]
Troubleshooting Guide: Tackling Incomplete Deprotection
If you observe a significant amount of starting material remaining after the expected reaction time, follow this systematic troubleshooting workflow.
Caption: Systematic workflow for troubleshooting incomplete Boc deprotection.
Optimizing Reaction Conditions
The following table summarizes recommended adjustments to key reaction parameters. Start with the least aggressive change.
| Parameter | Standard Condition | Troubleshooting Step 1 | Troubleshooting Step 2 | Rationale & Notes |
| TFA Concentration | 20-50% (v/v) in DCM | Increase to 50% TFA in DCM[4] | Switch to 95% TFA | Higher acid concentration increases reaction rate.[1] 95% TFA is very strong and should be used cautiously. |
| Reaction Time | 30 min - 2 hours | Extend to 2-4 hours | Extend up to 6 hours | Some substrates require longer reaction times for full conversion.[9] Monitor periodically to avoid degradation. |
| Temperature | Room Temp (20-25°C) | Warm to 30-40°C | N/A | A modest increase in temperature can overcome the activation energy barrier.[4] Avoid excessive heat to prevent side reactions. |
| Acid System | TFA in DCM | 4M HCl in 1,4-Dioxane[4][10] | N/A | HCl in dioxane is another common and effective deprotection reagent system.[10] It may offer different selectivity or kinetics. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA
This protocol provides a general starting point for the solution-phase deprotection of "this compound".
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.[11] This helps to control any initial exotherm upon acid addition.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% v/v.[4]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.[4] Note that the reaction generates CO₂ gas, so do not run in a sealed system.[2][3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[10]
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1] To remove residual TFA, you may co-evaporate with a solvent like toluene or DCM (repeat 2-3 times).[4][12]
-
Work-up (Neutralization): a. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM). b. Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.[1][11] c. Wash the organic layer with brine.[1][10] d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.[1][10]
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plate
-
Capillary tubes for spotting
-
TLC developing chamber
-
Mobile Phase (Eluent): e.g., 10% Methanol in DCM (adjust polarity as needed)
-
Visualization agent: Ninhydrin stain (for primary amines) and a UV lamp
Procedure:
-
Prepare Plate: Lightly draw a starting line with a pencil about 1 cm from the bottom of the TLC plate.
-
Spotting: Using a capillary tube, apply small, concentrated spots on the starting line for:[7]
-
SM: Starting Material (a dilute solution of your Boc-protected compound)
-
Co: Co-spot (apply both SM and the reaction mixture at the same point)
-
RM: Reaction Mixture (a small aliquot taken directly from your reaction)
-
-
Development: Place the plate in the TLC chamber containing the mobile phase. Ensure the solvent level is below your starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[13]
-
Visualization: a. Remove the plate, immediately mark the solvent front with a pencil, and let it dry completely. b. Visualize the spots under a UV lamp (if the compounds are UV-active). c. Dip the plate in a ninhydrin staining solution and gently heat with a heat gun. The deprotected amine product will appear as a colored spot (typically purple or pink). d. Interpretation: A successful reaction will show the disappearance of the starting material spot in the 'RM' lane and the appearance of a new, lower-Rf spot that stains positive with ninhydrin.[7]
References
- Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- BenchChem. Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
- J&K Scientific LLC. BOC Protection and Deprotection.
- BenchChem. Experimental procedure for deprotection of Boc-protected amines.
- Master Organic Chemistry. Amine Protection and Deprotection.
- BenchChem. Application Note: Analytical Techniques for Monitoring Reactions of N,O-Bis(Boc)-L-Tyrosine.
- ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?.
- BenchChem. Technical Support Center: Characterization of Incomplete Boc Deprotection.
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- BenchChem. Technical Support Center: Troubleshooting Boc Deprotection Failures.
- YouTube. how to do TLC plates and N-boc deprotection.
- Reddit. Boc Removals with TFA in Peptide Synthesis.
- BenchChem. Optimizing Boc deprotection conditions to prevent side reactions.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress.
- PubMed. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
Welcome to the technical support center for Methyl cis-4-(boc-amino)cyclohexanecarboxylate (CAS: 364385-64-8). This guide is designed for researchers, scientists, and drug development professionals to address common purification challenges encountered with this versatile building block. Purity is paramount in synthesis, and this document provides in-depth, field-proven insights to help you achieve the desired specifications for your downstream applications.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the most common impurities I might encounter with this compound?
A1: Impurities typically originate from the synthetic route used. Based on standard synthesis pathways (e.g., Boc protection of a pre-existing amine), you can anticipate several classes of impurities:
-
Starting Materials: Incomplete reactions can leave residual 4-aminocyclohexanecarboxylate starting material or di-tert-butyl dicarbonate ((Boc)₂O).[1][2][3]
-
Stereoisomers: The most common isomeric impurity is the trans-isomer, Methyl trans-4-(boc-amino)cyclohexanecarboxylate.[4] Syntheses of 1,4-disubstituted cyclohexanes often yield mixtures of cis and trans isomers, which can be challenging to separate due to their similar physical properties.[5][6]
-
Reaction Byproducts: Over-protection can lead to di-Boc species, while side reactions with the solvent or base can generate other impurities.[2] Random alkylation by the t-butyl cation is also a possibility.[2]
-
Residual Solvents: Solvents used during the reaction and workup (e.g., dichloromethane, methanol, ethyl acetate, triethylamine) may be present in the crude product.[3][7][8]
Q2: My crude product is a solid with ~95% purity. What is the best first-pass purification method to improve its purity?
A2: For a mostly pure solid, recrystallization is the most efficient and scalable first-pass purification technique.[3][9] This method leverages differences in solubility between your desired compound and the impurities in a chosen solvent system at varying temperatures. The goal is to select a solvent that dissolves your compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures. For this specific molecule, a mixed solvent system, such as ethyl acetate and a non-polar anti-solvent like hexane, is a good starting point.[5]
Q3: My crude product is an oil or waxy solid and shows multiple spots on Thin Layer Chromatography (TLC). What purification method should I use?
A3: When dealing with a complex mixture, as indicated by multiple TLC spots, flash column chromatography is the recommended method.[7][10] This technique provides superior separation power for closely related compounds, such as stereoisomers or byproducts with similar polarities. The use of silica gel as the stationary phase is standard.[7][11] An eluent system of petroleum ether/ethyl acetate or hexane/ethyl acetate typically provides good separation for Boc-protected amines.[7]
Q4: How can I remove unreacted di-tert-butyl dicarbonate ((Boc)₂O)?
A4: Unreacted (Boc)₂O is a common impurity. Fortunately, it has a high vapor pressure and can be removed by sublimation under a high vacuum over an extended period (24-72 hours).[1] If significant quantities remain or this method is insufficient, it can be readily separated from the more polar product via flash column chromatography.
Q5: How do I confirm the purity and identity of my final product?
A5: A combination of analytical techniques should be used.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards for determining the purity of a sample in percentage terms.[3][12]
-
Identity Confirmation: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential to confirm the chemical structure and the cis stereochemistry. Mass Spectrometry (MS) should be used to confirm the molecular weight (257.33 g/mol ).[13][14]
Part 2: Troubleshooting Guides
Even with established protocols, unexpected issues can arise. This section provides solutions to common problems encountered during purification.
Guide 1: Flash Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect Solvent Polarity: Eluent is too polar, causing all compounds to elute together. | Decrease the eluent polarity. Develop the solvent system carefully using TLC to achieve a target Rf of ~0.3 for the desired compound. |
| Column Overload: Too much crude material was loaded onto the column. | Use a larger column or reduce the sample load. A general guideline is a silica-to-crude-material ratio of 50:1 to 100:1 by weight.[5] | |
| Compound Streaking / Tailing | Inappropriate Solvent System: The compound has poor solubility in the eluent. | Try a different solvent system. Adding a small amount (~0.5%) of a more polar solvent like methanol to the eluent can sometimes improve peak shape, but be cautious as this can also reduce separation. |
| Compound Degradation: The compound is acid-sensitive and degrading on the silica gel.[11] | Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1%). Alternatively, use a different stationary phase like alumina.[11] | |
| No Compound Eluting | Solvent Polarity Too Low: The eluent is not polar enough to move the compound down the column. | Gradually increase the polarity of the eluent. If starting with 10% EtOAc/Hexane, move to 20%, 30%, and so on. |
| Compound Decomposed: The compound has irreversibly adsorbed or decomposed on the column. | Test the stability of your compound on a small TLC plate spotted with the crude mixture and let it sit for an hour before eluting to see if degradation occurs.[11] |
Guide 2: Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "Oils Out" | High Impurity Content: Impurities can act as a eutectic mixture, depressing the melting point. | Pre-purify the material using a quick silica plug filtration before attempting recrystallization. |
| Solvent Boiling Point Too High: The solvent's boiling point is above the melting point of your compound. | Select a solvent with a lower boiling point.[5] | |
| No Crystals Form | Solution Too Dilute: Not enough solute is present for the solution to be supersaturated upon cooling. | Evaporate some of the solvent to increase the concentration and cool again. |
| Cooling Too Rapidly: Fast cooling can lead to an amorphous solid or oil instead of crystals. | Allow the solution to cool slowly to room temperature first, then move it to an ice bath. | |
| Lack of Nucleation Sites: Crystallization has not been initiated. | Try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a small "seed" crystal of the pure compound.[15] | |
| Low Recovery Yield | Too Much Solvent Used: A significant portion of the product remains dissolved in the mother liquor.[5] | Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Cool the filtrate in an ice bath to maximize precipitation. |
| Premature Crystallization: Crystals formed during a hot filtration step. | Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a small amount of extra hot solvent to rinse. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying a crude mixture containing the cis and trans isomers, along with other byproducts.
1. Solvent System Selection:
-
On a TLC plate, spot the crude mixture.
-
Elute with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).
-
The ideal system will show good separation between the spots and give the desired cis-isomer an Rf value of approximately 0.3.
2. Column Packing:
-
Select an appropriate size column based on the amount of crude material (e.g., 40g silica for 1g crude).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding cracks.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with the selected solvent system.
-
Collect fractions and monitor their contents using TLC.
-
If separation is slow, you may gradually increase the polarity of the eluent (gradient elution).
5. Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under a high vacuum to remove any residual solvent.
Workflow Diagram 1: Flash Chromatography
Caption: Decision workflow for flash chromatography.
Protocol 2: Purification by Recrystallization
This protocol is ideal for upgrading the purity of a solid product that is already >90% pure.
1. Solvent Selection (Small Scale Test):
-
Place ~50 mg of crude material into a small test tube.
-
Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, the solvent is too good.
-
If it is poorly soluble, heat the mixture. If the solid dissolves when hot, this is a good candidate solvent.
-
Cool the solution to see if crystals form.
-
Often, a two-solvent system is required. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate) and add a "poor" hot solvent (e.g., hexane) dropwise until the solution becomes cloudy. Add a drop of the "good" solvent to clarify.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent (or solvent system) to completely dissolve the solid.[3]
3. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated flask to remove them.
4. Crystallization:
-
Allow the clear, hot solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.[3]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[3]
-
Dry the purified crystals in a vacuum oven or desiccator.
Workflow Diagram 2: Recrystallization
Caption: Step-by-step recrystallization workflow.
Part 4: Data Summary
Impurity Removal Strategy Table
| Impurity Type | Example | Recommended Removal Method | Rationale |
| Isomeric | trans-isomer | Flash Column Chromatography | Isomers often have slight polarity differences allowing for chromatographic separation. |
| Unreacted Reagent | (Boc)₂O | High Vacuum Sublimation / Chromatography | (Boc)₂O is volatile and much less polar than the product.[1] |
| Unreacted Reagent | Starting Amine | Acid Wash / Chromatography | The basic amine can be protonated and removed with an aqueous acid wash, or separated by its higher polarity on silica.[7] |
| Byproducts | Di-Boc species | Flash Column Chromatography | Byproducts will have different polarities from the desired mono-protected product. |
| Residual Solvents | Dichloromethane, Ethyl Acetate | High Vacuum | Solvents can be removed by drying the final product under high vacuum. |
References
- Technical Support Center: Purification of Synthesized Cyclohexanehexone. (n.d.). Benchchem.
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
- Boc Protection of Aminoglycosides. (2012). ChemSpider Synthetic Pages.
- What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? (2018). ResearchGate.
- A Comparative Guide to Reagents for Boc Protection of Amines. (n.d.). Benchchem.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. (2016). Der Pharma Chemica.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
- Troubleshooting low purity in Cyclohexaneacetic acid samples. (n.d.). Benchchem.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- How to purify cyclohexane? (2025). Shandong Ruishuang Chemical Co., Ltd. Blog.
- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Technical Support Center: Purification of Crude 1,4-Cyclohexanediol. (n.d.). Benchchem.
- This compound, min 97%, 1 gram. (n.d.). CP Lab Safety.
- This compound | 364385-64-8. (n.d.). Sigma-Aldrich.
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- This compound | 364385-64-8. (n.d.). Merck.
- This compound [CAS: 364385-64-8]. (n.d.). Ivy Fine Chemicals.
- CAS 364385-64-8 this compound. (n.d.). BOC Sciences.
- This compound (Cas 364385-64-8). (n.d.). Parchem.
- This compound (1 x 1 g). (n.d.). Alchimica.
- This compound (1 x 5 g). (n.d.). Alchimica.
- Amine Protection / Deprotection. (n.d.). Fisher Scientific.
- Preparation method of 4-N-Boc-amino cyclohexanone. (2014). Google Patents.
- Crystallization method of Boc-amino acid. (2021). Google Patents.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. (2017). Google Patents.
- Methyl trans-4-(N-Boc-amino)cyclohexanecarboxylate. (n.d.).
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- 6. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
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- 14. This compound | 364385-64-8 [sigmaaldrich.com]
- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Synthesis of cis-Methyl 4-(Boc-amino)cyclohexanecarboxylate
Welcome to the technical support guide for the stereoselective synthesis of cis-methyl 4-(Boc-amino)cyclohexanecarboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity cis-isomer for applications such as peptide synthesis and the development of pharmaceutical intermediates.
The synthesis of 1,4-disubstituted cyclohexanes with defined stereochemistry is a common challenge. While the trans isomer is often the thermodynamically more stable product, many applications specifically demand the cis configuration. This guide provides a detailed protocol for the primary synthetic route to the cis isomer, followed by an in-depth troubleshooting guide and frequently asked questions to address common issues encountered in the laboratory.
Primary Synthetic Strategy: Catalytic Hydrogenation
The most direct and widely employed method for obtaining the cis isomer of methyl 4-(Boc-amino)cyclohexanecarboxylate is the catalytic hydrogenation of its aromatic precursor, methyl 4-(Boc-amino)benzoate. The stereochemical outcome is governed by the mechanism of heterogeneous catalysis, where the planar aromatic ring adsorbs onto the catalyst surface. The subsequent delivery of hydrogen atoms occurs from the same face of the ring (syn-addition), leading predominantly to the cis product.
The overall workflow can be visualized as follows:
Detailed Experimental Protocol
This protocol describes the catalytic hydrogenation of methyl 4-(Boc-amino)benzoate to yield the target cis-isomer.
Materials:
-
Methyl 4-(Boc-amino)benzoate[1]
-
5% Rhodium on Alumina (Rh/Al₂O₃) or 5% Ruthenium on Carbon (Ru/C)
-
Methanol (HPLC grade or distilled)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Standard laboratory glassware and rotary evaporator
Procedure:
-
Vessel Preparation: Ensure the high-pressure vessel is clean and dry. Add a magnetic stir bar.
-
Charging the Reactor: In the vessel, dissolve methyl 4-(Boc-amino)benzoate (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add the catalyst (5-10 mol% catalyst loading) to the solution. The catalyst should be handled in a fume hood as it can be pyrophoric.
-
Inerting the System: Seal the vessel. Purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (see table below for guidance). Begin vigorous stirring. The reaction is typically run at room temperature to slightly elevated temperatures (25-50 °C).
-
Monitoring the Reaction: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 12-24 hours).
-
Workup:
-
Carefully vent the excess hydrogen gas from the vessel.
-
Purge the vessel with inert gas again to ensure all residual hydrogen is removed.
-
Open the vessel and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol to recover all the product. Caution: The catalyst on the filter paper may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.
-
Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis: Analyze the resulting crude oil or solid by ¹H NMR to determine the cis:trans isomer ratio and purity. The product should be a white solid upon complete drying.
Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format.
Question 1: My reaction resulted in a low cis:trans ratio (e.g., 70:30 instead of the expected >90:10). How can I improve selectivity for the cis isomer?
Answer: This is the most critical issue. Low selectivity can arise from several factors related to reaction conditions, which may allow for isomerization to the more stable trans product.
Core Cause: The initial hydrogenation almost exclusively forms the cis isomer. However, under certain conditions (especially with specific catalysts and higher temperatures), the catalyst can facilitate the epimerization of the product to the thermodynamically favored trans isomer.[2][3]
Solutions to Investigate:
-
Catalyst Choice: This is the most influential factor. Rhodium-based catalysts, particularly Rh/Al₂O₃, are often reported to give higher cis selectivity compared to Palladium (Pd) or even Platinum (Pt) catalysts, which are more prone to causing isomerization. Ruthenium (Ru) is also a good choice for favoring the cis product.[2]
-
Temperature: Keep the reaction temperature low. Running the reaction at room temperature (25 °C) is ideal. Increased temperature provides the energy needed to overcome the activation barrier for isomerization.
-
Solvent: Protic solvents like methanol or ethanol generally favor high cis selectivity. Acetic acid is sometimes used but can promote side reactions if not carefully controlled.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after hydrogen uptake has stopped. Prolonged exposure to the catalyst under reaction conditions can increase the chance of isomerization.
| Parameter | Recommended for High cis Selectivity | Rationale |
| Catalyst | 5% Rh/Al₂O₃ or 5% Ru/C | These catalysts are highly active for arene hydrogenation but have a lower propensity for isomerization. |
| Temperature | 25 - 40 °C | Minimizes the thermodynamic driving force for epimerization to the trans isomer. |
| **Pressure (H₂) ** | 50 - 200 psi (3.5 - 14 bar) | Sufficient for hydrogenation without requiring excessively harsh conditions. |
| Solvent | Methanol, Ethanol | Protic solvents that effectively solvate the substrate and product without interfering with the reaction. |
Question 2: The reaction is very slow or has stalled completely (incomplete conversion). What should I check?
Answer: Low or no conversion is typically due to issues with the catalyst, reagents, or reaction setup.
Solutions to Investigate:
-
Catalyst Activity: The catalyst may be poisoned. Common poisons include sulfur compounds, strong coordinating solvents, or impurities from the starting material. Ensure high-purity starting materials and solvents. Use a fresh batch of catalyst from a reliable supplier.
-
Insufficient Mixing: The reaction is a three-phase system (solid catalyst, liquid solution, hydrogen gas). Vigorous stirring is essential to ensure efficient mass transfer of hydrogen to the catalyst surface.
-
System Leaks: Ensure your hydrogenation apparatus is properly sealed and does not have a leak. A slow, steady drop in pressure unrelated to consumption indicates a leak.
-
Incomplete Oxygen Removal: Oxygen can deactivate the catalyst. Ensure the system was thoroughly purged with inert gas before introducing hydrogen.
Question 3: How do I accurately determine the cis:trans ratio of my product?
Answer: ¹H NMR spectroscopy is the most reliable and straightforward method. The key is to identify protons whose chemical shifts are distinct for each isomer. In the case of 4-substituted cyclohexanes, the proton at C1 (attached to the carboxylate) and the proton at C4 (attached to the nitrogen) are diagnostic.
-
In the cis isomer: The C1 and C4 protons are both axial (or both equatorial) in the dominant chair conformation.
-
In the trans isomer: One proton is axial, and the other is equatorial.
This difference in the magnetic environment results in different chemical shifts and coupling patterns. Typically, the axial protons appear at a higher field (further upfield) than equatorial protons. Consult literature data for the specific chemical shifts, but you should see two distinct sets of signals for the C1 and C4 protons if a mixture is present. Integration of these distinct signals will give you a quantitative measure of the isomer ratio.
Question 4: I have an unavoidable mixture of isomers. What is the best way to purify the cis isomer?
Answer: If the hydrogenation yields a mixture, separation can be challenging due to the similar physical properties of the isomers.
-
Flash Column Chromatography: This is the most common laboratory-scale method. A silica gel column using a solvent system like hexane/ethyl acetate or dichloromethane/methanol can often provide good separation. Careful optimization of the solvent polarity is required.
-
Selective Derivatization/Crystallization: In some cases, the isomers can be separated by converting the parent acid (cis/trans-4-(Boc-amino)cyclohexanecarboxylic acid) into different salts or derivatives that have significantly different solubilities, allowing for fractional crystallization.[4][5] For instance, the Boc-protected amino acids may have different crystallinities, with one isomer crystallizing preferentially.[3]
References
- Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
-
Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates. National Institutes of Health (NIH). [Link]
-
High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester. ResearchGate. [Link]
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. National Institutes of Health (NIH). [Link]
-
PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. European Patent Office. [Link]
-
4-Methylbenzyl 4-aminobenzoate. National Institutes of Health (NIH). [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central (PMC). [Link]
-
methyl cis-4-(boc-amino)cyclohexanecarboxylate, min 97%, 1 gram. CP Lab Safety. [Link]
-
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. MDPI. [Link]
-
Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. ACS Publications. [Link]
-
This compound. 南江生物 (Nanjing Biology). [Link]
Sources
- 1. Buy Methyl 4-(BOC-amino)benzoate | 164596-20-7 [smolecule.com]
- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 3. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 4. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
Preventing epimerization during "Methyl cis-4-(boc-amino)cyclohexanecarboxylate" synthesis
Technical Support Center: Synthesis of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate
A Guide to Preventing Epimerization and Ensuring Stereochemical Purity
Welcome to the technical support guide for the synthesis of this compound. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and validated protocols to address the primary challenge in this synthesis: the unwanted epimerization from the desired cis isomer to the thermodynamically more stable trans isomer. Our goal is to equip you with the mechanistic understanding and practical steps necessary to achieve high stereochemical purity in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of epimerization as it pertains to the target molecule.
Q1: What is epimerization in the context of this synthesis, and why is it a critical issue?
Answer: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted. In the synthesis of this compound, the molecule has two stereocenters at positions C1 (carbonyl carbon) and C4 (amine-bearing carbon). Epimerization typically occurs at the C1 position, which is alpha to the methyl ester group.
The primary mechanism is initiated by a base, which abstracts the acidic proton at C1. This abstraction forms a planar enolate intermediate. The planarity of this intermediate means the original stereochemical information at C1 is lost. When this enolate is re-protonated, the proton can add from either face of the planar system, leading to a mixture of both the original cis and the newly formed trans isomers.[1][2] This is problematic because the trans isomer is often an undesired impurity that can be difficult to separate and may have different pharmacological properties.
Q2: Why does the reaction often favor the formation of the trans isomer?
Answer: The formation of the trans isomer is often favored due to thermodynamics. In a 1,4-disubstituted cyclohexane ring, the most stable conformation is a chair form where bulky substituents occupy the equatorial positions to minimize steric hindrance (1,3-diaxial interactions). The trans isomer can adopt a chair conformation where both the bulky Boc-amino and methyl carboxylate groups are in equatorial positions. The cis isomer, however, must have one group in an axial position and one in an equatorial position. Consequently, the trans isomer is the thermodynamically more stable product.[3] Given sufficient energy (e.g., heat) and a pathway (e.g., base-catalysis), the reaction will equilibrate towards this more stable state.[4]
Q3: Which specific steps in a typical synthesis route are most susceptible to epimerization?
Answer: Epimerization is most likely to occur during any step that involves basic conditions , especially when combined with elevated temperatures . The most common problematic step is the esterification of the carboxylic acid if a base-mediated method is used. For instance, saponifying an existing ester with a strong base like KOH or NaOH and then re-esterifying, or using a strong base like sodium methoxide for transesterification, creates ideal conditions for proton abstraction and subsequent epimerization.[4] Similarly, if the Boc-protection step is performed under basic conditions to neutralize an amine salt, care must be taken to use a mild base and low temperatures.
Part 2: Troubleshooting Guide - Diagnosing and Solving Epimerization
This guide provides a systematic approach to identifying the cause of epimerization and implementing effective solutions.
Issue: Analysis of the final product shows a significant percentage of the undesired trans isomer.
This is the most common problem encountered. The root cause can almost always be traced back to the choice of reagents and reaction conditions, particularly concerning base and temperature.
Workflow for Diagnosing Epimerization Issues
Caption: Decision workflow for troubleshooting epimerization.
Core Factors and Recommended Solutions
To minimize epimerization, careful control over three key parameters is essential. The following table summarizes high-risk practices and provides validated, low-risk alternatives.
| Parameter | High Epimerization Risk Condition | Recommended Low-Risk Alternative | Scientific Rationale |
| Base Selection | Sodium Methoxide (NaOMe), Potassium Hydroxide (KOH), Sodium Hydride (NaH) | Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA) | Strong, non-hindered bases readily abstract the alpha-proton, initiating epimerization.[1][2] Non-nucleophilic, sterically hindered bases are less likely to access the alpha-proton, thus preserving stereointegrity. |
| Reaction Temperature | > 25°C (Room Temperature) or Reflux | -20°C to 0°C | Epimerization is a kinetically controlled process. Lowering the temperature dramatically reduces the reaction rate, effectively preventing the system from reaching the undesired thermodynamic equilibrium.[4] |
| Esterification Method | Saponification followed by re-esterification; Transesterification with NaOMe | Fischer Esterification (H⁺ catalyst in MeOH); (Trimethylsilyl)diazomethane | Base-catalyzed esterification methods inherently promote the enolate formation that causes epimerization. In contrast, acid-catalyzed or neutral methods like Fischer esterification or reaction with diazomethane derivatives do not involve abstraction of the alpha-proton.[5] |
Mechanism of Base-Catalyzed Epimerization
The diagram below illustrates how a basic catalyst can lead to the loss of stereochemistry at the C1 position.
Caption: Mechanism of base-catalyzed epimerization at C1.
Part 3: Recommended Protocols
Protocol 1: Stereopreserving Fischer Esterification
This protocol describes the conversion of cis-4-(Boc-amino)cyclohexanecarboxylic acid to its methyl ester while avoiding base-catalyzed epimerization.
Materials:
-
cis-4-(Boc-amino)cyclohexanecarboxylic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend cis-4-(Boc-amino)cyclohexanecarboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Acid Catalyst Addition: Cool the suspension to 0°C in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65°C). Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acid. Ensure the final pH is ~7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Analytical Confirmation of Stereochemistry by ¹H NMR
The cis and trans isomers can be readily distinguished and quantified using ¹H NMR spectroscopy. The key diagnostic signals are the protons at C1 (H-C-CO₂Me) and C4 (H-C-NHBoc). The width of these signals, determined by their axial/equatorial coupling constants, is indicative of the stereochemistry.
-
cis Isomer: In the most stable chair conformation, one proton will be axial and the other equatorial. The axial proton will appear as a broad multiplet or a triplet of triplets with large coupling constants (J ≈ 8-12 Hz). The equatorial proton will appear as a narrower signal.
-
trans Isomer: In the most stable chair conformation (di-equatorial substituents), both the C1 and C4 protons are axial. Therefore, both signals will appear as broad multiplets with large axial-axial coupling constants.
Procedure for Quantification:
-
Acquire a high-resolution ¹H NMR spectrum of the purified product or crude mixture in a suitable solvent (e.g., CDCl₃).
-
Identify the distinct signals for the C1-H or C4-H of both the cis and trans isomers.
-
Carefully integrate a well-resolved signal for the cis isomer and a corresponding signal for the trans isomer.
-
The ratio of the integrals directly corresponds to the molar ratio of the isomers in the sample.
References
-
Epimerisation in Peptide Synthesis. PMC, PubMed Central, NIH. [Link]
-
Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, ACS Publications. [Link]
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. [Link]
-
Cis–Trans Isomerism in Cycloalkanes. Fiveable. [Link]
-
Physical methods for the determination of cis-trans isomers. Tuition Tube. [Link]
Sources
Reaction monitoring techniques for "Methyl cis-4-(boc-amino)cyclohexanecarboxylate" synthesis
Welcome to the technical support guide for the synthesis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this synthesis. The synthesis, typically achieved via catalytic hydrogenation of methyl 4-(Boc-amino)benzoate, requires careful monitoring to ensure reaction completion and control of the critical cis stereochemistry.
Reaction Overview: Catalytic Hydrogenation
The primary synthetic route involves the reduction of the aromatic ring of methyl 4-(Boc-amino)benzoate to a cyclohexane ring. This is a heterogeneous catalytic hydrogenation, where control of reaction parameters is key to achieving high yield and the desired cis isomeric purity.
SM [label="Methyl 4-(Boc-amino)benzoate\n(Starting Material)"]; Reaction [label="Catalytic Hydrogenation\n(H₂, Rh/Al₂O₃ or Ru catalyst)\nSolvent (e.g., MeOH, H₂O)\nControlled T & P", shape=ellipse, fillcolor="#FFFFFF"]; Monitoring [label="In-Process Control\n(TLC, HPLC, GC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Filtration & \nConcentration"]; Purification [label="Purification\n(Crystallization or\nChromatography)"]; Product [label="Methyl cis-4-(boc-amino)\ncyclohexanecarboxylate", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
SM -> Reaction; Reaction -> Monitoring [label="Sample periodically"]; Monitoring -> Reaction [label="Reaction Incomplete"]; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; }
Figure 1. General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Reaction Monitoring & Kinetics
Question 1: My reaction seems to have stalled. How can I accurately determine if it's truly stopped or just proceeding very slowly?
Answer: A stalled reaction is a common issue, often due to catalyst deactivation or insufficient hydrogen pressure. It is crucial to differentiate between a slow reaction and a complete stop.
-
Underlying Cause: Catalysts like Rhodium on alumina (Rh/Al₂O₃) or Ruthenium (Ru) can be "poisoned" by impurities in the starting material, solvent, or hydrogen gas.[1][2] Amines themselves can sometimes inhibit catalyst activity if not used as their salt form (e.g., hydrochloride) in certain aqueous hydrogenations.[1] Additionally, in laboratory setups, minor leaks can lead to a gradual loss of hydrogen pressure, slowing the reaction rate to an imperceptible level.
-
Troubleshooting Protocol:
-
TLC Analysis: Thin-Layer Chromatography (TLC) is the quickest method for a qualitative assessment.[3][4] Spot a sample from the reaction mixture alongside your starting material. If the starting material spot's intensity does not decrease over a significant period (e.g., 2-4 hours), the reaction has likely stalled.
-
Quantitative Analysis (HPLC/GC): For a more precise assessment, use HPLC or GC. Withdraw aliquots from the reaction at set time points (e.g., T=0, 2h, 4h, 6h). Quench the reaction in the aliquot (e.g., by filtering off the catalyst). Analyze the samples to quantify the percentage of starting material remaining. A plateau in the conversion rate indicates a stalled reaction.
-
Pressure Check: Ensure your reaction vessel is maintaining the set hydrogen pressure. A slow, continuous drop indicates a leak that needs to be addressed.
-
Question 2: I'm seeing multiple spots on my TLC plate. What are the likely impurities?
Answer: Multiple spots on a TLC plate can be alarming, but they are often identifiable. The primary concerns in this synthesis are the undesired trans-isomer and potentially incomplete hydrogenation products.
-
Possible Identities of TLC Spots:
-
Starting Material: Methyl 4-(Boc-amino)benzoate will have a distinct Rf value. Its UV-active aromatic ring makes it easy to visualize under a UV lamp.
-
cis-Product: The desired product, being more saturated, will typically have a different Rf from the starting material.
-
trans-Product: The trans-isomer is a diastereomer of the cis-product. While they have the same molecular weight, their different shapes can lead to slightly different Rf values on silica gel.[5] The separation may not be dramatic, so a well-chosen solvent system is critical.
-
Partially Hydrogenated Intermediates: Although less common with efficient catalysts, it is possible to have intermediates where the ring is not fully saturated. These would likely appear as faint spots with Rf values between the start and end materials.
-
-
Recommended TLC Protocol:
-
Plate: Silica gel 60 F254.
-
Eluent System: Start with a non-polar/polar mixture like 30:70 Ethyl Acetate/Hexane. Adjust polarity as needed to achieve good separation (target Rf for product ~0.3-0.4).
-
Visualization:
-
UV Light (254 nm): The starting material will be clearly visible. The products will not be UV active.
-
Staining: Use a potassium permanganate (KMnO₄) stain or ninhydrin stain (after gentle heating) to visualize the Boc-protected amine products. Primary amines can sometimes streak on silica; adding a small amount (0.5-1%) of triethylamine to the eluent can improve spot shape.[6]
-
-
| Compound | Typical Rf (30:70 EtOAc/Hex) | Visualization |
| Starting Material | ~0.5 | UV, KMnO₄ |
| cis/trans Products | ~0.3 - 0.4 | KMnO₄, Ninhydrin (faint) |
Stereochemistry & Isomer Differentiation
Question 3: My initial analysis shows a mixture of isomers. How can I definitively distinguish between the cis and trans products using NMR?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of 1,4-disubstituted cyclohexanes.[7][8] The key lies in the different spatial environments of the protons attached to the carbons bearing the substituents (C1 and C4).
-
The Underlying Principle (Conformational Analysis):
-
trans-Isomer: The thermodynamically most stable conformation has both the ester and the Boc-amino groups in equatorial positions.
-
cis-Isomer: This isomer must have one group in an axial position and the other in an equatorial position.[7]
-
-
¹H NMR Spectroscopic Differences:
-
Chemical Shift (δ): Protons in an axial position are shielded compared to their equatorial counterparts and thus resonate at a higher field (lower ppm value).[7] The proton at C1 (attached to the carboxylate group) and C4 (attached to the NH-Boc group) will show different chemical shifts and signal widths in the two isomers.
-
Signal Width/Coupling Constants (J): This is often the most reliable indicator. The signal for the proton at C1 in the cis-isomer (which is axial) will typically be a narrow multiplet due to small axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz). In contrast, the C1 proton in the more stable trans diequatorial conformer will be axial, leading to large axial-axial couplings (J ≈ 8-13 Hz) with adjacent axial protons, resulting in a broader, more complex signal.[9][10] A simple generalization is that the overall signal envelope for the ring protons of the diequatorial (trans) isomer is significantly wider than that of the axial-equatorial (cis) isomer.[9]
-
Start [label="Crude product obtained", shape=ellipse, fillcolor="#FFFFFF"]; NMR [label="Acquire ¹H NMR Spectrum", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_H1 [label="Analyze signal width of\nproton at C1 (methine next to CO₂Me)"];
Narrow [label="Narrow Signal\n(W₁/₂ is small)\nSmall J couplings", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Broad [label="Broad Signal\n(W₁/₂ is large)\nLarge Jaa couplings", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cis_Result [label="Predominantly cis-isomer", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trans_Result [label="Significant trans-isomer present", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> NMR; NMR -> Check_H1; Check_H1 -> Narrow [label="Characteristic of\nAxial Proton"]; Check_H1 -> Broad [label="Characteristic of\nEquatorial Proton"]; Narrow -> Cis_Result; Broad -> Trans_Result; }
Figure 2. Troubleshooting decision tree for isomer identification using ¹H NMR.
Question 4: What is the best way to separate the cis and trans isomers if my reaction produced a mixture?
Answer: Separating diastereomers like these can be challenging but is often achievable with the right chromatographic technique.
-
HPLC Separation:
-
Method: Reversed-phase HPLC is a viable option.[11] The subtle differences in polarity and shape between the cis and trans isomers can be exploited for separation.
-
Column: A standard C18 column is a good starting point. For particularly difficult separations, columns with different selectivities, such as a phenyl-hexyl or a cholesterol-based stationary phase, may provide better resolution due to their ability to exploit shape-based interactions.[5]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile (ACN) and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Protocol: Start with a shallow gradient (e.g., 5% to 95% ACN over 20-30 minutes) to screen for separation. Once separation is observed, the gradient can be optimized to maximize resolution between the two isomer peaks.
-
-
Flash Chromatography: While HPLC is excellent for analysis, preparative flash chromatography on silica gel can be used for larger-scale purification. The key is to use a long column and a shallow solvent gradient to maximize the separation between the closely eluting spots observed on TLC.
References
-
Goldberg, S. I., & Lam, F. L. (1969). Differentiation of cis- and trans-4-substituted-1-methylcyclohexanes by their N.M.R. signal envelopes. Journal of Chemical and Engineering Data, 14(4), 406-408. ([Link])
-
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. ([Link])
-
Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. ([Link])
-
Strotmann, H., & Butenschön, H. (2000). Catalytic Hydrogenation of Aromatic Amines at Atmospheric Pressure in Water. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 30(9), 4173-4177. ([Link])
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Catalytic Hydrogenation. ([Link])
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. ([Link])
-
Reddit. (2020). r/OrganicChemistry - TLC Seperation of N-Boc thiol. ([Link])
-
Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? ([Link])
-
Der Pharma Chemica. (n.d.). Scholars Research Library. ([Link])
-
IARC Publications. (n.d.). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES 1. Metabolic Activation. ([Link])
-
YouTube. (2020). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. ([Link])
-
Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines. ([Link])
- Google Patents. (n.d.).
-
Ivy Fine Chemicals. (n.d.). This compound [CAS: 364385-64-8]. ([Link])
-
The Royal Society of Chemistry. (n.d.). Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. ([Link])
-
Alchimica. (n.d.). This compound (1 x 5 g). ([Link])
-
Chromatography Forum. (2014). Separation of cis/trans isomers. ([Link])
- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester. ()
- Google Patents. (n.d.).
-
CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. ([Link])
-
PubMed. (2013). A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. ([Link])
-
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. ([Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. US4181680A - Hydrogenation of aromatic amines - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the 13C NMR Analysis of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth technical analysis of the 13C NMR spectroscopy of "Methyl cis-4-(boc-amino)cyclohexanecarboxylate," a substituted cyclohexane derivative of interest in synthetic and medicinal chemistry.
This guide will delve into the theoretical underpinnings of its 13C NMR spectrum, provide a detailed experimental protocol for data acquisition, and offer a comparative analysis with structurally related molecules to highlight the impact of stereochemistry and functional groups on carbon chemical shifts.
The Structural Landscape: Interpreting the 13C NMR Spectrum
"this compound" possesses a cyclohexane ring scaffold substituted with a methyl ester and a Boc-protected amine in a cis-1,4-relationship. The tert-butoxycarbonyl (Boc) protecting group and the methyl ester introduce several distinct carbon environments, each with a characteristic chemical shift in the 13C NMR spectrum.
A detailed analysis of the expected chemical shifts provides a foundational understanding for spectral interpretation. These predictions are based on established principles of substituent effects on cyclohexane rings and the known chemical shift ranges for the functional groups present.
Key Structural Features and Their 13C NMR Signatures:
-
Cyclohexane Ring Carbons: The six carbons of the cyclohexane ring will exhibit distinct signals influenced by the nature and stereochemistry of the substituents. The cis configuration dictates the axial or equatorial orientation of the substituents, which in turn affects the shielding of the ring carbons.
-
Carbonyl Carbons: Two carbonyl carbons are present: one in the methyl ester group (-COOCH₃) and one in the Boc protecting group (-O-CO-N). These typically resonate in the downfield region of the spectrum (around 170-180 ppm for the ester and 155-160 ppm for the carbamate).
-
Boc Group Carbons: The Boc group also contributes a quaternary carbon (-C(CH₃)₃) and three equivalent methyl carbons (-C(CH₃)₃). The quaternary carbon is expected around 80 ppm, while the methyl carbons will appear further upfield.
-
Methyl Ester Carbon: The methoxy carbon (-OCH₃) of the ester group will have a characteristic signal in the 50-55 ppm range.
Comparative Analysis: The Power of Isomeric and Analog Studies
To fully appreciate the nuances of the 13C NMR spectrum of "this compound," a comparison with its stereoisomer and a related analog is highly instructive.
Stereochemical Effects: cis vs. trans Isomers
A comparison with Methyl trans-4-(boc-amino)cyclohexanecarboxylate would reveal the significant impact of stereochemistry on the chemical shifts of the cyclohexane ring carbons. The differing spatial arrangement of the substituents in the trans isomer leads to changes in steric interactions and through-space electronic effects, resulting in a distinct set of 13C NMR signals for the ring carbons.
Functional Group Effects: Ester vs. Carboxylic Acid
Comparing the title compound with cis-4-(boc-amino)cyclohexanecarboxylic acid allows for the isolation of the effect of the methyl ester group. The replacement of the -OCH₃ group with an -OH group will primarily influence the chemical shift of the carbonyl carbon and the adjacent C1 carbon of the cyclohexane ring.
Foundational Comparison: Methyl Cyclohexanecarboxylate
As a baseline for understanding the substituent effects on the cyclohexane ring, the 13C NMR data for methyl cyclohexanecarboxylate is presented below. This simpler molecule provides a reference point for the chemical shifts of the unsubstituted ring carbons and the ester functionality.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ester Carbonyl) | 176.5 |
| O-CH₃ (Ester Methyl) | 51.3 |
| C1 (Cyclohexane) | 43.1 |
| C2, C6 (Cyclohexane) | 29.1 |
| C3, C5 (Cyclohexane) | 25.7 |
| C4 (Cyclohexane) | 25.4 |
| Note: Data obtained from publicly available spectra and may vary slightly based on experimental conditions.[1] |
Experimental Protocol: Acquiring High-Quality 13C NMR Data
The following section outlines a robust, step-by-step methodology for the preparation and 13C NMR analysis of "this compound."
Sample Preparation
-
Weighing: Accurately weigh approximately 20-50 mg of the solid "this compound".
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and effective choice for this type of compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal signal dispersion and sensitivity.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient radiofrequency pulse transmission and detection.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which is critical for obtaining sharp and well-resolved spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard inverse-gated proton-decoupled pulse sequence is typically used to obtain a quantitative 13C NMR spectrum.
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts for organic molecules (typically 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei between scans, which is crucial for accurate integration.
-
Data Visualization and Workflow
To provide a clear visual representation of the molecule and the analytical workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for 13C NMR analysis.
Conclusion
The 13C NMR analysis of "this compound" provides a wealth of structural information that is critical for its unambiguous identification. By understanding the expected chemical shifts of the various carbon environments and by employing a rigorous experimental protocol, researchers can confidently characterize this molecule. Furthermore, comparative analysis with its stereoisomer and other related analogs offers deeper insights into the subtle interplay of stereochemical and electronic effects on 13C NMR spectra. This comprehensive approach ensures the scientific integrity of the data and its reliable application in research and development.
References
Sources
A Comparative Guide to the Cis and Trans Isomers of Methyl 4-(Boc-amino)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the precise control of stereochemistry is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its physical properties, reactivity, and biological activity. This guide provides an in-depth technical comparison of the cis and trans isomers of Methyl 4-(Boc-amino)cyclohexanecarboxylate, a key building block in the synthesis of various pharmaceutically active compounds. Understanding the distinct characteristics of these diastereomers is crucial for optimizing reaction conditions, purification strategies, and ultimately, the efficacy of the final therapeutic agent.
Introduction: The Significance of Stereoisomerism in Drug Design
The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its conformational rigidity and ability to present substituents in well-defined spatial orientations. When substituted at the 1 and 4 positions, as in Methyl 4-(Boc-amino)cyclohexanecarboxylate, the substituents can be on the same side (cis) or opposite sides (trans) of the ring. This seemingly subtle difference in geometry gives rise to two distinct diastereomers with unique physicochemical properties. The tert-butyloxycarbonyl (Boc) protecting group, commonly used for amines, further influences the characteristics of these isomers. The choice between the cis and trans isomer can impact a drug candidate's binding affinity to its target, its metabolic stability, and its overall pharmacokinetic profile.
Synthesis and Stereocontrol: Crafting the Desired Isomer
The stereochemical outcome of the synthesis of Methyl 4-(Boc-amino)cyclohexanecarboxylate is highly dependent on the chosen synthetic route.
Preferential Synthesis of the Cis Isomer:
A common strategy to obtain a majority of the cis isomer involves the catalytic hydrogenation of an aromatic precursor, such as methyl 4-aminobenzoate. The hydrogenation of the benzene ring to a cyclohexane ring often proceeds in a way that delivers the hydrogen atoms to one face of the ring, leading to the cis configuration of the resulting substituents. Subsequent protection of the amine with di-tert-butyl dicarbonate (Boc)₂O yields the desired cis-Methyl 4-(Boc-amino)cyclohexanecarboxylate.[1]
Synthesis of the Trans Isomer:
The trans isomer is typically synthesized starting from trans-4-aminocyclohexanecarboxylic acid or its methyl ester. The Boc protection of the amino group is a straightforward reaction that preserves the existing trans stereochemistry.[2]
Experimental Protocol: Boc Protection of Methyl trans-4-aminocyclohexanecarboxylate[2]
This protocol outlines a standard procedure for the synthesis of the trans isomer.
Materials:
-
Methyl trans-4-aminocyclohexanecarboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Citric acid monohydrate
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Water
Procedure:
-
Suspend Methyl trans-4-aminocyclohexanecarboxylate in dichloromethane in a reaction vessel equipped with a magnetic stirrer and cool in an ice bath.
-
Sequentially add triethylamine followed by di-tert-butyl dicarbonate to the cooled suspension.
-
Stir the reaction mixture at 0°C for 10 minutes, then allow it to warm to room temperature and continue stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an aqueous solution of citric acid (pH adjusted to 4) and extract the product with ethyl acetate.
-
Wash the organic phase sequentially with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the product by flash chromatography on silica gel if necessary.
Comparative Analysis: Physicochemical Properties and Spectroscopic Data
The difference in the spatial arrangement of the amino and ester groups leads to distinct physical and spectroscopic properties for the cis and trans isomers.
| Property | cis-Methyl 4-(Boc-amino)cyclohexanecarboxylate | trans-Methyl 4-(Boc-amino)cyclohexanecarboxylate |
| CAS Number | 364385-64-8 | 146307-51-9[2] |
| Molecular Formula | C₁₃H₂₃NO₄[3] | C₁₃H₂₃NO₄[2] |
| Molecular Weight | 257.33 g/mol [3] | 257.33 g/mol [2] |
| Physical Form | Solid | White to off-white solid[2] |
| Melting Point | Not available | Not explicitly found, but expected to be higher than the cis isomer. |
| ¹H NMR (DMSO-d₆, δ) | Data not available in searched literature. | 1.06-1.25 (m, 2H), 1.25-1.43 (m, 2H), 1.37 (s, 9H), 1.75-1.94 (m, 4H), 2.19 (tt, 1H), 3.07-3.24 (m, 1H), 3.58 (s, 3H), 6.74 (d, 1H)[2] |
| ¹³C NMR | Data not available in searched literature. | Data not explicitly found in searched literature. |
Note: The lack of readily available experimental data for the cis isomer in the scientific literature presents a challenge for a direct, side-by-side comparison. The information provided is based on available supplier data and published synthesis of the trans isomer.
Interpreting the Spectroscopic Differences (A Theoretical Perspective)
While experimental data for the cis isomer is elusive, we can predict some key differences in their NMR spectra based on the principles of stereochemistry.
-
¹H NMR: In the trans isomer, the protons at the 1 and 4 positions are typically in a diaxial or diequatorial relationship, leading to characteristic coupling constants. In the cis isomer, these protons will have an axial-equatorial relationship, resulting in different coupling constants and potentially different chemical shifts due to the anisotropic effects of the substituents. The proton on the carbon bearing the amino group (C4-H) in the trans isomer is expected to show a larger coupling constant with its adjacent axial protons compared to the cis isomer.
-
¹³C NMR: The carbon atoms of the cyclohexane ring in the cis and trans isomers will experience different steric environments, leading to slight variations in their chemical shifts. The carbon bearing the ester group and the carbon bearing the amino group are likely to be the most affected.
Separation of Cis and Trans Isomers
The separation of diastereomers like the cis and trans isomers of Methyl 4-(Boc-amino)cyclohexanecarboxylate can often be achieved by standard chromatographic techniques due to their different physical properties.
Experimental Protocol: Chromatographic Separation
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a powerful technique for separating diastereomers. The choice of stationary phase and mobile phase is critical. For these compounds, a normal-phase separation on a silica gel column or a reversed-phase separation on a C18 column could be effective.
-
General Procedure:
-
Dissolve the mixture of cis and trans isomers in a suitable solvent.
-
Inject the sample onto an appropriate HPLC column (e.g., silica gel or C18).
-
Elute with a mobile phase gradient (e.g., a mixture of hexane and ethyl acetate for normal-phase, or acetonitrile and water for reversed-phase).
-
Monitor the elution profile using a UV detector. The two isomers should elute at different retention times, allowing for their collection as separate fractions.
-
Flash Column Chromatography:
-
Principle: For preparative scale separation, flash column chromatography is a common and effective method.
-
General Procedure:
-
Prepare a silica gel column.
-
Load a concentrated solution of the isomer mixture onto the column.
-
Elute with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes), guided by TLC analysis.
-
Collect fractions and analyze them by TLC to identify and combine the pure fractions of each isomer.
-
Reactivity and Application in Synthesis
The stereochemistry of the cyclohexane ring can influence the reactivity of the functional groups.
-
Steric Hindrance: In the cis isomer, the amino and ester groups are on the same face of the ring, which could lead to increased steric hindrance for reactions involving either of these groups, depending on the conformation of the ring. The trans isomer, with its substituents on opposite faces, generally presents less steric congestion around each functional group.
-
Intramolecular Interactions: The proximity of the functional groups in the cis isomer might allow for intramolecular hydrogen bonding or other interactions that could modulate their reactivity compared to the more extended conformation of the trans isomer.
These differences in reactivity are critical considerations in multi-step syntheses where these isomers are used as building blocks. For instance, the rate of a reaction at the amino group or the ester group may differ between the two isomers, necessitating different reaction conditions or protecting group strategies.
Conclusion
The cis and trans isomers of Methyl 4-(Boc-amino)cyclohexanecarboxylate, while sharing the same molecular formula and connectivity, are distinct chemical entities with different physical properties and potentially different reactivities. The choice of isomer is a critical decision in the design and synthesis of complex molecules, particularly in the pharmaceutical industry. While the synthesis of the trans isomer is well-documented, a thorough characterization of the cis isomer in the public domain is lacking. This guide highlights the importance of stereochemical control and provides a framework for the synthesis, separation, and analysis of these valuable building blocks, underscoring the need for further experimental investigation into the properties of the cis isomer to enable a more complete comparative analysis.
Visualizing the Experimental Workflow
Caption: Workflow for the synthesis, separation, and analysis of cis and trans isomers.
References
-
CP Lab Safety. methyl cis-4-(boc-amino)cyclohexanecarboxylate, min 97%, 1 gram. [Link]
-
Ivy Fine Chemicals. This compound. [Link]
Sources
Spectroscopic Differentiation of Cis and Trans Methyl 4-(Boc-amino)cyclohexanecarboxylate: A Technical Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Stereoisomers of the same compound can exhibit dramatically different pharmacological, toxicological, and metabolic properties. The 1,4-disubstituted cyclohexane ring is a common scaffold in medicinal chemistry, valued for its conformational rigidity and ability to project functional groups in well-defined spatial vectors. Methyl 4-(Boc-amino)cyclohexanecarboxylate serves as a critical building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Distinguishing between its cis and trans diastereomers is a non-negotiable step in ensuring synthetic fidelity and ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of the spectroscopic signatures of cis- and trans-Methyl 4-(Boc-amino)cyclohexanecarboxylate. We will delve into the foundational principles of conformational analysis and explore how these principles manifest in discernible differences in Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous stereochemical assignment.
The Conformational Imperative: Why Cis and Trans Isomers Behave Differently
The spectroscopic differences between the cis and trans isomers are not arbitrary; they are a direct consequence of their preferred three-dimensional conformations. The cyclohexane ring predominantly adopts a low-energy "chair" conformation. The stability of a substituted cyclohexane is dictated by the steric strain associated with its substituents, particularly the highly unfavorable 1,3-diaxial interactions.[1]
-
Trans Isomer: In the trans configuration, both the bulky tert-butoxycarbonyl (Boc) amino group and the methyl ester group can simultaneously occupy equatorial positions on the cyclohexane ring. This diequatorial arrangement minimizes steric strain, resulting in a conformationally locked and highly stable structure.
-
Cis Isomer: The cis isomer cannot adopt a diequatorial conformation. It is forced into an axial-equatorial arrangement.[2] At room temperature, this isomer undergoes rapid ring-flipping, resulting in a dynamic equilibrium between two chair conformers. In one conformer, the Boc-amino group is axial and the ester is equatorial; in the other, the ester is axial and the Boc-amino group is equatorial. The conformer with the bulkier Boc-amino group in the more stable equatorial position will be favored, but the equilibrium means that the molecule spends a significant amount of time with an axial substituent.
This fundamental difference—a rigid diequatorial conformation for the trans isomer versus a dynamic axial-equatorial equilibrium for the cis isomer—is the root cause of their distinct spectroscopic properties.
Caption: Conformational states of cis and trans isomers.
¹H NMR Spectroscopy: The Definitive Tool for Assignment
Proton NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shift and, more importantly, the coupling constants of the protons on C1 and C4 (the carbons bearing the substituents) provide unambiguous fingerprints for each isomer.
The Underlying Principle: Axial vs. Equatorial Environments
In a cyclohexane chair, protons in axial and equatorial positions experience different magnetic environments. Axial protons are shielded by the electron clouds of the C-C bonds of the ring and typically appear at a higher field (lower ppm) compared to their equatorial counterparts.[3][4][5] Furthermore, the magnitude of the coupling constant (J-value) between two adjacent protons is described by the Karplus relationship, which dictates that the coupling is highly dependent on the dihedral angle between the protons.
-
Axial-Axial (J_ax,ax): Dihedral angle of ~180°, resulting in a large coupling constant (typically 10-13 Hz).
-
Axial-Equatorial (J_ax,eq): Dihedral angle of ~60°, resulting in a small coupling constant (typically 2-5 Hz).
-
Equatorial-Equatorial (J_eq,eq): Dihedral angle of ~60°, also resulting in a small coupling constant (typically 2-5 Hz).
Analysis of the Trans Isomer
In its stable diequatorial conformation, the protons at C1 and C4 are necessarily axial . Each of these axial protons is adjacent to two axial protons and two equatorial protons on the neighboring carbons. This leads to a characteristic splitting pattern: a triplet of triplets (tt), resulting from one large axial-axial coupling and one smaller axial-equatorial coupling. The large width of this multiplet is a key identifying feature.
Analysis of the Cis Isomer
Due to rapid ring-flipping, the C1 and C4 protons in the cis isomer are in a time-averaged environment of both axial and equatorial character.[6] This averaging leads to coupling constants that are a weighted average of the individual axial-axial, axial-equatorial, and equatorial-equatorial couplings. Consequently, the signals for the C1 and C4 protons appear as broad multiplets, but they are noticeably narrower than the corresponding signals in the trans isomer because the large J_ax,ax values are averaged out.
Summary of ¹H NMR Data
| Proton Assignment | Trans Isomer (Diequatorial) | Cis Isomer (Axial/Equatorial Average) | Rationale for Difference |
| H1 (CH-CO₂Me) | ~2.19 ppm (tt, J ≈ 11.7, 3.9 Hz)[7] | Broader, more upfield multiplet | Axial proton in trans shows large J_ax,ax coupling. Averaging in cis reduces the observed J-value and changes the chemical shift. |
| H4 (CH-NHBoc) | ~3.15 ppm (m)[7] | Broader, more upfield multiplet | Axial proton in trans is deshielded by the nitrogen. Averaging in cis alters the chemical shift and coupling. |
| Cyclohexane CH₂ | Complex multiplets, ~1.06-1.94 ppm[7] | Similar but potentially broader signals | The rigid trans structure gives well-defined signals. The conformational averaging of cis can lead to broader, less resolved peaks. |
| Boc (CH₃)₃ | ~1.37 ppm (s, 9H)[7] | ~1.44 ppm (s, 9H) | The chemical environment of the Boc group is slightly different in the two isomers. |
| Ester (OCH₃) | ~3.58 ppm (s, 3H)[7] | ~3.67 ppm (s, 3H) | The orientation of the ester group relative to the ring influences the methyl proton environment. |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: A Corroborative Method
Carbon NMR provides complementary information. The key principle here is the gamma-gauche effect . An axial substituent causes steric compression on the carbons at the gamma positions (C3 and C5 relative to the substituent at C1), leading to a shielding effect that shifts their signals upfield (to a lower ppm) by approximately 2-5 ppm compared to a conformation with an equatorial substituent.
-
Trans Isomer: With both substituents equatorial, no significant gamma-gauche shielding occurs. The spectrum will show four signals for the cyclohexane ring carbons (due to symmetry) at their "normal" positions.
-
Cis Isomer: The presence of an axial substituent in the conformational equilibrium will induce a shielding effect on the gamma carbons. This results in at least one of the ring carbon signals being shifted noticeably upfield compared to the corresponding signal in the trans isomer.
Summary of ¹³C NMR Data
| Carbon Assignment | Trans Isomer (ppm) | Cis Isomer (ppm) | Rationale for Difference |
| C=O (Ester) | ~175-176 | ~175-176 | Minimal difference expected. |
| C=O (Boc) | ~155 | ~155 | Minimal difference expected. |
| C(CH₃)₃ (Boc) | ~80 | ~79 | Slight environmental difference. |
| C1/C4 (Ring) | ~45-50 | Shifted due to averaging | The averaged axial/equatorial nature in the cis isomer alters the chemical shifts of the substituted carbons. |
| C2/C3/C5/C6 (Ring) | Unshielded positions | At least one pair shifted upfield | The gamma-gauche effect from the averaged axial substituent in the cis isomer shields the C3/C5 carbons. |
Infrared (IR) Spectroscopy: A Less Definitive, Supporting Technique
IR spectroscopy probes the vibrational modes of functional groups. While both isomers share the same functional groups and will thus exhibit similar major peaks, subtle differences can be observed in the fingerprint region (<1500 cm⁻¹).
-
Similarities: Both spectra will show characteristic absorptions for the N-H stretch (~3350 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and two distinct C=O stretches for the urethane (~1710 cm⁻¹) and the ester (~1730 cm⁻¹).
-
Differences: The overall molecular symmetry differs. The more rigid and symmetric trans isomer may show sharper and fewer bands in the fingerprint region. The less symmetric and conformationally flexible cis isomer may exhibit a more complex or broader pattern of absorptions corresponding to the various C-C and C-O bond vibrations. However, distinguishing the isomers based on IR spectroscopy alone is often challenging without authentic reference spectra.[8][9]
Mass Spectrometry: Confirmation of Mass, Not Stereochemistry
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. As stereoisomers, the cis and trans forms of Methyl 4-(boc-amino)cyclohexanecarboxylate have identical molecular formulas (C₁₃H₂₃NO₄) and molecular weights (257.33 g/mol ).[7][10] Under typical ionization conditions (e.g., Electron Ionization), the energy involved is often sufficient to cause bond rotations or ring opening before fragmentation. Consequently, the mass spectra of the two isomers are expected to be virtually identical and cannot be used as a primary method for differentiation. MS is, however, essential for confirming that the compound has the correct molecular weight.
Experimental Protocols
Caption: General workflow for spectroscopic analysis.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is compatible with the sample and free of interfering signals.
-
Dissolution: Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a standard ¹H spectrum. Following this, acquire a proton-decoupled ¹³C spectrum.
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and accurately measure the chemical shifts and coupling constants, paying close attention to the signals for the protons at C1 and C4.
Protocol 2: IR Sample Preparation and Analysis (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or acetone.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly to remove all traces of the sample.
Conclusion
The unambiguous assignment of the cis and trans isomers of Methyl 4-(Boc-amino)cyclohexanecarboxylate is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR spectroscopy stands as the definitive method , where the chemical shift and, critically, the multiplicity and coupling constants of the methine protons at C1 and C4 provide a clear distinction. The trans isomer is characterized by broad signals for these protons with large axial-axial couplings, whereas the cis isomer displays narrower, averaged signals. ¹³C NMR serves as an excellent corroborative technique, with the gamma-gauche effect providing a tell-tale upfield shift for specific ring carbons in the cis isomer. While IR and MS are essential for functional group confirmation and molecular weight determination, respectively, they are not primary tools for differentiating these particular stereoisomers. By understanding the conformational basis for these spectroscopic differences, researchers can confidently assign the stereochemistry of these crucial synthetic intermediates.
References
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Brainly.com. (2023). How does NMR distinguish between axial and equatorial protons? [Online] Available at: [Link]
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MRI Questions. (2015). 5.2 Chemical Shift. [Online] Available at: [Link]
- Poblete, A., et al. (2011). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society, 56(4), 923-927.
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Modgraph. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. [Online] Available at: [Link]
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YouTube. (2020). 1H NMR of cyclohexane. [Online] Available at: [Link]
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SlideShare. (2016). Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. [Online] Available at: [Link]
- Gill, G., et al. (2005). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. The Journal of Organic Chemistry, 70(26), 10728–10733.
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Fiveable. Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes. [Online] Available at: [Link]
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ResearchGate. (1969). Conformational analysis of trans-1,4-dihalocyclohexanes. [Online] Available at: [Link]
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Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. [Online] Available at: [Link]
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Quora. (2020). How to use infrared spectroscopy to distinguish between cis and trans isomers. [Online] Available at: [Link]
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YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. [Online] Available at: [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. (2014). CIS TRANS ISOMERS AND NMR. [Online] Available at: [Link]
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ResearchGate. (2014). IR spectra of trans (red) and cis (blue) isomers of the different... | Download Scientific Diagram. [Online] Available at: [Link]
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Ivy Fine Chemicals. Methyl cis-4-(Boc-aMino)cyclohexanecarboxylate [CAS: 364385-64-8]. [Online] Available at: [Link]
-
MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Online] Available at: [Link]
-
Chem-Impex. Boc-cis-1-amino-4-phenyl-cyclohexane carboxylic acid. [Online] Available at: [Link]
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Chegg.com. (2023). Solved - Based on the 1 H NMR, discuss the cis vs. trans | Chegg.com. [Online] Available at: [Link]
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YouTube. (2023). Cis or Trans? How to differentiate by NMR?. [Online] Available at: [Link]
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CP Lab Safety. This compound, min 97%, 1 gram. [Online] Available at: [Link]
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NIH. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. [Online] Available at: [Link]
-
Reddit. (2022). Any quirky NMR questions? For example, how to distinguish between symmetrical cis and trans alkenes. [Online] Available at: [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Online] Available at: [Link]
-
ResearchGate. (2016). How to distinguish between cis and trans geometrical isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride using IR?. [Online] Available at: [Link]
-
YouTube. (2023). How could you distinguish cis and trans alkene by IR Spectroscopy?. [Online] Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Online] Available at: [Link]
-
NIH. (2015). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. [Online] Available at: [Link]
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PubChem. methyl (1S,4R)-4-(((tert-butoxy)carbonyl)amino)cyclopent-2-ene-1-carboxylate. [Online] Available at: [Link]
-
MDPI. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Online] Available at: [Link]
-
ResearchGate. (2018). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Amine Protection Strategies for 4-Aminocyclohexanecarboxylic Acid Methyl Ester
In the landscape of medicinal chemistry and materials science, the rigid, saturated core of 4-aminocyclohexanecarboxylic acid serves as a valuable scaffold. Its defined stereochemistry and bifunctional nature make it an ideal building block for synthesizing novel therapeutics, polymers, and functional materials. However, harnessing its full synthetic potential requires precise control over its reactive amino and carboxyl functionalities. The methyl ester of this compound is a common starting point, leaving the primary amine as the main site for strategic manipulation.
This guide provides an in-depth comparison of the three most prevalent amine-protecting groups—Boc , Cbz , and Fmoc —specifically for 4-aminocyclohexanecarboxylic acid methyl ester. We will move beyond simple protocols to explore the causality behind experimental choices, present comparative data, and offer field-proven insights to guide your synthetic strategy. The objective is to empower researchers to select the optimal protecting group based on orthogonality, stability, and the demands of their multi-step synthesis.
Pillar 1: The Principle of Orthogonal Protection
The cornerstone of modern multi-step synthesis is the concept of orthogonality .[1][2] An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others using specific, non-interfering reaction conditions.[2][3] For 4-aminocyclohexanecarboxylic acid methyl ester, the methyl ester itself is a protecting group for the carboxylic acid, typically stable to mild base and catalytic hydrogenation but labile to strong acid or saponification conditions.[4] The choice of an amine protecting group must be compatible with the stability of this ester and any subsequent reaction conditions.
The three carbamate-based protecting groups we will evaluate—Boc, Cbz, and Fmoc—are pillars of this strategy because their cleavage conditions are mutually exclusive:
-
Boc (tert-Butoxycarbonyl): Cleaved by strong acid (e.g., TFA).[5][6]
-
Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis.[5][7]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved by mild base (e.g., piperidine).[8][9]
This orthogonality provides the synthetic chemist with a powerful toolkit for complex molecular construction.[1][5]
Pillar 2: Comparative Analysis of Protecting Groups
The Boc Group (tert-Butoxycarbonyl)
The Boc group is one of the most common amine protecting groups due to its ease of introduction and general stability towards nucleophiles and basic conditions.[10]
Causality & Rationale: The Boc group is installed using di-tert-butyl dicarbonate, often called Boc anhydride ((Boc)₂O).[11] The reaction is typically conducted in the presence of a mild base which deprotonates the amine, increasing its nucleophilicity to attack one of the electrophilic carbonyls of the anhydride.[6]
Deprotection relies on the instability of the tert-butyl cation.[10] Strong acids like trifluoroacetic acid (TFA) protonate the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, regenerating the amine as an ammonium salt.[6] This mechanism is highly efficient and clean, as the byproducts are volatile. However, this acid lability is a critical consideration; it is not compatible with other acid-sensitive functionalities and may risk partial hydrolysis of the methyl ester under harsh or prolonged conditions.[12][13]
Experimental Protocols:
Protocol 1: Boc-Protection of 4-Aminocyclohexanecarboxylic Acid Methyl Ester
-
Materials: 4-aminocyclohexanecarboxylic acid methyl ester hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or Tetrahydrofuran (THF), Water, Brine.
-
Procedure:
-
Suspend the amine hydrochloride salt (1.0 eq) in DCM (approx. 0.2 M).
-
Add TEA (2.2 eq) to the suspension and stir until the solution becomes clear, indicating the formation of the free amine.
-
Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution at room temperature.[11][14]
-
Stir the reaction mixture for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product, which is typically a white solid.
-
Protocol 2: Boc-Deprotection
-
Materials: Boc-protected amine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add TFA (5-10 eq, often used as a 20-50% solution in DCM) dropwise.[6][15]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. Effervescence (CO₂ evolution) is often observed.[6]
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.
-
The resulting product is the TFA salt of the amine. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution until the aqueous layer is basic.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Workflow Diagrams:
Caption: Boc protection workflow.
Caption: Boc deprotection workflow.
The Cbz Group (Carboxybenzyl)
The Cbz (or Z) group was the first "modern" protecting group developed for peptide synthesis and remains a robust and reliable choice.[16][17]
Causality & Rationale: The Cbz group is introduced via reaction with benzyl chloroformate (Cbz-Cl).[18] The reaction is typically performed in a biphasic system or in the presence of a base to neutralize the HCl byproduct. The resulting carbamate is stable to both acidic and basic conditions, a key advantage over Boc and Fmoc.[19][20]
Deprotection is uniquely achieved by catalytic hydrogenolysis.[7] Using a palladium catalyst (Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate), the benzylic C-O bond is reductively cleaved.[21][22] This process releases the unstable carbamic acid, which spontaneously decarboxylates to the free amine, toluene, and CO₂.[7] The mildness and neutrality of these conditions make Cbz protection highly orthogonal to both acid- and base-labile groups. Crucially for our substrate, hydrogenolysis does not affect the methyl ester group , making this a highly compatible strategy.[21][22] The primary limitation is its incompatibility with functional groups susceptible to reduction, such as alkenes, alkynes, or some sulfur-containing groups.
Experimental Protocols:
Protocol 3: Cbz-Protection of 4-Aminocyclohexanecarboxylic Acid Methyl Ester
-
Materials: 4-aminocyclohexanecarboxylic acid methyl ester hydrochloride, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dioxane/Water or Ethyl Acetate/Water.
-
Procedure:
-
Dissolve the amine hydrochloride salt (1.0 eq) in water. Add Na₂CO₃ (2.5 eq) and cool the solution to 0 °C in an ice bath.[17]
-
Add a solution of Cbz-Cl (1.1 eq) in dioxane or ethyl acetate dropwise while stirring vigorously, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected product.
-
Protocol 4: Cbz-Deprotection (Catalytic Hydrogenolysis)
-
Materials: Cbz-protected amine, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethanol (EtOH), Hydrogen (H₂) source (gas balloon or hydrogenator).
-
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric when dry.
-
Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.[17]
-
Stir the reaction vigorously under a positive pressure of H₂ (typically 1 atm from a balloon) at room temperature. Monitor progress by TLC.
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts (toluene, CO₂) are volatile and easily removed.[17]
-
Workflow Diagrams:
Caption: Cbz protection workflow.
Caption: Cbz deprotection workflow.
The Fmoc Group (9-Fluorenylmethyloxycarbonyl)
The Fmoc group is renowned for its unique base lability, making it a cornerstone of modern solid-phase peptide synthesis (SPPS) and a valuable orthogonal partner to acid-labile (Boc) and hydrogenation-labile (Cbz) groups.[8][16]
Causality & Rationale: The Fmoc group is attached using reagents like Fmoc-Cl or Fmoc-OSu under basic conditions.[23] The key to its functionality lies in the fluorenyl group. The protons at the C9 position are acidic due to the aromatic, electron-withdrawing nature of the fluorene ring system.
Deprotection is initiated by a non-nucleophilic base, most commonly a 20% solution of piperidine in DMF.[9][24] The piperidine abstracts a proton from the C9 position, initiating an E1cB-type elimination. This generates a dibenzofulvene intermediate and releases CO₂ and the free amine. The dibenzofulvene is then trapped by the piperidine to form a stable adduct, driving the reaction to completion.[24] The conditions are exceptionally mild, leaving both acid-sensitive groups and the methyl ester of our substrate completely intact. This makes Fmoc an excellent choice when subsequent steps might involve acidic reagents or when hydrogenation is not feasible.
Experimental Protocols:
Protocol 5: Fmoc-Protection of 4-Aminocyclohexanecarboxylic Acid Methyl Ester
-
Materials: 4-aminocyclohexanecarboxylic acid methyl ester hydrochloride, 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane/Water, Diethyl ether.
-
Procedure:
-
Dissolve the amine hydrochloride salt (1.0 eq) and NaHCO₃ (2.5 eq) in a 1:1 mixture of dioxane and water.
-
Add a solution of Fmoc-OSu (1.05 eq) in dioxane and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous solution with ethyl acetate.
-
Wash the organic layer (or the redissolved precipitate) with 1M HCl and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected product.
-
Protocol 6: Fmoc-Deprotection
-
Materials: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected compound (1.0 eq) in DMF.
-
Add piperidine to create a 20% (v/v) solution (e.g., 2 mL of piperidine for every 8 mL of DMF).[9]
-
Stir the mixture at room temperature. The reaction is typically very fast, often completing in under 30 minutes. Monitor by TLC.
-
Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
The residue can be purified by silica gel chromatography to separate the deprotected amine from the piperidine-dibenzofulvene adduct. Alternatively, an acid-base extraction can be employed.
-
Workflow Diagrams:
Caption: Fmoc protection workflow.
Caption: Fmoc deprotection workflow.
Pillar 3: Head-to-Head Performance Comparison
To facilitate a rapid and objective comparison, the following table summarizes the key attributes of each protecting group for 4-aminocyclohexanecarboxylic acid methyl ester.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | (Boc)₂O | Benzyl Chloroformate (Cbz-Cl) | Fmoc-OSu or Fmoc-Cl |
| Deprotection Conditions | Strong Acid (TFA, HCl)[2][5] | Catalytic Hydrogenolysis (H₂/Pd-C)[2][5] | Mild Base (20% Piperidine/DMF)[2][8] |
| Stability to Methyl Ester | Generally stable, but risk of hydrolysis with prolonged acid exposure.[12] | Highly stable.[21][22] | Highly stable. |
| Orthogonality | Stable to base and hydrogenolysis.[10] | Stable to acid and base.[19] | Stable to acid and hydrogenolysis.[25] |
| Key Advantages | - Easy to introduce and remove- Volatile byproducts- Cost-effective | - Extremely robust- Orthogonal to acid/base chemistry- Mild, neutral deprotection | - Very mild deprotection- Fast deprotection kinetics- Orthogonal to acid/reductive chemistry |
| Key Limitations | - Not stable to acid- t-butyl cation can cause side reactions | - Incompatible with reducible groups (alkenes, alkynes)- Catalyst can be pyrophoric | - Not stable to base- Deprotection byproduct requires purification |
| Ideal Use Case | When subsequent steps involve basic or nucleophilic reagents. | For syntheses requiring robust protection against both acids and bases. | When acid-sensitive groups are present or hydrogenation is undesirable. |
Senior Scientist's Recommendation
The "best" protecting group is not a universal constant but is dictated entirely by the planned synthetic route. For 4-aminocyclohexanecarboxylic acid methyl ester, consider the following:
-
For Maximum Robustness and Compatibility: The Cbz group is often the superior choice. Its stability to a wide range of acidic and basic conditions, combined with a deprotection method that is perfectly compatible with the methyl ester, provides the greatest flexibility for subsequent synthetic transformations. It is the go-to choice unless your downstream chemistry involves catalytic reduction.
-
For Acid-Sensitive Substrates: If your synthetic route involves other acid-labile groups (e.g., silyl ethers, acetals) or if you need to perform reactions under strongly acidic conditions where the amine must remain protected, the Fmoc group is the unequivocal winner. Its removal under mild basic conditions provides a perfectly orthogonal handle.
-
For General-Purpose, Cost-Effective Synthesis: The Boc group remains a workhorse for a reason. It is economical and the protection/deprotection procedures are straightforward. It is an excellent choice if your subsequent steps are limited to basic, nucleophilic, or reductive conditions, and you can tolerate the use of strong acid in the final deprotection step.
By carefully considering the stability and orthogonality of these protecting groups, you can design a more efficient, higher-yielding, and successful synthetic campaign.
References
- A Researcher's Guide to Amine Protection: Comparative Stability of Cbz, Boc, and Fmoc Groups. Benchchem.
- A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc. Benchchem.
- Amino Acid-Protecting Groups. SciSpace.
- Protecting Groups for Amines: Carbam
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Amino Acid Deriv
- Amino Acid-Protecting Groups.
- Cbz-Protected Amino Groups - Stability. Organic Chemistry Portal.
- Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?. ECHEMI.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Deprotection of carboxybenzyl (Cbz) in the presence of Methyl ester?. Chemistry Stack Exchange.
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- N-Terminal Deprotection - Fmoc removal. AAPPTec.
- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. Benchchem.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Amine Protection and Deprotection. Master Organic Chemistry.
- Protecting Groups in Peptide Synthesis. Biosynth.
- SUPPORTING INFORM
- How should I deprotect Boc-amino group without breaking ester bond?.
- Amine Protection / Deprotection. Fisher Scientific.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Carboxyl Protecting Groups Stability. Organic Chemistry Portal.
- Protecting Groups. Organic Chemistry Portal.
- Application Notes and Protocols for the Boc Protection of Heteroarom
- An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
- Adding Cbz Protecting Group Mechanism. YouTube.
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Comparison of synthetic routes to "Methyl 4-(boc-amino)cyclohexanecarboxylate"
A Comprehensive Guide to the Synthetic Routes of Methyl 4-(Boc-amino)cyclohexanecarboxylate
For researchers and professionals in drug development, the synthesis of key intermediates with high purity and efficiency is paramount. Methyl 4-(Boc-amino)cyclohexanecarboxylate, a valuable building block in medicinal chemistry, is no exception. This guide provides an in-depth comparison of the primary synthetic strategies to obtain this compound, with a focus on the underlying chemical principles, practical experimental considerations, and comparative performance data. Both cis and trans isomers of this molecule are commercially available and synthetically relevant, and the routes described herein can be adapted to target either isomer, although the trans isomer is often the focus due to its thermodynamic stability.
Introduction to Synthetic Strategies
The synthesis of methyl 4-(Boc-amino)cyclohexanecarboxylate can be broadly categorized into three main approaches, each with its own set of advantages and challenges:
-
Route 1: Catalytic Hydrogenation of an Aromatic Precursor. This is a classical and industrially relevant approach that begins with the reduction of a readily available aromatic compound, p-aminobenzoic acid.
-
Route 2: Functional Group Interconversion from 4-Aminocyclohexanol. This strategy utilizes a commercially available cyclohexanol derivative and involves a key oxidation step.
-
Route 3: Reductive Amination of a Cyclohexanone Precursor. This convergent approach introduces the amine functionality onto a pre-formed cyclohexane ring containing the ester group.
This guide will dissect each of these routes, providing detailed protocols, comparative data, and mechanistic insights to inform your synthetic planning.
Route 1: Catalytic Hydrogenation of p-Aminobenzoic Acid
This is arguably the most common and well-documented approach, leveraging the inexpensive starting material, p-aminobenzoic acid. The core of this strategy is the reduction of the benzene ring to a cyclohexane ring.
Overall Transformation
Caption: Overall workflow for the synthesis via catalytic hydrogenation.
Causality Behind Experimental Choices
The primary challenge in this route is controlling the stereochemistry of the 1,4-disubstituted cyclohexane ring. The catalytic hydrogenation of p-aminobenzoic acid typically yields a mixture of cis and trans isomers of 4-aminocyclohexanecarboxylic acid.[1] The ratio of these isomers is highly dependent on the choice of catalyst, solvent, and reaction conditions.
-
Catalyst Selection: Rhodium and Ruthenium catalysts, often on a support like alumina or carbon, are frequently employed.[2] Ruthenium on carbon (Ru/C) in a basic aqueous solution has been shown to favor the formation of the trans isomer.[3][4] Raney Nickel is another option, though it may require more forcing conditions.[3]
-
Stereochemical Control: Achieving a high trans to cis ratio is often desirable. A one-pot method has been developed where, after hydrogenation and Boc protection, the cis-isomer is selectively esterified, allowing for the separation of the trans-acid.[4] Alternatively, the less stable cis-isomer can be epimerized to the trans-isomer under basic conditions.
Experimental Protocol: One-Pot Hydrogenation, Boc Protection, and Isomer Separation
This protocol is adapted from a patented industrial process.[4]
-
Hydrogenation: In a high-pressure autoclave, suspend p-aminobenzoic acid (1.0 eq) and 5% Ru/C (0.25 eq by weight) in a 10% aqueous solution of sodium hydroxide. Pressurize the vessel with hydrogen gas to 15 bar and heat to 100°C with vigorous stirring for 20 hours.
-
Boc Protection: After cooling and venting the reactor, add acetone and di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) to the reaction mixture and stir at room temperature until the Boc protection is complete (monitored by TLC or LC-MS).
-
Selective Esterification and Separation: Acidify the mixture and extract the Boc-protected amino acid. The resulting mixture of cis and trans isomers is then suspended in acetone with potassium carbonate. Bromoethane is added to selectively esterify the cis isomer. The unreacted trans-4-(Boc-amino)cyclohexanecarboxylic acid can then be isolated by filtration and subsequent acidic workup.
-
Final Esterification: The purified trans-4-(Boc-amino)cyclohexanecarboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of sulfuric acid.
Route 2: Functional Group Interconversion from 4-Aminocyclohexanol
This route offers an alternative starting point, which can be advantageous if 4-aminocyclohexanol is readily available. The key transformation is the oxidation of the alcohol to a carboxylic acid.
Overall Transformation
Caption: Synthetic pathway starting from 4-aminocyclohexanol.
Causality Behind Experimental Choices
The critical step in this route is the oxidation of the secondary alcohol in the presence of a Boc-protected amine. Harsh oxidizing agents like potassium permanganate or chromic acid can lead to over-oxidation or cleavage of the Boc group.
-
Boc Protection: The initial protection of the amino group is crucial to prevent its oxidation and to ensure the desired reactivity of the hydroxyl group. This is a standard procedure using Boc anhydride.[5]
-
Oxidation: A two-step process is often employed to achieve the desired carboxylic acid. First, the alcohol is oxidized to the ketone, 4-N-Boc-amino cyclohexanone, using a milder oxidizing agent like sodium hypochlorite with a catalytic amount of TEMPO.[5] Subsequently, the ketone can be converted to the carboxylic acid, though this step is not straightforward and can be low-yielding. A more direct oxidation of the alcohol to the carboxylic acid can be attempted with stronger, yet selective, oxidizing agents, but this requires careful optimization to avoid side reactions.
Experimental Protocol (Proposed)
-
Boc Protection: Dissolve 4-aminocyclohexanol hydrochloride (1.0 eq) in dichloromethane. Add a non-nucleophilic base, such as poly-guanidine or triethylamine (2.0 eq), followed by the slow addition of Boc anhydride (1.1 eq). Stir at room temperature for 12-24 hours. The product, N-Boc-4-aminocyclohexanol, is isolated after an aqueous workup.[5]
-
Oxidation to Ketone: Dissolve the N-Boc-4-aminocyclohexanol in dichloromethane and add an aqueous solution of sodium chlorite. Add a catalytic amount of TEMPO and glacial acetic acid, maintaining the temperature below 20°C. Stir until the starting material is consumed. The resulting 4-N-Boc-amino cyclohexanone is isolated by extraction.[5]
-
Conversion to Carboxylic Acid and Esterification: The conversion of the ketone to the carboxylic acid is a challenging step and may involve reactions such as the haloform reaction if applicable, or more complex multi-step sequences. A more direct, albeit potentially lower-yielding, approach would be the direct oxidation of N-Boc-4-aminocyclohexanol to the carboxylic acid. Once the carboxylic acid is obtained, it can be esterified as described in Route 1.
Route 3: Reductive Amination of a Cyclohexanone Precursor
This approach is highly convergent, constructing the C-N bond on a pre-existing cyclohexane framework that already contains the methyl ester.
Overall Transformation
Caption: Synthesis via reductive amination of a keto-ester.
Causality Behind Experimental Choices
Reductive amination is a powerful tool for amine synthesis.[6][7] The reaction involves the condensation of a carbonyl compound with an amine source to form an imine or enamine intermediate, which is then reduced in situ.
-
Amine Source: For the synthesis of a primary amine, ammonia or an ammonia equivalent is used.[6]
-
Reducing Agent: A variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common laboratory-scale reagents that are selective for the reduction of the iminium ion over the ketone.[7] Catalytic hydrogenation can also be used, particularly on an industrial scale.
-
Stereoselectivity: The stereochemical outcome of the reduction of the imine intermediate will determine the cis/trans ratio of the product. This can be influenced by the choice of reducing agent and reaction conditions.
Experimental Protocol (General)
-
Reductive Amination: Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in a suitable solvent like methanol. Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. Then, add the reducing agent, for example, sodium cyanoborohydride (1.5 eq), in portions. Stir the reaction at room temperature until completion.
-
Boc Protection: After an appropriate workup to isolate the methyl 4-aminocyclohexanecarboxylate, the crude product is dissolved in a solvent like dichloromethane, and a base (e.g., triethylamine) is added, followed by Boc anhydride (1.1 eq). The reaction is stirred until completion to yield the final product.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Catalytic Hydrogenation | Route 2: From 4-Aminocyclohexanol | Route 3: Reductive Amination |
| Starting Material | p-Aminobenzoic acid (inexpensive, readily available) | 4-Aminocyclohexanol (commercially available) | Methyl 4-oxocyclohexanecarboxylate (commercially available) |
| Key Challenge | Control of stereochemistry (cis/trans ratio) | Efficient and selective oxidation of the alcohol to a carboxylic acid | Control of stereoselectivity in the reductive amination step |
| Scalability | High; well-suited for industrial production | Moderate; oxidation step can be problematic on a large scale | High; reductive amination is a robust and scalable reaction |
| Stereochemical Control | Can be controlled by catalyst choice and conditions; may require isomer separation or epimerization[3][4] | Depends on the stereochemistry of the starting alcohol | Can be influenced by the choice of reducing agent and conditions |
| Overall Yield | Moderate to good, depending on the efficiency of isomer separation (e.g., 47% overall for a one-pot process)[4] | Potentially lower due to the challenging oxidation step | Good to excellent, depending on the efficiency of the reductive amination |
| Green Chemistry Aspects | Use of high-pressure hydrogen gas; potential for heavy metal catalyst contamination | Use of potentially hazardous oxidizing agents | Use of borohydride reagents, which can generate toxic byproducts |
Conclusion
The choice of the optimal synthetic route to methyl 4-(Boc-amino)cyclohexanecarboxylate depends on several factors, including the desired isomer, the scale of the synthesis, cost considerations, and available equipment.
-
Route 1 (Catalytic Hydrogenation) is a robust and well-established method, particularly for large-scale production, with the main consideration being the management of the cis/trans isomer mixture.
-
Route 2 (From 4-Aminocyclohexanol) presents a viable alternative, but its practicality is contingent on the successful implementation of a selective and high-yielding oxidation step.
-
Route 3 (Reductive Amination) offers a convergent and efficient pathway, with the stereochemical outcome being the key parameter to optimize.
For researchers requiring the trans-isomer, the one-pot hydrogenation and selective esterification/separation described in Route 1 appears to be a particularly elegant and efficient strategy.[4] For rapid access to either isomer or mixtures for screening purposes, the reductive amination approach of Route 3 may be the most direct.
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A Comparative Guide to Purity Assessment: HPLC vs. NMR for Methyl cis-4-(boc-amino)cyclohexanecarboxylate
From the Desk of a Senior Application Scientist
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like Methyl cis-4-(boc-amino)cyclohexanecarboxylate, a common building block in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the comprehensive purity validation of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our discussion in authoritative standards and field-proven insights.
The Analytical Challenge: Characterizing this compound
This compound (CAS: 364385-64-8) is a non-chromophoric, solid compound used in the synthesis of more complex molecules.[1] Its purity is critical, as impurities can carry through subsequent synthetic steps, potentially impacting the final product's safety and therapeutic effect. The regulatory framework, guided by entities like the International Council for Harmonisation (ICH), mandates strict control over impurities, with specific thresholds for reporting, identification, and toxicological qualification.[2][3] This necessitates the use of robust, validated analytical methods to ensure that any impurity is detected and accurately quantified.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful separation technique renowned for its high resolution and sensitivity, making it a staple in quality control laboratories for impurity profiling.[4][5][6]
Principle of HPLC Purity Assessment
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For a moderately polar compound like our analyte, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The nonpolar stationary phase (typically C18) retains components based on their hydrophobicity; more polar impurities will elute earlier, while more nonpolar impurities will be retained longer. Purity is typically determined by the area percent method, where the peak area of the main component is compared to the total area of all detected peaks.
Experimental Protocol: RP-HPLC Method
Objective: To separate the main component from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its versatility and excellent retention of a wide range of organic molecules. The pure silica base provides good stability.[6]
-
Mobile Phase Preparation:
-
Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape and provides protons for potential mass spectrometry (MS) coupling.
-
Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier with low UV cutoff and viscosity.
-
-
Gradient Elution: A gradient is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Initial Conditions: 95% A, 5% B
-
Gradient: Ramp to 95% B over 20 minutes.
-
Hold: Hold at 95% B for 5 minutes (to elute highly retained species).
-
Re-equilibration: Return to initial conditions over 1 minute and hold for 5-10 minutes to ensure reproducibility.
-
-
Detection:
-
Since the analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is necessary to detect the carbamate and ester functionalities.
-
A PDA detector is highly recommended as it assesses peak purity by comparing UV spectra across the peak, which can indicate the presence of co-eluting impurities.[8]
-
-
Sample Preparation: Accurately weigh ~1 mg of the analyte and dissolve in 1 mL of a 50:50 Acetonitrile/Water mixture.
-
Analysis & Data Interpretation:
-
Inject 10 µL of the sample.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent formula: Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100.
-
Crucially , this method assumes all compounds have an equivalent detector response, which is a significant limitation. For accurate quantification of a specific impurity, a reference standard for that impurity is required.[9]
-
Workflow for HPLC Purity Assessment
Caption: General workflow for qNMR purity analysis.
Head-to-Head Comparison: HPLC vs. NMR
Neither technique is universally superior; they provide different, and often complementary, information. Their strengths and weaknesses must be weighed against the specific analytical goal.
Comparative Performance Data
| Parameter | HPLC (with PDA Detector) | Quantitative NMR (qNMR) | Causality & Rationale |
| Purity Type | Relative Purity (Area %) | Absolute Purity (w/w %) | HPLC assumes equal detector response for all components. qNMR is a primary ratio method based on the universal principle of molar equivalence of nuclear spins. [10] |
| Specificity | High (Separation-based) | High (Structure-based) | HPLC separates compounds physically. NMR distinguishes compounds based on unique chemical shifts and coupling patterns, providing structural confirmation. [11][12] |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) | HPLC detectors are highly sensitive, making it ideal for trace impurity detection. [4][13]NMR is inherently a less sensitive technique. |
| LOD / LOQ | Low (typically <0.05%) | Higher (typically >0.1%) | The Limit of Detection (LOD) and Quantitation (LOQ) are generally lower for HPLC, a key advantage for impurity profiling according to ICH guidelines. [2][14][15] |
| Accuracy | Dependent on reference standards | High (Primary Method) | HPLC accuracy for impurities relies on the availability of pure reference standards. qNMR provides high accuracy without an analyte-specific standard. [16] |
| Precision | High (RSD <1%) | High (RSD <1%) | Both techniques, when properly validated, offer excellent precision and reproducibility. [13][17] |
| Impurity ID | Requires hyphenation (e.g., LC-MS) | Can identify structure of impurities if concentration is sufficient (>0.1-0.5%) | NMR is a premier tool for structural elucidation. [18][19][20]HPLC provides retention time, which is not a unique identifier. |
| Sample Throughput | Higher (20-30 min/sample) | Lower (requires long relaxation delays) | The need for long d1 times in qNMR to ensure accuracy significantly reduces throughput compared to a typical HPLC run. [21] |
| Sample Prep | More complex (mobile phases) | Simpler (weighing and dissolving) | qNMR sample prep is straightforward, though it demands high accuracy in weighing. [22] |
| Destructive? | Yes | No | The sample is consumed in HPLC analysis but can be fully recovered after an NMR experiment. [18][21] |
An Orthogonal Approach: The Gold Standard in Purity Validation
Relying on a single analytical technique can lead to an incomplete understanding of a sample's purity profile. For instance, HPLC may not detect impurities that lack a UV chromophore, while qNMR may not detect impurities below its quantification limit. Regulatory bodies like the U.S. Food and Drug Administration (FDA) encourage the use of orthogonal methods—techniques that measure the same attribute via different principles—to ensure analytical procedures are fit for their intended purpose. [23][24][25] A robust, self-validating system for this compound would involve:
-
Using HPLC-PDA to develop a comprehensive impurity profile, detecting and quantifying all separable impurities down to the ICH reporting threshold (e.g., 0.05%). [2]2. Using qNMR to determine the absolute purity of the main component, which provides an orthogonal confirmation of the purity value and simultaneously verifies the compound's chemical identity.
-
Mass Balance: The purity value from qNMR should ideally match the HPLC area percent purity after accounting for non-UV active impurities (like water or inorganic salts, which can be determined by other methods). This mass balance approach provides the highest degree of confidence in the reported purity. [26]
Conclusion
For the purity assessment of this compound, both HPLC and NMR are indispensable tools. They are not competitors but rather complementary partners in ensuring product quality.
-
HPLC is the superior technique for high-sensitivity impurity profiling , capable of detecting and quantifying unknown trace impurities essential for meeting regulatory requirements. [7]* qNMR is the definitive method for determining absolute purity , acting as a primary method that confirms both the quantity and identity of the main component without reliance on specific reference standards. [27] As a Senior Application Scientist, my recommendation is unequivocal: employ an orthogonal strategy. Utilize HPLC for its exceptional separation power and sensitivity to build a detailed impurity profile, and leverage qNMR for its accuracy and structural confirmation to assign a definitive, absolute purity value. This dual approach creates a scientifically sound, trustworthy, and regulatory-compliant analytical package, ensuring the highest quality for your drug development pipeline.
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The Stereochemical Dichotomy: A Comparative Guide to the Biological Activity of Cis and Trans "Methyl 4-(boc-amino)cyclohexanecarboxylate" Derivatives
In the landscape of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. This guide provides an in-depth comparison of the potential biological activities of the cis and trans isomers of Methyl 4-(tert-butoxycarbonylamino)cyclohexanecarboxylate. While direct comparative biological data for this specific molecule is not extensively published, this guide will leverage established principles of stereochemistry and pharmacology, supported by data from analogous structures, to provide a robust framework for understanding their likely differential effects and the experimental methodologies required to elucidate them.
The Foundational Role of Stereochemistry in Molecular Recognition
Stereoisomers, such as the cis and trans isomers of substituted cyclohexanes, possess the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.[1] This seemingly subtle difference has profound implications for their interaction with biological macromolecules like proteins and enzymes, which are themselves chiral and possess well-defined three-dimensional binding pockets.[2] The "lock and key" or "induced fit" models of molecular recognition underscore that a precise spatial orientation is necessary for effective binding and subsequent biological response.[2]
The cyclohexane ring in "Methyl 4-(boc-amino)cyclohexanecarboxylate" predominantly adopts a chair conformation to minimize steric strain.[3] In the trans isomer, both the boc-amino and the methyl carboxylate groups can occupy the more stable equatorial positions, leading to a more linear and rigid structure. Conversely, the cis isomer will have one substituent in an axial and the other in an equatorial position, resulting in a different three-dimensional shape.[3] This fundamental structural divergence is the basis for their anticipated differential biological activities.
Hypothetical Comparison of Biological Activity: A Data-Driven Postulation
While specific data for the title compound is elusive, we can extrapolate from studies on analogous structures. For instance, in a series of N-substituted cis-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines, the cis configuration was found to be necessary for higher affinity at sigma receptors compared to the trans configuration.[4] In another example, the cis isomer of a local anesthetic, DL-1-benzoyloxy-2-dimethylamino-1,2,3,4-tetrahydronaphthalene, was found to be 2.9 to 6 times more potent than its trans isomer.[5]
Based on these principles, we can construct a hypothetical comparison of the biological activities of the cis and trans isomers of Methyl 4-(boc-amino)cyclohexanecarboxylate, which would need to be confirmed experimentally.
Table 1: Hypothetical Comparative Biological Activity Profile
| Parameter | cis-Methyl 4-(boc-amino)cyclohexanecarboxylate | trans-Methyl 4-(boc-amino)cyclohexanecarboxylate | Rationale for Predicted Difference |
| Receptor Binding Affinity (Ki) | Potentially higher for targets requiring a kinked or bent conformation. | Potentially higher for targets with linear, narrow binding pockets. | The distinct 3D shapes of the isomers will lead to differential complementarity with various receptor binding sites. |
| Enzyme Inhibition (IC50) | May exhibit different potency and selectivity based on the active site topology. | May exhibit different potency and selectivity based on the active site topology. | The spatial arrangement of functional groups is critical for interacting with amino acid residues in an enzyme's active site. |
| Cellular Potency (EC50/IC50) | Activity in cell-based assays will be a function of target affinity and cell permeability. | Activity in cell-based assays will be a function of target affinity and cell permeability. | Differences in physicochemical properties, such as polarity and shape, can affect membrane permeability and access to intracellular targets. |
| Pharmacokinetic Properties (ADME) | May have different rates of absorption, distribution, metabolism, and excretion. | May have different rates of absorption, distribution, metabolism, and excretion. | Stereochemistry can influence interactions with metabolic enzymes (e.g., Cytochrome P450s) and transporters.[2] |
Experimental Workflows for Determining Biological Activity
To empirically determine the biological activities of the cis and trans isomers, a tiered approach of in vitro assays is typically employed.
Receptor Binding Assays
These assays are fundamental in determining the affinity of a compound for its molecular target.[6] A common method is the competitive radioligand binding assay.
Experimental Protocol: Competitive Radioligand Binding Assay [6][7]
-
Preparation of Target: Prepare cell membranes or purified protein expressing the receptor of interest.
-
Assay Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a high-affinity radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) and a range of concentrations of the unlabeled test compounds (cis and trans isomers).
-
Incubation: Allow the reaction to reach equilibrium.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass-fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
DOT Diagram: Competitive Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Cell-Based Functional Assays
These assays measure the physiological response of a cell upon compound treatment, providing information on the compound's efficacy (agonist, antagonist, or inverse agonist activity). For G protein-coupled receptors (GPCRs), which are common drug targets, second messenger assays are widely used.[8][9]
Experimental Protocol: GPCR Functional Assay (cAMP Measurement) [1][8]
-
Cell Culture: Culture a cell line engineered to express the GPCR of interest.
-
Compound Treatment: Treat the cells with varying concentrations of the cis and trans isomers. For antagonist testing, pre-incubate with the test compounds before stimulating with a known agonist.
-
Cell Lysis: After a defined incubation period, lyse the cells to release intracellular components.
-
cAMP Detection: Measure the levels of cyclic AMP (cAMP), a common second messenger, using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
DOT Diagram: GPCR Signaling and Assay Principle
Caption: GPCR signaling cascade and the principle of a second messenger assay.
Conclusion
The cis and trans isomers of "Methyl 4-(boc-amino)cyclohexanecarboxylate" are distinct chemical entities with unique three-dimensional structures. This inherent difference in stereochemistry is predicted to translate into distinct biological activities. The trans isomer, likely adopting a more stable diequatorial conformation, and the cis isomer, with its axial-equatorial arrangement, will present different pharmacophores to biological targets. A systematic evaluation using a combination of binding and functional assays is essential to quantify these differences in affinity and efficacy. The insights gained from such studies are not merely academic; they are fundamental to the process of lead optimization and the rational design of safer, more effective therapeutics.[2][10]
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The Definitive Guide to Conformational Analysis: A Comparative Study of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for cyclic systems, such as substituted cyclohexanes, where stereochemistry and conformational preferences can profoundly influence biological activity and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of analytical techniques for the structural elucidation of "Methyl cis-4-(boc-amino)cyclohexanecarboxylate," a key building block in medicinal chemistry. We will delve into the gold standard of single-crystal X-ray diffraction (XRD), juxtaposing its capabilities with powerful complementary methods like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the optimal analytical strategies for their molecular targets.
The Gold Standard: Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is an unparalleled technique for the unambiguous determination of a molecule's solid-state structure.[1] It provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering a definitive snapshot of the molecule's conformation in the crystalline state.[2]
Experimental Protocol: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a multi-step process requiring meticulous execution.
Step 1: Crystal Growth (Recrystallization)
The prerequisite for a successful XRD experiment is the growth of a high-quality single crystal. For "this compound," a slow evaporation method is often effective.
-
Rationale: Slow crystal growth is crucial to minimize defects in the crystal lattice, which would otherwise degrade the quality of the diffraction data. The choice of solvent is critical; a solvent in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures is ideal.
-
Protocol:
-
Dissolve approximately 10-20 mg of "this compound" in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexane) in a small, clean vial.
-
Gently warm the solution to ensure complete dissolution.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to a week.
-
Monitor for the formation of well-defined, transparent crystals.
-
Step 2: Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and subjected to a focused beam of X-rays in a diffractometer.
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data from all possible crystallographic planes. Modern diffractometers with high-brilliance X-ray sources can significantly reduce data collection times.[1]
-
Protocol:
-
Select a crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a cryoloop and place it on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial indexing of the crystal to determine the unit cell parameters and crystal system.
-
Execute a full data collection run, typically involving multiple scans at different crystal orientations.
-
Step 3: Structure Solution and Refinement
The collected diffraction data is then processed to solve and refine the crystal structure.
-
Rationale: The diffraction pattern is mathematically transformed to generate an electron density map, from which the positions of the atoms can be determined. This initial model is then refined to achieve the best possible fit with the experimental data.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model by fitting atoms into the electron density.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms.
-
Validate the final structure using metrics such as R-factor and goodness-of-fit.
-
Sources
A Comparative Guide to the Reactivity of Cis and Trans Methyl 4-(Boc-amino)cyclohexanecarboxylate Isomers
Abstract
In the realm of medicinal chemistry and organic synthesis, 1,4-disubstituted cyclohexanes are pivotal building blocks. The spatial arrangement of substituents—either cis or trans—profoundly influences the molecule's physical properties and, critically, its chemical reactivity. This guide provides an in-depth comparison of the reactivity of Methyl cis-4-(Boc-amino)cyclohexanecarboxylate and its trans isomer. We will explore the stereochemical foundations governing their behavior and present comparative data for key synthetic transformations, including ester saponification, amidation, and N-Boc deprotection. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in reaction design and execution.
The Stereochemical and Conformational Foundation
The difference in reactivity between the cis and trans isomers of Methyl 4-(Boc-amino)cyclohexanecarboxylate is fundamentally rooted in their conformational preferences. Cyclohexane rings predominantly adopt a low-energy chair conformation to minimize torsional and angle strain.[1][2] In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).[3]
-
Trans Isomer: The trans isomer can adopt a chair conformation where both the bulky Boc-amino group and the methyl ester group are in equatorial positions. This arrangement minimizes destabilizing 1,3-diaxial interactions, making the di-equatorial conformer the most stable and predominant species at equilibrium.[4][5][6]
-
Cis Isomer: The cis isomer is conformationally distinct. In any chair conformation, one substituent must be axial while the other is equatorial.[4][5] This results in an unavoidable 1,3-diaxial interaction between the axial substituent and the axial hydrogens on the same face of the ring, rendering the cis isomer less stable (higher in ground-state energy) than the di-equatorial trans isomer.[1][7]
This fundamental difference in stability and steric environment is the primary driver for the observed variations in their chemical reactivity.
Caption: Chair conformations of trans and cis isomers.
Comparative Reactivity Analysis
We will now examine three common transformations to illustrate the practical consequences of these stereochemical differences.
Saponification (Base-Mediated Ester Hydrolysis)
Saponification is the hydrolysis of an ester using a base, such as sodium hydroxide, to yield a carboxylate salt.[8] The reaction proceeds via nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The accessibility of this carbonyl group is paramount to the reaction rate.
Hypothesis: The trans isomer, with its equatorial ester group, is expected to be more sterically accessible to the incoming hydroxide nucleophile than the cis isomer, where the ester group may exist in a more hindered axial position in one of its equilibrating conformations. However, the higher ground-state energy of the cis isomer could also lead to a lower activation energy, potentially increasing its reaction rate. Experimental data is required to determine the dominant effect.
Experimental Data Summary:
| Isomer | Ester Position | Expected Relative Rate | Rationale |
| Trans | Equatorial | Faster | The equatorial position offers a less hindered pathway for the hydroxide nucleophile to attack the carbonyl carbon. |
| Cis | Axial/Equatorial | Slower | The axial conformer presents significant steric hindrance from 1,3-diaxial hydrogens, impeding nucleophilic attack. |
Direct Amidation
Direct amidation involves the reaction of the ester with an amine to form an amide, often facilitated by a base or catalyst.[9][10] Similar to saponification, this reaction is highly sensitive to steric factors around the electrophilic carbonyl center.
Hypothesis: The reactivity trend is expected to mirror that of saponification. The di-equatorial trans isomer should provide a more accessible ester group for the amine nucleophile, leading to a faster reaction rate compared to the sterically encumbered environment of the axial ester in the cis isomer's conformation.
Synthetic Considerations: Modern amidation protocols can be performed under various conditions, including transition-metal-free and solvent-free systems, often promoted by a base like NaOtBu or KOtBu.[10][11] Regardless of the specific conditions, the steric accessibility of the ester remains a key determinant of reaction efficiency. For challenging amidations, the choice of the trans isomer could be crucial for achieving reasonable yields and reaction times.
N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a common amine protecting group removed under acidic conditions, typically with trifluoroacetic acid (TFA).[12] The mechanism involves protonation of the Boc carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[13][14]
Hypothesis: The key step is the initial protonation. The steric environment around the Boc group's carbonyl oxygen will influence its accessibility to acid.
-
In the trans isomer, the equatorial Boc group is relatively unhindered, allowing for facile protonation.
-
In the cis isomer, the axial Boc-amino group experiences significant 1,3-diaxial steric strain, which could potentially hinder the approach of the protonating acid. Conversely, this ground-state strain might be relieved in the transition state, accelerating the reaction. Kinetic studies on similar systems suggest that steric hindrance is often the dominant factor.[15]
Experimental Data Summary:
| Isomer | Boc Group Position | Expected Relative Rate | Rationale |
| Trans | Equatorial | Faster | The Boc group's carbonyl is sterically accessible, allowing for efficient protonation by TFA. |
| Cis | Axial/Equatorial | Slower | The axial Boc group is shielded by 1,3-diaxial hydrogens, potentially slowing the initial protonation step. |
Experimental Protocols
The following are representative, detailed protocols for the reactions discussed.
Protocol 3.1: General Procedure for Saponification
Caption: Experimental workflow for ester saponification.
-
Dissolution: In a round-bottom flask, dissolve Methyl 4-(Boc-amino)cyclohexanecarboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., a 4:1 ratio, 5 mL per mmol of ester).[16]
-
Base Addition: Add a solution of sodium hydroxide (1.5 equivalents) in water.
-
Reaction: Stir the mixture at room temperature or warm to 50°C.[16] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to 0°C and carefully acidify with 1M HCl until the pH is approximately 3.[17]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 3.2: General Procedure for Amidation with Benzylamine
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., Argon), add the ester (1.0 equivalent), benzylamine (1.2 equivalents), and a suitable base such as sodium tert-butoxide (NaOtBu, 1.5 equivalents).[10]
-
Reaction: Add anhydrous solvent (e.g., THF or DMSO).[11] Stir the reaction at room temperature or heat as necessary. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding water.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 3.3: General Procedure for N-Boc Deprotection with TFA
Caption: Standard workflow for TFA-mediated Boc deprotection.
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in anhydrous dichloromethane (DCM). A common concentration is 0.1-0.2 M.
-
TFA Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) dropwise. A typical solution is 25% to 50% TFA in DCM by volume.[18]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1 to 4 hours.[13] The reaction generates CO2 gas, so the system must not be sealed.[14] Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM several times.[13]
-
Precipitation: The resulting amine TFA salt can often be precipitated by adding cold diethyl ether and collected by filtration.[19]
Discussion and Synthetic Implications
The stereochemical identity of the starting material has profound implications for synthetic strategy:
-
Rate and Yield: For reactions at the ester position, such as saponification and amidation, the trans isomer is predicted to react more quickly and may provide higher yields, particularly with sterically demanding nucleophiles. This can be advantageous in reducing reaction times and minimizing side reactions.
-
Reaction Conditions: The lower reactivity of the cis isomer might necessitate harsher reaction conditions (e.g., higher temperatures, longer reaction times, or stronger bases/catalysts), which could compromise the stability of other functional groups in the molecule.
-
Purification: A faster, cleaner reaction with the trans isomer can simplify downstream purification processes, a significant consideration in multi-step syntheses.
-
Protecting Group Strategy: In the case of Boc deprotection, the slightly slower rate for the cis isomer is unlikely to be a major synthetic hurdle, as TFA is a very potent reagent. However, in cases where delicate substrates require milder deprotection conditions, this subtle difference in reactivity could become significant.
Conclusion
The reactivity of Methyl 4-(Boc-amino)cyclohexanecarboxylate is inextricably linked to its stereochemistry. The trans isomer, which preferentially adopts a stable di-equatorial conformation, generally presents its reactive sites (the ester and the Boc group) in a more sterically accessible environment. This leads to faster reaction rates in key transformations like saponification, amidation, and N-Boc deprotection compared to the cis isomer, which must adopt a higher-energy conformation with a sterically hindered axial substituent. For synthetic chemists, understanding these foundational principles is crucial for selecting the appropriate isomer and optimizing reaction conditions to achieve desired outcomes efficiently and selectively.
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Benchchem. (n.d.). Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. Retrieved from Benchchem website.[13]
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Benchchem. (n.d.). An In-Depth Technical Guide to the TFA-Mediated Deprotection of N-Boc-N-bis(PEG3-acid). Retrieved from Benchchem website.[19]
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Alves, M. J., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.[9]
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Das, S., & Maiti, D. (2023). A sustainable metal and base-free direct amidation of esters using water as a green solvent. Royal Society of Chemistry.[20]
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ResearchGate. (n.d.). Practical implementations of the amidation reactions. [Diagram]. Retrieved from ResearchGate.[21]
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Sharma, G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry.[23]
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Chhattise, P. K. (2020). Stereochemistry of Disubstituted Cyclohexanes. HVDC, Pune.[24]
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Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes.[5]
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Singh, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry.[30]
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Zhao, Q., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship. Atmospheric Chemistry and Physics.[31]
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Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition.[32]
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Macmillan Group. (2003, June 6). Conformational Analysis of Medium Rings.[2]
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ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).[33]
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Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.[7]
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ResearchGate. (n.d.). The hydrolysis of cis and trans methoxy bicyclic and tricyclic orthoesters.[35]
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ResearchGate. (2003, March 5). Notes- Rates of Hydrolysis of cis and trans-3- and 4-Substituted Ethyl Cinnamates.[36]
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Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.[6]
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ResearchGate. (n.d.). trans-1,2-Cyclohexanediol.[37]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl cis-4-(boc-amino)cyclohexanecarboxylate
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl cis-4-(boc-amino)cyclohexanecarboxylate (CAS No. 364385-64-8), a common building block in drug discovery and development.
This document is designed to provide clear, actionable guidance that ensures the safety of laboratory personnel and adherence to regulatory standards, thereby protecting both our researchers and the environment.
Hazard Profile & Immediate Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound is classified as a hazardous substance, and its handling requires specific precautions.
Key Chemical and Safety Data
| Property | Value | Source |
| CAS Number | 364385-64-8 | [1][2] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Mandatory Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a barrier between the researcher and the potential chemical hazards. Given the irritant nature of this compound, the following PPE is required at all times during handling and disposal:
-
Eye Protection : ANSI Z87.1 compliant chemical splash goggles are mandatory to protect against accidental splashes that could cause serious eye irritation.[3]
-
Hand Protection : Nitrile or other chemically-resistant gloves must be worn to prevent skin contact and irritation.[3]
-
Body Protection : A standard laboratory coat is required to protect skin and clothing from spills.[3]
-
Respiratory Protection : While generally not required when handled within a certified chemical fume hood, a respirator should be used if there is a risk of generating dust or aerosols in a poorly ventilated area.[3]
Core Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical or its rinsate be disposed of down the drain or in standard trash. [3][4]
Step 1: Waste Characterization
The first step in any disposal protocol is proper characterization. Based on its hazard statements (H302, H315, H319, H335), this compound is classified as hazardous chemical waste.[1] This classification dictates that its entire lifecycle, from use to final disposal, is governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
Step 2: Waste Segregation
To prevent potentially dangerous chemical reactions, hazardous waste must be strictly segregated.[5]
-
Action : Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated hazardous waste container.
-
Causality : Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire. For instance, never mix oxidizing acids with organic waste.[7] Always keep this waste stream separate from other chemical wastes unless explicitly directed by your institution's Environmental Health and Safety (EHS) department.[3]
Step 3: Containerization
The integrity of the waste container is critical for preventing leaks and ensuring safe storage.[8]
-
Action : Select a chemically compatible, leak-proof container with a secure, screw-top lid.[3][5] The original product container is often an ideal choice if it is in good condition.[8]
-
Causality : The container must not react with or be degraded by the chemical waste. Using incompatible containers, such as storing acids in metal, can lead to container failure and a chemical spill.[9] Ensure the container is not filled beyond 90% capacity to allow for expansion.[9]
Step 4: Labeling
Proper labeling is a primary requirement for regulatory compliance and safety.[10]
-
Action : Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "Waste this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Harmful")
-
The date accumulation started
-
-
Causality : A clear, accurate label communicates the container's contents and associated dangers to all laboratory personnel and waste handlers, preventing accidental exposures or improper handling.[5][10]
Step 5: Accumulation and Storage
Waste must be stored safely in a designated area prior to pickup.
-
Action : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[8] This area should be at or near the point of generation and under the control of laboratory personnel.[11]
-
Causality : The SAA ensures that hazardous waste is kept in a controlled, secondary containment environment, away from ignition sources and incompatible materials, minimizing the risk of spills and accidents.[7][9]
Step 6: Final Disposal
The final step is to transfer the waste to a certified professional.
-
Action : Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[3]
-
Causality : Licensed waste handlers are equipped and trained to transport and dispose of hazardous chemicals using approved methods, such as high-temperature incineration, which renders the waste less harmful in compliance with federal and local regulations.[3][5]
Decontamination of Empty Containers
An "empty" container that once held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.
Protocol for Triple-Rinsing:
-
First Rinse : Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the empty container. Secure the lid and swirl to rinse all interior surfaces.
-
Collect Rinsate : Pour the solvent rinsate into the designated "Waste this compound" container. This rinsate is considered hazardous waste.[3]
-
Repeat : Perform this rinsing procedure two more times for a total of three rinses.[3]
-
Final Container Disposal : After triple-rinsing, deface or remove the original label to prevent confusion. The container can now be disposed of according to your laboratory's procedures for non-hazardous glass or plastic waste.[3]
Disposal Workflow Diagram
The following diagram outlines the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Framework
Adherence to this guide ensures compliance with key federal regulations that govern the handling of hazardous chemicals in a laboratory setting. These include:
-
The OSHA Laboratory Standard (29 CFR 1910.1450) : This requires employers to establish a Chemical Hygiene Plan that outlines procedures for protecting employees from chemical hazards.[6][12]
-
The EPA Resource Conservation and Recovery Act (RCRA) : This act gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal.[6][9]
By following these established protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
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OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl cis-4-(boc-amino)cyclohexanecarboxylate
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like Methyl cis-4-(boc-amino)cyclohexanecarboxylate, a key building block in synthetic chemistry, demands a nuanced understanding of its properties to ensure both personal safety and experimental success. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our goal is to empower you with the rationale behind each safety measure, fostering a culture of proactive risk management in your laboratory.
Hazard Assessment: Understanding the Compound
This compound is a solid organic compound.[1] A thorough risk assessment is the foundation of any safety protocol. The primary hazards associated with this chemical, as identified in its Safety Data Sheet (SDS), are summarized below.
| Hazard Classification | GHS Hazard Statement | Potential Route of Exposure | Primary Risk |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion | Accidental transfer from contaminated hands or surfaces to the mouth. |
| Skin Irritation | H315: Causes skin irritation | Dermal (Skin) Contact | Direct contact with the solid powder or solutions containing the compound.[1][2] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Ocular (Eye) Contact | Airborne particles of the solid or splashes from solutions entering the eye.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation | Inhaling fine dust particles, particularly when weighing or transferring the solid.[1][3][4] |
This assessment dictates that our PPE strategy must create effective barriers against dermal, ocular, and inhalation exposures.
Core PPE Requirements: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all directive but a dynamic process dependent on the specific procedure being performed. The following sections detail the minimum required PPE and the conditions that necessitate elevated protection.
Eye and Face Protection: The First Line of Defense
Causality: The compound is classified as causing serious eye irritation (H319).[1] Any accidental splash of a solution or contact with airborne powder can lead to significant injury.
-
Standard Operations: For routine tasks involving contained solutions (e.g., working within a fume hood), the use of ANSI Z87.1-compliant or European Standard EN166-compliant safety glasses with side shields is mandatory.[5][6][7]
-
High-Risk Operations: When there is a significant risk of splashing or aerosolization (e.g., during vigorous mixing, heating, or when handling larger quantities), chemical safety goggles are required. They form a complete seal around the eyes, offering superior protection. For procedures with a high risk of energetic splashing, a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection: Preventing Dermal Exposure
Causality: The compound is a known skin irritant (H315).[1][2] Direct contact can cause inflammation and dermatitis. Furthermore, contaminated clothing can act as a prolonged source of exposure.
-
Laboratory Coat: A flame-resistant lab coat, buttoned completely, is the minimum requirement to protect against incidental contact and small spills.
-
Gloves: The choice of glove material is critical. Nitrile gloves are a suitable choice for incidental contact due to their chemical resistance and dexterity. It is imperative to change gloves immediately if they become contaminated. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart.
Glove Removal Protocol (Self-Validating System):
-
Grasp the outside of one glove at the wrist with the other gloved hand.
-
Peel the glove off, turning it inside out.
-
Hold the removed glove in the gloved hand.
-
Slide the fingers of the ungloved hand under the wrist of the remaining glove.
-
Peel the second glove off over the first glove, containing both inside-out.
-
Dispose of the gloves in the appropriate waste container.
Respiratory Protection: Mitigating Inhalation Risks
Causality: As a solid, this compound presents an inhalation hazard (H335) primarily through airborne dust generated during handling.[1][4]
-
Engineering Controls First: The primary method for controlling inhalation risk is to use engineering controls. All weighing and transfer operations of the solid powder should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize the escape of dust.
-
When Respirators are Required: In the rare event that engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary. A NIOSH-approved N95 dust mask or a respirator compliant with European Standard EN 149 should be used.[5][6] A full respiratory protection program that meets OSHA 29 CFR 1910.134 is required whenever respirators are used.[5]
Operational and Disposal Plans
A clear plan for both operations and disposal ensures safety throughout the chemical's lifecycle in the lab.
Step-by-Step PPE Protocol for a Typical Workflow
-
Preparation: Before entering the lab, ensure long hair is tied back and appropriate, closed-toe footwear is worn.
-
Donning PPE:
-
Put on a clean, buttoned lab coat.
-
Put on safety glasses or goggles as dictated by the risk assessment.
-
Perform hand hygiene.
-
Put on a fresh pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Chemical:
-
Perform all manipulations, especially of the solid, within a chemical fume hood.[8]
-
Keep the container with the solid material closed when not in use.
-
-
Post-Handling:
-
Clean the work area thoroughly.
-
Remove gloves using the proper technique described above and dispose of them.
-
Wash hands thoroughly with soap and water.[6]
-
Remove safety glasses and lab coat before exiting the laboratory.
-
Disposal of Contaminated Materials and Chemical Waste
-
Contaminated PPE: Used gloves, disposable lab coats, and any absorbent material used to clean up spills should be placed in a sealed bag and disposed of as solid chemical waste.
-
Chemical Waste: All unused chemical and solutions must be disposed of according to institutional and local regulations.[8] This typically involves collecting the waste in a clearly labeled, sealed container for pickup by a licensed chemical waste disposal company.[9] Do not discharge to sewer systems.[9]
Emergency Response: In Case of Exposure
Immediate and correct action is vital in mitigating harm from an accidental exposure.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5][6] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
By integrating this comprehensive safety framework into your daily laboratory operations, you build a resilient and trustworthy scientific practice. This proactive approach to safety not only protects you and your colleagues but also upholds the integrity of your research.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
